molecular formula C50H61ClN4O4 B15599250 Cyanine5.5 NHS ester chloride (TEA)

Cyanine5.5 NHS ester chloride (TEA)

Cat. No.: B15599250
M. Wt: 817.5 g/mol
InChI Key: DKKJMOBGYSBAPZ-UHFFFAOYSA-M
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Description

Cyanine5.5 NHS ester chloride (TEA) is a useful research compound. Its molecular formula is C50H61ClN4O4 and its molecular weight is 817.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyanine5.5 NHS ester chloride (TEA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyanine5.5 NHS ester chloride (TEA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C50H61ClN4O4

Molecular Weight

817.5 g/mol

IUPAC Name

N,N-diethylethanamine;(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride

InChI

InChI=1S/C44H46N3O4.C6H15N.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;1-4-7(5-2)6-3;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;4-6H2,1-3H3;1H/q+1;;/p-1

InChI Key

DKKJMOBGYSBAPZ-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cyanine5.5 NHS Ester Chloride (TEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) NHS ester chloride (TEA) is a reactive, near-infrared (NIR) fluorescent dye widely utilized in biological research for the covalent labeling of biomolecules.[1][2] Its exceptional spectral properties, including high molar extinction coefficient and fluorescence emission in the NIR region (approximately 673 nm excitation and 707 nm emission), make it an ideal probe for applications requiring high sensitivity and deep tissue penetration with minimal background autofluorescence.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for biomolecule conjugation, and its applications in cellular and in vivo imaging.

The N-hydroxysuccinimide (NHS) ester functional group enables the dye to readily react with primary amines (-NH₂) present on proteins (specifically the ε-amino group of lysine (B10760008) residues and the N-terminus), amine-modified oligonucleotides, and other amine-containing molecules to form stable amide bonds.[3] The "(TEA)" designation in some commercial products indicates the presence of a triethylammonium (B8662869) salt, which enhances the dye's solubility in organic solvents like DMSO and DMF, facilitating the preparation of stock solutions for labeling reactions.[4]

Core Properties and Quantitative Data

The utility of Cy5.5 NHS ester is defined by its chemical and spectral characteristics. These properties are crucial for designing and troubleshooting labeling experiments and imaging studies.

Chemical and Physical Properties
PropertyValueReferences
Molecular Formula C₄₄H₄₆ClN₃O₄[1]
Molecular Weight 716.31 g/mol [1]
Appearance Dark blue powder[1]
Solubility Soluble in DMSO, DMF, dichloromethane; low solubility in water[1][5]
Purity Typically >95% (verified by HPLC-MS and ¹H NMR)[5]
Spectral Properties
PropertyValueReferences
Excitation Maximum (λ_max,ex_) ~673 nm[1][6]
Emission Maximum (λ_max,em_) ~707 nm[1][6]
Molar Extinction Coefficient (ε) ~209,000 L·mol⁻¹·cm⁻¹[1][6]
Fluorescence Quantum Yield (Φ) ~0.2[1][6]
Correction Factor (CF₂₈₀) ~0.08[1]

Experimental Protocols

Successful labeling of biomolecules with Cy5.5 NHS ester requires careful attention to reaction conditions, particularly pH, and subsequent purification of the conjugate.

Biomolecule Labeling Workflow

The general workflow for labeling a protein with Cy5.5 NHS ester involves preparation of the reactants, the conjugation reaction, and purification of the final product.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p_prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Incubate Dye and Protein (1-2 hours at room temperature) p_prep->reaction Add protein d_prep Prepare Cy5.5 NHS Ester Stock (Anhydrous DMSO or DMF) d_prep->reaction Add dye purify Purify Conjugate (Gel filtration or dialysis) reaction->purify Reaction mixture analyze Characterize Conjugate (Spectrophotometry for DOL) purify->analyze Purified conjugate

General workflow for protein labeling with Cy5.5 NHS ester.
Detailed Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Cyanine5.5 NHS ester chloride (TEA)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3]

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[7] Buffers containing primary amines (e.g., Tris, glycine) are not suitable as they will compete in the reaction.[8]

    • Ensure the pH of the protein solution is between 8.3 and 8.5 for optimal labeling efficiency.[3] The reaction is highly pH-dependent; at lower pH, the amine groups are protonated and less reactive, while at higher pH, the NHS ester is prone to hydrolysis.[3]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Perform the Conjugation Reaction:

    • The molar ratio of dye to protein is a critical parameter. A molar excess of 8-10 fold of the dye is a good starting point for mono-labeling.[9] This ratio may need to be optimized to achieve the desired degree of labeling (DOL). Over-labeling can lead to fluorescence quenching and loss of protein function.[10]

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and hydrolysis byproducts using a gel filtration column or dialysis against an appropriate buffer (e.g., PBS).

Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule and is determined spectrophotometrically.[11][12]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~673 nm, A_max_).

  • Calculate the concentration of the dye:

    • [Dye] (M) = A_max_ / ε_dye_

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • [Protein] (M) = (A₂₈₀ - (A_max_ × CF₂₈₀)) / ε_protein_

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

ParameterSymbolValue for Cy5.5
Molar Extinction Coefficient of Dyeε_dye_~209,000 M⁻¹cm⁻¹
Correction Factor at 280 nmCF₂₈₀~0.08

Applications in Research

The favorable spectral properties of Cy5.5 make it a powerful tool for various research applications, particularly in fluorescence microscopy and in vivo imaging.

Studying Receptor-Mediated Endocytosis

Cy5.5-labeled ligands are frequently used to study the dynamics of receptor signaling and internalization. A common example is the investigation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13][14]

Experimental Workflow:

  • Labeling: EGF is labeled with Cy5.5 NHS ester.

  • Cell Treatment: Cells expressing EGFR are incubated with the Cy5.5-EGF conjugate.

  • Imaging: Live-cell imaging is used to track the binding of Cy5.5-EGF to EGFR on the cell surface and its subsequent internalization.

  • Analysis: The fluorescence signal is monitored over time to quantify the rate of endocytosis and intracellular trafficking of the receptor-ligand complex.

The following diagram illustrates the key steps in EGFR signaling and internalization that can be visualized using a Cy5.5-labeled ligand.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF Cy5.5-EGF EGFR EGFR EGF->EGFR Binding Dimer EGFR Dimer EGFR->Dimer Dimerization Phos Autophosphorylation Dimer->Phos Endosome Endosome with Cy5.5-EGF-EGFR Dimer->Endosome Internalization Signal Downstream Signaling (e.g., RAS-RAF-ERK) Phos->Signal

EGFR signaling and internalization tracked with Cy5.5-EGF.
In Vivo Imaging

The emission of Cy5.5 in the near-infrared window allows for deep tissue imaging with reduced scattering and absorption by endogenous molecules like hemoglobin and water. This makes Cy5.5-labeled probes highly suitable for non-invasive in vivo imaging to:

  • Track the biodistribution of drugs and nanoparticles.

  • Visualize tumors by labeling targeted antibodies or peptides.

  • Monitor inflammatory processes.

Conclusion

Cyanine5.5 NHS ester chloride (TEA) is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its robust chemistry, coupled with its advantageous spectral properties in the near-infrared range, enables a wide array of applications from fundamental cell biology to preclinical in vivo imaging. By following optimized protocols for conjugation and purification, researchers can generate highly sensitive probes to investigate complex biological processes with high clarity and precision.

References

Cyanine5.5 NHS Ester Chloride (TEA): A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine5.5 (Cy5.5) NHS ester chloride (TEA), a near-infrared (NIR) fluorescent dye widely utilized in biomedical research and drug development. This document details its core properties, experimental protocols for bioconjugation, and its application in advanced imaging modalities.

Core Properties and Characteristics

Cyanine5.5 NHS ester is a reactive dye designed for the covalent labeling of primary and secondary amines in various biomolecules. Its fluorescence in the near-infrared spectrum makes it an ideal probe for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.

Quantitative Data Summary

The key quantitative properties of Cyanine5.5 NHS ester chloride (TEA) are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₄₄H₄₆ClN₃O₄[1]
Molecular Weight 716.31 g/mol [1]
Appearance Dark blue powder
Excitation Maximum (λex) ~673-675 nm[2]
Emission Maximum (λem) ~693-707 nm[2]
Molar Extinction Coefficient (ε) ~209,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.20[2]
Solubility Soluble in DMSO, DMF; poorly soluble in water[1]
Storage Conditions Store at -20°C, protected from light and moisture[1]

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of Cy5.5 NHS ester to various biomolecules.

Protein and Antibody Labeling

This protocol outlines the steps for labeling proteins and antibodies with Cy5.5 NHS ester.

Materials:

  • Protein/antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Cyanine5.5 NHS ester chloride (TEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-9.0)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Quenching reagent (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5

Procedure:

  • Protein Preparation:

    • Ensure the protein/antibody is at a concentration of 2-10 mg/mL.

    • The protein must be in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

    • Adjust the pH of the protein solution to 8.3-9.0 using the Reaction Buffer.

  • Dye Preparation:

    • Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution to achieve a desired molar ratio of dye to protein (a common starting point is a 10:1 to 20:1 molar ratio).

    • Slowly add the dye solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching Reaction (Optional):

    • To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Separate the Cy5.5-labeled protein/antibody from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. An optimal DOL is typically between 2 and 7.

Oligonucleotide Labeling

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • Amino-modified oligonucleotide

  • Cyanine5.5 NHS ester chloride (TEA)

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer (pH 8.5-9.3)

  • Purification system (e.g., HPLC)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mg/mL.

  • Dye Preparation: Prepare a 10 mg/mL stock solution of Cy5.5 NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the dye solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically, but a 5- to 10-fold molar excess of the dye is a good starting point. Incubate for 2-4 hours at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide using reverse-phase HPLC to separate the conjugate from unreacted dye and unlabeled oligonucleotide.

Nanoparticle Conjugation

This protocol provides a general guideline for conjugating Cy5.5 NHS ester to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • Cyanine5.5 NHS ester chloride (TEA)

  • Anhydrous DMSO

  • Reaction Buffer: PBS (pH 7.4-8.5)

  • Purification method (e.g., centrifugation, dialysis, or size-exclusion chromatography)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer.

  • Dye Preparation: Prepare a stock solution of Cy5.5 NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add the dye solution to the nanoparticle dispersion. The ratio of dye to nanoparticles will depend on the surface amine density of the nanoparticles and the desired labeling efficiency. Incubate the reaction for 2-4 hours at room temperature with gentle mixing, protected from light.

  • Purification: Remove unreacted dye by repeated centrifugation and resuspension, dialysis, or size-exclusion chromatography.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of Cyanine5.5 NHS ester.

experimental_workflow_protein_labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL, pH 8.3-9.0) conjugation Conjugation Reaction (1 hr, RT, dark) protein_prep->conjugation dye_prep Prepare Cy5.5 NHS Ester (10 mM in DMSO) dye_prep->conjugation quenching Quenching (Optional) (1M Tris-HCl) conjugation->quenching purify Purification (Size-Exclusion Chromatography) quenching->purify analyze Characterization (Calculate DOL) purify->analyze

Caption: Workflow for labeling proteins and antibodies with Cy5.5 NHS ester.

in_vivo_imaging_workflow cluster_probe Probe Preparation cluster_animal_model Animal Model cluster_analysis Data Analysis labeling Label Targeting Moiety (e.g., Antibody) with Cy5.5 purification Purify and Characterize Cy5.5-Conjugate labeling->purification injection Administer Cy5.5 Probe (e.g., Intravenous) purification->injection imaging In Vivo Fluorescence Imaging (NIR Imaging System) injection->imaging ex_vivo Ex Vivo Organ Imaging and Biodistribution imaging->ex_vivo quantification Quantify Fluorescence Signal (Region of Interest Analysis) ex_vivo->quantification

Caption: General workflow for in vivo fluorescence imaging using a Cy5.5-labeled probe.

egfr_signaling_pathway Cy5_5_Ab Cy5.5-Cetuximab (Anti-EGFR Antibody) EGFR EGFR Cy5_5_Ab->EGFR Binds and Blocks Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway targeted by a Cy5.5-labeled antibody (Cetuximab).[1]

Applications in Research and Drug Development

The unique properties of Cyanine5.5 NHS ester make it a valuable tool in various research areas.

In Vivo Imaging

Due to its emission in the NIR window, Cy5.5 is extensively used for in vivo imaging in small animal models.[3] This allows for the non-invasive tracking of labeled cells, antibodies, nanoparticles, and drugs, providing insights into disease progression, drug biodistribution, and target engagement.

Fluorescence Microscopy

Cy5.5 is a bright and photostable fluorophore suitable for various fluorescence microscopy techniques, including immunofluorescence and in situ hybridization. Its long-wavelength emission helps to minimize autofluorescence from cells and tissues, resulting in a high signal-to-noise ratio.

Drug Development

In drug development, Cy5.5-labeled therapeutics or targeting ligands are used to:

  • Visualize drug delivery and accumulation at the target site.[3]

  • Assess the pharmacokinetics and biodistribution of novel drug candidates.

  • Develop targeted imaging agents for diagnostic purposes.

Conclusion

Cyanine5.5 NHS ester chloride (TEA) is a versatile and powerful near-infrared fluorescent dye with broad applications in life sciences research and drug development. Its favorable spectral properties, coupled with the robust and straightforward bioconjugation chemistry of its NHS ester functional group, make it an indispensable tool for researchers and scientists. This guide provides the foundational knowledge and protocols to effectively utilize Cy5.5 NHS ester in a variety of advanced research applications.

References

An In-depth Technical Guide to the Mechanism and Application of Cyanine5.5 NHS Ester Chloride (TEA) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and critical considerations for the use of Cyanine5.5 (Cy5.5) NHS ester chloride, with the inclusion of Triethylamine (TEA), in the fluorescent labeling of biomolecules. This document is intended to serve as a technical resource for professionals in research and drug development who utilize bioconjugation techniques for applications such as in vivo imaging, flow cytometry, and targeted drug delivery.

Core Principles: The Chemistry of Amine-Reactive Labeling

The fundamental mechanism behind the utility of Cyanine5.5 NHS ester lies in its ability to form a stable covalent bond with primary amino groups present on biomolecules. This reaction is a classic example of nucleophilic acyl substitution .

The key players in this reaction are:

  • Cyanine5.5 N-hydroxysuccinimide (NHS) ester: An amine-reactive fluorescent dye. The NHS ester is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.

  • Primary amines (-NH₂): These are predominantly found on the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins and peptides. For the reaction to occur, the primary amine must be in its deprotonated, nucleophilic state.

  • Triethylamine (TEA): A tertiary amine base that plays a crucial role in optimizing the reaction environment, particularly in non-aqueous or partially aqueous conditions.

The reaction proceeds as follows: the unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond .

The Competing Reaction: Hydrolysis

A significant competing reaction is the hydrolysis of the NHS ester by water, which leads to the formation of an unreactive carboxylic acid derivative of the dye. The rate of hydrolysis is highly dependent on the pH of the reaction medium, increasing at more alkaline pHs.[][2] Therefore, successful labeling requires a careful balance to favor aminolysis over hydrolysis.

The Role of Triethylamine (TEA)

While labeling reactions can be performed in aqueous buffers at an optimal pH, the inclusion of Triethylamine (TEA) is particularly important when working in organic or mixed aqueous-organic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). In these conditions, TEA acts as a base to maintain a slightly alkaline environment, which is crucial for a few reasons:

  • Deprotonation of Primary Amines: TEA ensures that the primary amino groups on the target biomolecule are deprotonated and thus remain in their nucleophilic state, which is essential for initiating the reaction with the NHS ester.

  • Scavenging of Protons: The reaction can release protons, which could acidify the reaction mixture and protonate the primary amines, thereby inhibiting the reaction. TEA effectively scavenges these protons, maintaining the optimal pH for the reaction to proceed efficiently.

Quantitative Data for Optimal Labeling

Achieving the desired degree of labeling (DOL) is critical for the success of subsequent applications. Over-labeling can lead to fluorescence quenching and may compromise the biological activity of the conjugated molecule, while under-labeling results in a weak signal.[3]

Table 1: Key Parameters for Cyanine5.5 NHS Ester Labeling

ParameterRecommended Value/RangeNotes
pH 8.0 - 9.0Optimal for deprotonation of primary amines while minimizing excessive hydrolysis.[3]
Molar Ratio (Dye:Protein) 10:1 to 20:1This is a common starting point and should be optimized for each specific protein.[3]
Optimal Degree of Labeling (DOL) for Antibodies 2 - 7This range typically provides a good balance between signal intensity and retained antibody function.[3]
Reaction Time 30 - 60 minutes at room temperatureCan be extended for reactions at 4°C.
Protein Concentration >2 mg/mLHigher concentrations can improve labeling efficiency.

Table 2: Spectroscopic Properties of Cyanine5.5

PropertyValue
Excitation Maximum (λex) ~675 nm
Emission Maximum (λem) ~694 nm
Molar Extinction Coefficient (ε) at λex ~209,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) of free dye ~0.2

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins with Cyanine5.5 NHS ester. Optimization may be required for specific biomolecules.

Materials and Reagents
  • Cyanine5.5 NHS ester chloride

  • Triethylamine (TEA) (for reactions in organic solvents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Labeling Protocol in Aqueous Buffer
  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Cyanine5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate the Labeling Reaction: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. A common starting molar ratio of dye to protein is 10:1.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light.

  • Quench the Reaction: Add the quenching reagent to stop the reaction by consuming any unreacted NHS ester.

  • Purify the Conjugate: Remove the unconjugated dye and other reaction byproducts using a size-exclusion chromatography column.

Labeling Protocol with TEA in a Mixed Solvent System
  • Prepare the Protein Solution: If the protein is not soluble in the desired organic solvent, it can be prepared in a minimal amount of aqueous buffer.

  • Prepare the Dye Solution: Dissolve the Cyanine5.5 NHS ester in anhydrous DMF or DMSO.

  • Add Triethylamine: Add an appropriate amount of TEA to the reaction mixture to achieve the desired pH.

  • Initiate the Labeling Reaction: Add the dye solution to the protein solution.

  • Incubate, Quench, and Purify: Follow steps 4-6 from the aqueous protocol.

Mandatory Visualizations

Chemical Reaction Mechanism

G Cyanine5.5 NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cy5.5-NHS Cyanine5.5-NHS Ester TetrahedralIntermediate Tetrahedral Intermediate Cy5.5-NHS->TetrahedralIntermediate Nucleophilic Attack PrimaryAmine R-NH₂ (Primary Amine) PrimaryAmine->TetrahedralIntermediate AmideBond Cyanine5.5-NH-R (Stable Amide Bond) TetrahedralIntermediate->AmideBond Collapse NHS N-hydroxysuccinimide TetrahedralIntermediate->NHS Release of Leaving Group

Caption: Reaction mechanism of Cyanine5.5 NHS ester with a primary amine.

Experimental Workflow

G Experimental Workflow for Protein Labeling with Cyanine5.5 NHS Ester start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) start->prep_protein reaction Initiate Labeling Reaction (Mix dye and protein) prep_protein->reaction prep_dye Prepare Cy5.5 NHS Ester Stock Solution (DMSO/DMF) prep_dye->reaction add_tea Add TEA (optional, for organic solvents) incubation Incubate (30-60 min, RT, dark) reaction->incubation quench Quench Reaction (e.g., Tris buffer) incubation->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize Characterize Conjugate (Spectroscopy, DOL calculation) purify->characterize end End characterize->end

Caption: A typical workflow for labeling proteins with Cyanine5.5 NHS ester.

Stability and Storage of Conjugates

Proper storage of Cyanine5.5-labeled conjugates is essential to maintain their fluorescence and biological activity.

Table 3: Recommended Storage Conditions for Cyanine5.5-Protein Conjugates

Storage TemperatureDurationRecommended Buffer ConditionsNotes
4°C Short-term (weeks to a few months)PBS, pH 7.4 with 0.02% sodium azideProtect from light. Avoid repeated temperature cycling.
-20°C Long-term (months to a year)PBS with 50% glycerolAliquot to avoid freeze-thaw cycles. Protect from light.
-80°C Very long-term (years)PBS, can be lyophilizedAliquoting is highly recommended. Protect from light.

References

An In-depth Technical Guide to the Absorbance and Emission Spectra of Cyanine5.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Cyanine5.5 (Cy5.5) NHS ester, a widely used near-infrared (NIR) fluorescent dye. This document details its absorbance and emission characteristics, provides experimental protocols for its use, and illustrates key processes through clear diagrams. The information herein is intended to assist researchers in the effective application of Cy5.5 NHS ester for the fluorescent labeling of biomolecules in various research and drug development contexts.

Core Spectroscopic Properties of Cyanine5.5 NHS Ester

Cyanine5.5 NHS ester is an amine-reactive fluorescent dye favored for its high molar extinction coefficient and good quantum yield in the near-infrared range. This region of the spectrum is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, leading to an improved signal-to-noise ratio. The N-hydroxysuccinimide (NHS) ester moiety allows for the covalent labeling of primary and secondary amines, such as those found in proteins and antibodies.

The spectral properties of Cy5.5 NHS ester can vary slightly depending on the solvent and conjugation to a biomolecule. However, the general characteristics remain consistent. Below is a summary of the key quantitative data for Cy5.5 NHS ester compiled from various sources.

ParameterValueReference
Excitation Maximum (λex) ~673-684 nm[1][2][3][4]
Emission Maximum (λem) ~693-710 nm[1][2][3][4]
Molar Extinction Coefficient (ε) ~190,000 - 250,000 M-1cm-1[5][6][7]
Quantum Yield (Φ) ~0.2 - 0.28[1][3][4]
Recommended Solvents DMSO, DMF[1][3]

Experimental Protocols

General Protocol for Measuring Absorbance and Emission Spectra

This protocol outlines the general steps for determining the absorbance and emission spectra of a cyanine (B1664457) dye solution.

Materials:

  • Cyanine5.5 NHS ester

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Absolute ethanol (B145695) or other suitable solvent (e.g., DMSO, DMF)[8]

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of Cyanine5.5 NHS ester in the desired solvent (e.g., 1-10 µM in ethanol)[8][9]. Ensure all labware is dry to prevent precipitation of the dye[8].

  • Absorbance Spectrum Measurement:

    • Use a spectrophotometer to measure the absorbance of the solution across a relevant wavelength range (e.g., 350-850 nm)[10].

    • Use a cuvette filled with the pure solvent as a reference to zero the instrument[10].

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax)[10].

  • Emission Spectrum Measurement:

    • Use a fluorometer to measure the fluorescence emission spectrum.

    • Set the excitation wavelength to the determined absorbance maximum (λmax).

    • Scan the emission wavelengths across a range that includes the expected emission peak (e.g., 680-800 nm).

    • Record the emission spectrum and identify the wavelength of maximum fluorescence intensity.

Protocol for Labeling IgG Antibodies with Cyanine5.5 NHS Ester

This protocol provides a step-by-step guide for the covalent labeling of Immunoglobulin G (IgG) antibodies.

Materials:

  • Purified IgG antibody (1-10 mg/mL in an amine-free buffer like PBS)[11]

  • Cyanine5.5 NHS ester[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)[11][12]

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[11][12]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0[11]

  • Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)[11][12]

Procedure:

  • Dye Preparation: Dissolve the Cyanine5.5 NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL)[12]. This solution should be prepared fresh.

  • Antibody Preparation: Adjust the pH of the antibody solution to 8.5-9.0 using the reaction buffer. A common practice is to add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution[11].

  • Labeling Reaction:

    • Add the reactive dye solution to the antibody solution while gently vortexing. A typical molar ratio of dye to antibody is in the range of 10:1 to 20:1[11].

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or rotation, protected from light[12].

  • Quenching (Optional): To stop the reaction, a quenching reagent like Tris-HCl can be added.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column[12].

  • Characterization: Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (around 675 nm)[11].

Visualizations

Absorbance_Emission_Spectra Relationship between Absorbance and Emission of Cy5.5 cluster_absorbance Absorbance cluster_emission Emission A Ground State (S0) B Excited State (S1) A->B Photon Absorption (Excitation at ~675 nm) C Excited State (S1) D Ground State (S0) C->D Photon Emission (Fluorescence at ~694 nm)

Caption: Absorbance and Emission Process of Cyanine5.5.

Antibody_Labeling_Workflow Workflow for Antibody Labeling with Cy5.5 NHS Ester start Start: Purified Antibody and Cy5.5 NHS Ester prep_dye 1. Prepare Dye Stock Solution (Cy5.5 in DMSO) start->prep_dye prep_ab 2. Prepare Antibody Solution (Adjust pH to 8.5-9.0) start->prep_ab reaction 3. Labeling Reaction (Mix Dye and Antibody, Incubate for 1 hr at RT) prep_dye->reaction prep_ab->reaction purification 4. Purification (Size-Exclusion Chromatography) reaction->purification characterization 5. Characterization (Determine Degree of Labeling) purification->characterization end End: Labeled Antibody Ready for Use characterization->end

Caption: Experimental Workflow for Antibody Labeling.

References

A Technical Guide to Cyanine5.5 NHS Ester Chloride (TEA) for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine5.5 (Cy5.5) NHS ester chloride (TEA), a versatile near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document outlines its core properties, detailed experimental protocols for bioconjugation, and its applications in biological research and drug development.

Core Properties and Spectroscopic Data

Cyanine5.5 NHS ester is a reactive dye designed for the covalent labeling of primary amines (-NH₂) present in proteins, peptides, antibodies, and amine-modified oligonucleotides.[1][2] Its fluorescence in the near-infrared spectrum makes it particularly valuable for applications requiring low background autofluorescence from biological samples, such as in vivo imaging.[3][4] The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines in a pH-dependent manner, forming a stable amide bond.[2][5][6] Optimal labeling is typically achieved at a pH of 8.3-8.5.[5][6]

The key quantitative specifications for Cyanine5.5 NHS ester are summarized in the table below, providing a consolidated reference for experimental planning.

PropertyValue
Excitation Maximum (λmax) 673 - 684 nm
Emission Maximum (λem) 694 - 710 nm
Molar Extinction Coefficient (ε) 190,000 - 209,000 M-1cm-1
Fluorescence Quantum Yield (Φ) ~0.2
Molecular Weight ~716.31 g/mol ; ~767.66 g/mol (Varies with counterion)
Solubility Soluble in DMSO and DMF; low solubility in water
Purity ≥ 95%

Data compiled from multiple sources.[4][7]

Bioconjugation and Experimental Protocols

The following sections provide a detailed methodology for the fluorescent labeling of biomolecules with Cyanine5.5 NHS ester.

Chemical Reaction Pathway

The fundamental reaction for labeling involves the acylation of a primary amine on a biomolecule by the Cyanine5.5 NHS ester. This reaction results in the formation of a stable amide bond, covalently attaching the fluorophore to the target molecule, and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Cy55_NHS Cyanine5.5 NHS Ester Conjugate Cyanine5.5-Biomolecule (Amide Bond) Cy55_NHS->Conjugate + Biomolecule Biomolecule-NH₂ (Primary Amine) NHS N-hydroxysuccinimide Conjugate->NHS +

Cyanine5.5 NHS ester reaction with a primary amine.
Detailed Labeling Protocol for Proteins (e.g., IgG)

This protocol is a general guideline for labeling proteins with Cyanine5.5 NHS ester. Optimization may be required for specific proteins and applications.

1. Reagent Preparation:

  • Protein Solution:

    • Prepare the protein (e.g., IgG) solution at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).[8][9]

    • Ensure the buffer does not contain primary amines (e.g., Tris) or stabilizing proteins like BSA, as these will compete for labeling.[8]

  • Labeling Buffer:

    • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5 using 1 M NaOH or 1 M HCl.[8] This pH is critical for efficient labeling.[5][6]

  • Dye Stock Solution:

    • Dissolve Cyanine5.5 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[8][9] This stock solution should be prepared fresh.

2. Conjugation Reaction:

  • Molar Ratio Calculation:

    • Determine the desired molar ratio of dye to protein. A common starting point for antibodies is a 10:1 molar ratio.[8] The optimal ratio may vary and should be determined empirically.

  • Reaction Incubation:

    • Slowly add the calculated volume of the Cyanine5.5 NHS ester stock solution to the protein solution while gently vortexing.[9]

    • Incubate the reaction mixture for 1 hour at room temperature with continuous rotation or shaking.[8]

3. Purification of the Conjugate:

  • Removal of Unconjugated Dye:

    • It is essential to remove any unreacted dye from the labeled protein. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column or a spin desalting column.[8][9]

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will elute first. The smaller, unconjugated dye molecules will be retained longer.

4. Storage of the Conjugate:

  • Store the purified protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to store at -20°C or -80°C, potentially with the addition of a cryoprotectant like glycerol. Reconstituted DMSO stock solutions of the dye can be stored at < -15 °C for up to two weeks.[8]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a fluorescent labeling experiment with Cyanine5.5 NHS ester.

G A Reagent Preparation (Protein, Dye, Buffers) B pH Adjustment of Protein Solution (pH 8.3-8.5) A->B C Addition of Cy5.5 NHS Ester (Calculated Molar Ratio) B->C D Incubation (1 hour, Room Temperature) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (Spectroscopy, Functional Assays) E->F G Storage (4°C or -20°C, Protected from Light) F->G

Typical experimental workflow for fluorescent labeling.

Applications in Research and Drug Development

The favorable spectral properties of Cyanine5.5 make it a powerful tool in various scientific disciplines.

  • Biomolecule Labeling: It is widely used for the fluorescent labeling of a range of biomolecules, including antibodies, proteins, peptides, and nucleic acids, for subsequent detection and analysis.[2][10]

  • In Vivo Imaging: The emission in the NIR window allows for deep tissue imaging with reduced background signal, making it ideal for tracking labeled cells, antibodies, or drug carriers within a living organism.[4][10]

  • Immunofluorescence and Microscopy: Labeled antibodies are used in immunofluorescence assays to identify and localize specific antigens in cells and tissues.[10]

  • Flow Cytometry: Cyanine5.5-labeled probes can be used for the identification and sorting of specific cell populations.[10]

  • Drug Screening and Development: The dye can be used to label drug candidates to monitor their distribution, metabolism, and target engagement within biological systems.[10]

References

A Technical Guide to Near-Infrared (NIR) Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of near-infrared (NIR) dyes and their application in in vivo imaging. NIR fluorescence imaging has emerged as a powerful tool in preclinical and clinical research, offering significant advantages for visualizing biological processes in living organisms. This is due to the optical window in the NIR range (700-1700 nm), where endogenous chromophores like hemoglobin and water have minimal absorption, allowing for deeper tissue penetration and reduced autofluorescence compared to visible light imaging.[1][2] This guide will delve into the core principles of NIR dyes, their photophysical properties, methodologies for their use, and their applications in key research areas.

Introduction to Near-Infrared (NIR) Imaging

In vivo NIR fluorescence imaging utilizes exogenous fluorescent probes that absorb and emit light in the near-infrared spectrum. This technique enables the non-invasive visualization and quantification of molecular and cellular events in real-time. The NIR window is typically divided into two regions: NIR-I (700-900 nm) and NIR-II (1000-1700 nm).[3] While NIR-I dyes are more established, NIR-II probes offer even deeper tissue penetration and higher spatial resolution due to further reduced light scattering at longer wavelengths.[3]

The core advantages of in vivo NIR imaging include:

  • Deep Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, allowing for the imaging of deep-seated structures and organs.[1][2]

  • Low Autofluorescence: Biological tissues exhibit minimal intrinsic fluorescence in the NIR range, resulting in a high signal-to-background ratio and enhanced image contrast.[1][2]

  • High Sensitivity: The use of highly fluorescent NIR probes allows for the detection of minute quantities of target molecules.

  • Real-Time Imaging: NIR imaging provides dynamic information about biological processes as they occur.

  • Non-Invasive Nature: As a non-ionizing imaging modality, it is well-suited for longitudinal studies in living animals.

Classes of Near-Infrared Dyes

A variety of organic and inorganic molecules have been developed as NIR probes for in vivo imaging. The choice of dye depends on the specific application, target, and imaging system.

Organic Dyes

Small-molecule organic dyes are the most widely used class of NIR probes due to their well-defined chemical structures, ease of synthesis and modification, and good biocompatibility.

  • Cyanine Dyes: This is the most prominent class of NIR dyes, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[4] Their spectral properties can be tuned by modifying the length of the polymethine chain and the nature of the heterocyclic groups.[2] Common examples include Indocyanine Green (ICG), Cy5, Cy5.5, and Cy7.[4]

  • Squaraine Dyes: These dyes possess a central squaric acid core and exhibit sharp and intense absorption and emission peaks in the NIR region.[2] However, they can be prone to instability in aqueous environments.[2]

  • Porphyrin-Based Dyes: Derived from the porphyrin ring structure found in hemoglobin and chlorophyll, these dyes have strong absorption in both the visible and NIR regions.[3] They are often used in photodynamic therapy as well as for fluorescence imaging.[3]

  • Methylene Blue: A historically significant dye, Methylene Blue exhibits fluorescence in the NIR-I region and has found applications in surgical guidance.[3]

Nanoparticle-Based Probes

Nanoparticles offer a versatile platform for in vivo NIR imaging, providing high brightness, enhanced stability, and the potential for multimodal imaging and drug delivery.

  • Quantum Dots (QDs): These are semiconductor nanocrystals with size-tunable fluorescence emission.[2] NIR-emitting QDs are highly photostable and have large molar extinction coefficients.[2] However, concerns about their potential toxicity due to heavy metal content remain.

  • Dye-Loaded Nanoparticles: Organic NIR dyes can be encapsulated within or conjugated to various nanoparticles, such as liposomes, polymers, or silica (B1680970) nanoparticles. This approach can improve the dye's stability, solubility, and in vivo pharmacokinetics.

Quantitative Properties of Common NIR Dyes

The selection of an appropriate NIR dye is critically dependent on its photophysical properties. The following table summarizes key quantitative data for commonly used NIR dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reference(s)
Indocyanine Green (ICG) ~780~820~223,000~0.14[5][6]
Methylene Blue ~665~686~95,000Low[3]
Cy5 ~649~670~250,000~0.28[7]
Cy5.5 ~678~703~250,000~0.23[7]
Cy7 ~750~776~250,000~0.28[8]
IRDye 800CW ~774~789~240,000~0.06[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful in vivo imaging studies. This section provides methodologies for key experimental procedures.

Antibody Conjugation with NHS-Ester NIR Dyes

This protocol describes the covalent labeling of antibodies with N-hydroxysuccinimide (NHS) ester-functionalized NIR dyes, which react with primary amines on the antibody.

Materials:

  • Antibody (or other protein) in a buffer free of primary amines (e.g., PBS).

  • NHS-ester functionalized NIR dye.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Spectrophotometer.

Procedure:

  • Antibody Preparation: Dialyze or desalt the antibody into the conjugation buffer to a concentration of 2-10 mg/mL.[8] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.[8]

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

  • Conjugation Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar dye-to-protein ratio (typically between 5:1 and 20:1).

    • Slowly add the dye solution to the antibody solution while gently vortexing or stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][8]

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorption wavelength of the dye and at 280 nm (for the protein). The DOL is calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - A_dye × CF) × ε_dye] where A_dye and A_280 are the absorbances at the respective wavelengths, ε_protein and ε_dye are the molar extinction coefficients, and CF is the correction factor for the dye's absorbance at 280 nm.

In Vivo Imaging of a Tumor-Bearing Mouse Model

This protocol outlines the general procedure for imaging tumor xenografts in mice using a targeted NIR dye conjugate.

Materials:

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft).

  • NIR dye-labeled targeting agent (e.g., antibody, peptide).

  • In vivo imaging system equipped with appropriate excitation light source and emission filters.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the probe to assess autofluorescence levels.

  • Probe Administration: Inject the NIR dye conjugate intravenously (e.g., via the tail vein). The typical injection volume is 100-200 µL.[11][12]

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.[11][12]

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) to assess targeting specificity.

  • Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the detailed biodistribution.[11]

Sentinel Lymph Node Mapping using Indocyanine Green (ICG)

This protocol describes the use of ICG for the identification of sentinel lymph nodes (SLNs) in a preclinical model.

Materials:

  • Indocyanine Green (ICG) solution (typically 0.1-1 mg/mL in sterile water).[13]

  • Mouse model.

  • In vivo imaging system.

  • Anesthesia.

Procedure:

  • Animal Preparation: Anesthetize the mouse and position it in the imaging system.

  • ICG Injection: Inject a small volume (e.g., 20-50 µL) of the ICG solution subcutaneously or intradermally near the primary tumor or at the site of interest.[13]

  • Real-Time Imaging: Immediately after injection, begin acquiring fluorescence images to visualize the lymphatic drainage pathways and the accumulation of ICG in the SLNs. This can be done dynamically over several minutes.

  • SLN Identification: The first lymph nodes to show a strong and sustained fluorescent signal are identified as the SLNs.

  • Surgical Guidance (Optional): The real-time fluorescence signal can be used to guide the surgical resection of the identified SLNs.

Applications and Signaling Pathways

NIR dyes are employed in a wide range of in vivo imaging applications, providing valuable insights into complex biological processes.

Cancer Imaging and Drug Development

Targeted NIR probes are extensively used to visualize tumors, monitor their growth and metastasis, and assess the efficacy of therapeutic interventions. A common strategy involves conjugating NIR dyes to molecules that specifically bind to cancer-associated biomarkers.

Angiogenesis Imaging: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer.[14] NIR probes targeting markers of angiogenesis, such as vascular endothelial growth factor receptor (VEGFR) or integrin αvβ3, can be used to visualize the tumor vasculature and monitor the effects of anti-angiogenic drugs.[14][15][16]

Angiogenesis_Targeting cluster_targeting Targeted NIR Probe cluster_tumor Tumor Microenvironment NIR_Dye NIR Dye Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Imaging_System NIR Imaging System NIR_Dye->Imaging_System Fluorescence Signal Receptor Angiogenesis Receptor (e.g., VEGFR, Integrin αvβ3) Targeting_Ligand->Receptor Binding Tumor_Cell Tumor Cell Endothelial_Cell Angiogenic Endothelial Cell Tumor_Cell->Endothelial_Cell VEGF secretion

Diagram 1: Targeting Angiogenesis for Tumor Imaging.
Enzyme Activity and Activatable Probes

"Smart" or "activatable" NIR probes are designed to be fluorescently silent until they are acted upon by a specific enzyme.[17] This "off-on" mechanism provides a very high signal-to-background ratio and is ideal for imaging enzyme activity associated with disease states. For example, probes have been developed to detect caspases (apoptosis), matrix metalloproteinases (cancer invasion), and β-galactosidase (senescence).[17]

Activatable_Probe_Workflow cluster_probe Activatable NIR Probe (Fluorescence OFF) cluster_activated Activated Probe (Fluorescence ON) NIR_Dye_Quenched NIR Dye Enzyme_Substrate Enzyme Substrate NIR_Dye_Quenched->Enzyme_Substrate Linker Quencher Quencher Enzyme_Substrate->Quencher Target_Enzyme Target Enzyme (e.g., Caspase-3) Enzyme_Substrate->Target_Enzyme Cleavage NIR_Dye_Active NIR Dye Target_Enzyme->NIR_Dye_Active Imaging_System NIR Imaging System NIR_Dye_Active->Imaging_System Fluorescence Signal Cleaved_Fragments Cleaved Fragments

Diagram 2: Mechanism of an Enzyme-Activatable NIR Probe.
Pharmacokinetics and Biodistribution

NIR fluorescence imaging is a valuable tool for studying the pharmacokinetics (PK) and biodistribution of drugs and nanoparticles.[18] By labeling a therapeutic agent with an NIR dye, its circulation half-life, organ accumulation, and clearance can be non-invasively monitored over time in the same animal, reducing the number of animals required for a study.[18]

Pharmacokinetics_Workflow Injection Intravenous Injection of NIR-labeled Drug Circulation Systemic Circulation Injection->Circulation Distribution Distribution to Organs Circulation->Distribution Imaging Longitudinal NIR Imaging Circulation->Imaging Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion (e.g., Kidneys, Bile) Distribution->Excretion Distribution->Imaging Metabolism->Imaging Excretion->Imaging

Diagram 3: Workflow for In Vivo Pharmacokinetic Studies.

Conclusion and Future Perspectives

In vivo imaging with NIR dyes has become an indispensable technology in biomedical research and drug development. The continuous development of new dyes with improved photophysical properties, particularly in the NIR-II window, promises to further enhance the capabilities of this imaging modality. Future advancements will likely focus on the creation of highly specific activatable probes for a wider range of biological targets, the development of multimodal probes that combine NIR fluorescence with other imaging techniques like MRI or PET, and the clinical translation of these powerful imaging agents for improved disease diagnosis and personalized medicine.

References

Cyanine Dyes in Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cyanine (B1664457) dyes have become indispensable tools in biomedical research, offering a versatile platform for a wide range of applications, from cellular imaging to in vivo diagnostics. Their bright fluorescence, tunable spectral properties, and adaptability for conjugation to biomolecules make them ideal candidates for elucidating complex biological processes. This guide provides an in-depth overview of their applications, supported by quantitative data, experimental protocols, and visual workflows to empower researchers, scientists, and drug development professionals.

Core Properties of Common Cyanine Dyes

The utility of cyanine dyes is rooted in their photophysical properties. Key parameters such as absorption and emission maxima, molar extinction coefficients, and quantum yields dictate their suitability for specific applications and instrumentation. The table below summarizes these properties for some of the most widely used cyanine dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Molecular Weight ( g/mol )
Cy3 ~550~570~150,000~0.15~767
Cy3B ~558~572~130,000~0.67~872
Cy3.5 ~581~594~150,000~0.15~1099
Cy5 ~649~670~250,000~0.20~792
Cy5.5 ~675~694~250,000~0.28~1125
Cy7 ~743~767~250,000~0.12~818
Cy7.5 ~788~808~223,000~0.12~1151

Key Applications and Methodologies

Cyanine dyes are employed in a multitude of biomedical research areas. Their applications span from fundamental cell biology to advanced in vivo imaging and therapeutic interventions.

Fluorescent Labeling and Bioimaging

The most common application of cyanine dyes is as fluorescent labels for biomolecules such as antibodies, nucleic acids, and proteins. This enables the visualization and tracking of these molecules in cells and tissues.

Experimental Protocol: Antibody Conjugation and Immunofluorescence Staining

  • Antibody Preparation : Dissolve the antibody in a bicarbonate buffer (pH 8.5-9.0) at a concentration of 1-2 mg/mL.

  • Dye Preparation : Dissolve the NHS-ester functionalized cyanine dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Conjugation Reaction : Add the dye solution to the antibody solution at a molar ratio of 8-12 moles of dye per mole of antibody. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Purification : Remove unconjugated dye using a desalting column or dialysis against a phosphate-buffered saline (PBS) solution.

  • Immunofluorescence Staining :

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

    • Incubate with the cyanine-conjugated primary antibody for 1 hour.

    • Wash three times with PBS.

    • Mount and image using a fluorescence microscope with appropriate filter sets.

G Immunofluorescence Staining Workflow A Cell Fixation (e.g., 4% PFA) B Permeabilization (e.g., 0.1% Triton X-100) A->B C Blocking (e.g., 1% BSA) B->C D Primary Antibody Incubation (Cyanine-conjugated) C->D E Washing Steps D->E F Fluorescence Microscopy E->F

Immunofluorescence Staining Workflow
In Vivo Imaging

Near-infrared (NIR) cyanine dyes, such as Cy5.5, Cy7, and Cy7.5, are particularly valuable for in vivo imaging due to their ability to penetrate deeper into tissues with reduced autofluorescence. This has significant implications for preclinical studies in animal models.

Experimental Protocol: In Vivo Tumor Imaging

  • Probe Preparation : Conjugate a tumor-targeting ligand (e.g., an antibody or peptide) to an NIR cyanine dye.

  • Animal Model : Induce tumor growth in an appropriate animal model (e.g., subcutaneous xenograft in mice).

  • Probe Administration : Inject the cyanine-conjugated probe intravenously into the animal.

  • Imaging : At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the animal and perform imaging using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters.

  • Data Analysis : Quantify the fluorescence signal in the tumor region and compare it to other tissues to assess targeting efficiency.

G In Vivo Imaging Workflow A NIR Cyanine Probe (e.g., Cy7-Antibody) B Intravenous Injection into Animal Model A->B C Probe Circulation and Biodistribution B->C D Tumor Targeting and Accumulation C->D E In Vivo Fluorescence Imaging (IVIS) D->E F Signal Quantification and Analysis E->F

In Vivo Imaging Workflow
Photodynamic Therapy (PDT)

Certain cyanine dyes can act as photosensitizers in photodynamic therapy. Upon excitation with light of a specific wavelength, they generate reactive oxygen species (ROS) that can induce cell death in targeted tissues, such as tumors.

Signaling Pathway: Cyanine-Mediated Photodynamic Therapy

G Mechanism of Cyanine-Based PDT cluster_0 Cellular Environment A Cyanine Dye (Photosensitizer) C Excited State Cyanine* A->C B Light Excitation (Specific Wavelength) C->A Fluorescence/ Non-radiative decay E Singlet Oxygen (¹O₂) C->E Energy Transfer D Molecular Oxygen (³O₂) F Cellular Damage (Lipids, Proteins, Nucleic Acids) E->F G Apoptosis / Necrosis F->G G Principle of a 'Turn-On' Biosensor cluster_0 Initial State cluster_1 Sensing Event cluster_2 Final State A Cyanine-Quencher Conjugate B Low Fluorescence (Quenched) A->B FRET or Contact Quenching C Target Analyte D Conformational Change or Cleavage of Conjugate C->D E Cyanine and Quencher Separated D->E F High Fluorescence ('Turned-On') E->F Fluorescence Recovery

Navigating the Reactive Landscape: A Technical Guide to the Solubility and Stability of Cyanine5.5 NHS Ester Chloride (TEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine5.5 (Cy5.5) NHS ester chloride (TEA) is a widely utilized near-infrared (NIR) fluorescent dye for the labeling of biomolecules. Its succinimidyl ester (NHS ester) functional group allows for the covalent attachment to primary amines on proteins, antibodies, and other molecules, enabling a broad range of applications in fluorescence imaging and diagnostics. However, the successful application of this reactive dye is critically dependent on a thorough understanding of its solubility and stability. This technical guide provides an in-depth overview of these core characteristics, complete with experimental protocols and visual workflows to ensure optimal handling and conjugation efficiency.

Core Properties: Solubility and Stability at a Glance

The performance of Cy5.5 NHS ester is intrinsically linked to its solubility in various solvents and its stability over time and under different environmental conditions. The following tables summarize the key quantitative data for easy reference.

Solubility Data

Proper dissolution is the first step in any labeling experiment. Cy5.5 NHS ester exhibits poor aqueous solubility, necessitating the use of organic solvents to prepare stock solutions.

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (69.80 mM)Ultrasonic treatment may be required. Use of fresh, anhydrous DMSO is critical for maximizing solubility.[1]
Dimethylformamide (DMF)SolubleA common alternative to DMSO for preparing stock solutions.[2]
Dichloromethane (DCM)SolubleAnother organic solvent option.[2]
Water< 1 mg/L (< 1 µM)Practically insoluble, making direct dissolution in aqueous buffers unfeasible.[3]
Stability and Storage Recommendations

The stability of both the solid dye and its stock solutions is paramount for reproducible and effective labeling. The NHS ester moiety is susceptible to hydrolysis, a process that is accelerated by moisture and alkaline conditions.

FormStorage TemperatureDurationKey Considerations
Solid -20°CUp to 12 monthsStore in a dark, desiccated environment.[2][4] Can be shipped at ambient temperature for up to 3 weeks.[2][4]
Stock Solution (in anhydrous DMSO/DMF) -20°CUp to 1 monthSeal tightly to protect from moisture and light.[1] Avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for longer-term storage of stock solutions.[1]

Understanding the Chemistry: Reactivity and Hydrolysis

The utility of Cy5.5 NHS ester lies in its ability to react with primary amines. However, this reactivity is a double-edged sword, as the NHS ester group is also prone to hydrolysis, rendering the dye incapable of conjugation.

Amine Reaction vs. Hydrolysis

The primary reaction for labeling is the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS). This reaction is in direct competition with the hydrolysis of the NHS ester by water.

G cluster_0 Reaction Pathways of Cyanine5.5 NHS Ester Cy5_5_NHS Cyanine5.5-NHS Ester Labeled_Protein Covalently Labeled Protein (Stable Amide Bond) Cy5_5_NHS->Labeled_Protein Amine Reaction (Desired) Hydrolyzed_Dye Hydrolyzed Cy5.5 (Inactive Carboxylate) Cy5_5_NHS->Hydrolyzed_Dye Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Labeled_Protein Water Water (H₂O) Water->Hydrolyzed_Dye NHS N-hydroxysuccinimide (Byproduct) Labeled_Protein->NHS Hydrolyzed_Dye->NHS

Caption: Competing reactions of Cyanine5.5 NHS ester.

The rate of hydrolysis is significantly influenced by pH. As the pH increases, the concentration of hydroxide (B78521) ions also increases, leading to a faster rate of hydrolysis.

Impact of pH on NHS Ester Hydrolysis
pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

This data underscores the importance of carefully controlling the pH during the labeling reaction to favor the amine reaction over hydrolysis.

Experimental Protocols

Adherence to standardized protocols is essential for achieving consistent and optimal results. The following sections provide detailed methodologies for handling Cy5.5 NHS ester.

Preparation of a 10 mg/mL Stock Solution in DMSO
  • Acclimatization: Allow the vial of solid Cy5.5 NHS ester to warm to room temperature before opening to prevent condensation of moisture onto the dye.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial, add 100 µL of DMSO.

  • Dissolution: Vortex the vial for at least one minute to ensure the dye is fully dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store at -20°C for up to one month or -80°C for up to six months, protected from light.

General Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling.

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline (PBS), sodium bicarbonate buffer) at a concentration of 2-10 mg/mL.[5]

    • Ensure the buffer does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using a concentrated bicarbonate or borate (B1201080) buffer.[5]

  • Reaction Setup:

    • Calculate the required volume of the Cy5.5 NHS ester stock solution. A molar excess of dye to protein is typically used, with ratios ranging from 5:1 to 20:1. The optimal ratio should be determined empirically.

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise. Ensure the final concentration of DMSO or DMF is below 10% of the total reaction volume to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.

  • Quenching (Optional):

    • To stop the reaction, a small amount of an amine-containing buffer, such as 1 M Tris-HCl pH 8.0, can be added to a final concentration of 50-100 mM. This will react with any remaining unreacted dye.

  • Purification:

    • Separate the labeled protein from unreacted dye and reaction byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Workflow for a Typical Labeling Experiment

G cluster_0 Protein Labeling Workflow Prepare_Protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.5) Reaction Combine and Incubate (1 hour, room temperature, in the dark) Prepare_Protein->Reaction Prepare_Dye Prepare Cy5.5 NHS Ester Stock Solution (10 mg/mL in anhydrous DMSO) Prepare_Dye->Reaction Purification Purify Labeled Protein (e.g., Desalting Column) Reaction->Purification Characterization Characterize Conjugate (e.g., UV-Vis Spectroscopy) Purification->Characterization Storage Store Labeled Protein (4°C short-term, -20°C/-80°C long-term) Characterization->Storage

Caption: A typical workflow for protein labeling.

Conclusion

A comprehensive understanding of the solubility and stability of Cyanine5.5 NHS ester chloride (TEA) is fundamental to its successful use in bioconjugation. By adhering to the guidelines and protocols outlined in this technical guide, researchers can minimize dye degradation, maximize labeling efficiency, and achieve more consistent and reproducible results in their experimental endeavors. Careful attention to solvent choice, storage conditions, and reaction parameters will ensure the full potential of this powerful NIR dye is realized.

References

An In-depth Technical Guide to Fluorescent Probes for Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescent Probes in Molecular Imaging

Fluorescence molecular imaging (FMI) is a powerful and indispensable technique in biomedical research and clinical applications, enabling the visualization of cellular and molecular processes in real-time.[1] At the heart of this technology are fluorescent probes, molecules that absorb light at a specific wavelength and emit it at a longer wavelength.[1][2] This phenomenon, known as fluorescence, allows for the specific and sensitive detection of biological targets.[2] These probes can be designed to target a wide array of biomolecules, including proteins, nucleic acids, and small molecules, providing invaluable insights into cellular function, disease pathogenesis, and drug action.[1][3]

The utility of fluorescent probes stems from their high sensitivity, specificity, and the ability to perform real-time imaging without the need for invasive procedures.[4] Unlike techniques that rely on ionizing radiation, FMI is non-radioactive and generally considered safe for longitudinal studies.[1] Modern advancements in probe chemistry and imaging instrumentation have led to the development of a diverse arsenal (B13267) of fluorescent probes with tailored properties, revolutionizing fields from basic cell biology to clinical diagnostics and drug discovery.[5][6][]

This guide provides a comprehensive overview of the core principles of fluorescent probes, their diverse types, quantitative properties, and detailed experimental protocols for their application in molecular imaging.

Core Principles of Fluorescence

The fundamental principle behind fluorescent probes is the phenomenon of fluorescence, a process of light emission by a substance that has absorbed light or other electromagnetic radiation. A molecule capable of fluorescence, known as a fluorophore, absorbs a photon of light at a specific excitation wavelength , causing an electron to move to a higher energy, or excited, state.[2][8] This excited state is unstable, and the electron quickly returns to its ground state, releasing the excess energy in the form of an emitted photon.[8] Due to energy loss during the excited state, the emitted photon has a longer wavelength (lower energy) than the absorbed photon.[2] This difference between the excitation and emission wavelengths is called the Stokes shift .[2]

The key characteristics of a fluorescent probe that determine its suitability for a particular application include:

  • Excitation and Emission Spectra: The range of wavelengths at which a fluorophore absorbs and emits light. These spectra should be well-separated to allow for efficient detection of the emitted signal without interference from the excitation light.[9]

  • Quantum Yield (QY): A measure of the efficiency of fluorescence, defined as the ratio of the number of photons emitted to the number of photons absorbed.[10][11] A higher quantum yield results in a brighter fluorescent signal.[12]

  • Extinction Coefficient (Molar Absorptivity): A measure of how strongly a substance absorbs light at a given wavelength. A high extinction coefficient allows for efficient excitation of the fluorophore.[6][11]

  • Photostability: The ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[2] High photostability is crucial for long-term imaging experiments.[8]

  • Brightness: A practical measure of a fluorophore's performance, which is proportional to the product of its extinction coefficient and quantum yield.[12][13]

Types of Fluorescent Probes

Fluorescent probes can be broadly categorized into several classes based on their chemical nature and mechanism of action.

Organic Small Molecule Dyes

These are synthetic organic molecules that are intrinsically fluorescent. They are the most widely used class of fluorescent probes due to their relatively small size, diverse chemical structures, and tunable photophysical properties.[14] They can be conjugated to various biomolecules such as antibodies, peptides, and nucleic acids to provide specificity.

Common families of organic small molecule dyes include:

  • Cyanine Dyes (e.g., Cy3, Cy5, Cy7): These are a popular family of dyes known for their high extinction coefficients, good photostability, and availability in a wide range of excitation and emission wavelengths, including the near-infrared (NIR) region which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[2][][15]

  • Alexa Fluor Dyes: This series of dyes offers a broad palette of bright and photostable fluorophores spanning the visible and near-infrared spectrum.[16][17] They are known for their excellent water solubility and pH insensitivity.[16]

  • Rhodamine Dyes (e.g., TRITC, Rhodamine 123): These are classic fluorophores that have been widely used for various labeling applications.[18]

  • Fluorescein Dyes (e.g., FITC): Another classic family of fluorophores, though they are more susceptible to photobleaching and their fluorescence is pH-sensitive compared to newer dyes.[18]

Quantum Dots (QDs)

Quantum dots are semiconductor nanocrystals (typically 2-10 nm in diameter) that exhibit quantum mechanical properties.[1][8] Their key advantages include:

  • Size-tunable emission: The emission wavelength of QDs is dependent on their size, allowing for the creation of a wide range of colors from a single material.[8][14]

  • Broad absorption spectra and narrow emission spectra: This allows for the simultaneous excitation of multiple colored QDs with a single light source, making them ideal for multiplexed imaging.[14]

  • High photostability: QDs are significantly more resistant to photobleaching than organic dyes, enabling long-term imaging studies.[1][8]

However, concerns about their potential long-term toxicity, particularly those containing heavy metals like cadmium, remain a subject of ongoing research.[1][19]

Fluorescent Proteins

Genetically encoded fluorescent proteins, with Green Fluorescent Protein (GFP) being the most famous example, have revolutionized molecular and cell biology. These probes can be genetically fused to a protein of interest, allowing for the visualization of its expression, localization, and dynamics in living cells and organisms.[18] A wide variety of fluorescent proteins with different spectral properties (e.g., YFP, RFP, mCherry) have been developed through mutagenesis, enabling multicolor imaging and the development of biosensors.

"Always On" vs. "Activatable" Probes
  • "Always On" Probes: These probes are constitutively fluorescent and are used to label and track specific molecules or structures. Their signal intensity is directly proportional to the concentration of the target.

  • "Activatable" Probes (Smart Probes): These probes are designed to exhibit a change in their fluorescence properties (e.g., an increase in intensity or a shift in wavelength) in response to a specific biological event, such as enzyme activity, pH change, or the presence of a specific ion.[5] This "turn-on" mechanism provides a high signal-to-background ratio and is particularly useful for detecting dynamic processes.

Data Presentation: Quantitative Properties of Common Fluorescent Probes

The following tables summarize the key photophysical properties of a selection of commonly used fluorescent probes. These values are approximate and can be influenced by the local environment (e.g., solvent, pH, conjugation to a biomolecule).

Table 1: Organic Small Molecule Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor 488 49551971,0000.92
Alexa Fluor 555 555565150,0000.10
Alexa Fluor 647 650665239,0000.33
Cy3 550570150,0000.15
Cy5 650670250,0000.20
Cy7 750773250,0000.12
FITC 49451875,0000.32
TRITC 55757685,0000.28

Data compiled from various sources, including[6][][16][20].

Table 2: Quantum Dots

Core/Shell MaterialEmission Wavelength Range (nm)Quantum Yield
CdSe/ZnS 450 - 6500.50 - 0.90
InP/ZnS 500 - 7000.40 - 0.70

Quantum yield is highly dependent on synthesis and surface chemistry. Data from[1][21].

Table 3: Fluorescent Proteins

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
eGFP 48850756,0000.60
eYFP 51452784,0000.61
mCherry 58761072,0000.22

Data compiled from various online resources and publications.

Experimental Protocols

In Vitro Imaging: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for labeling intracellular proteins in fixed and permeabilized cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS

  • Primary antibody (specific to the target protein)

  • Fluorescently labeled secondary antibody (specific to the primary antibody's host species)

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture and Preparation:

    • Plate cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency (typically 70-80%).[22]

  • Fixation:

    • Gently aspirate the culture medium.

    • Rinse the cells twice with PBS.[5][23]

    • Add the fixation solution (4% PFA) and incubate for 10-20 minutes at room temperature.[22][23]

    • Rinse the cells three times with PBS for 5 minutes each.[23]

  • Permeabilization (for intracellular targets):

    • Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.[24]

    • Rinse the cells three times with PBS for 5 minutes each.[23]

  • Blocking:

    • Add the blocking buffer and incubate for at least 30-60 minutes at room temperature to reduce non-specific antibody binding.[24][25]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to the recommended concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution, ensuring the cells are completely covered.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5][23]

  • Washing:

    • Aspirate the primary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each.[23]

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in the blocking buffer.

    • Add the diluted secondary antibody solution to the cells.

    • Incubate for 1 hour at room temperature, protected from light.[22][25]

  • Washing:

    • Aspirate the secondary antibody solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.[23]

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL) for 1-5 minutes.[25]

    • Rinse briefly with PBS.[25]

  • Mounting:

    • Carefully remove the coverslip from the dish and remove excess PBS from the edge.

    • Place a drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.[23]

    • Seal the edges of the coverslip with nail polish and allow it to dry.[23]

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

In Vivo Imaging: Fluorescence Imaging in Mice

This protocol outlines a general procedure for systemic administration of a fluorescent probe and subsequent whole-body imaging in a mouse model.

Materials:

  • Anesthetized mouse (e.g., using isoflurane)

  • Fluorescent probe dissolved in a sterile, biocompatible vehicle (e.g., PBS, saline)

  • In vivo imaging system (e.g., IVIS) with appropriate excitation and emission filters

  • Heating pad or chamber to maintain the animal's body temperature

  • Syringes and needles for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.[26][27]

    • Place the anesthetized mouse on the imaging stage, which should be heated to maintain body temperature.[27]

  • Baseline Imaging (Optional but Recommended):

    • Acquire a baseline fluorescence image of the animal before probe injection to assess autofluorescence levels.

  • Probe Administration:

    • Administer the fluorescent probe via the desired route (e.g., intravenous tail vein injection, intraperitoneal injection).[26][27] The volume and concentration will depend on the specific probe and experimental design.

  • Dynamic Imaging (Optional):

    • Acquire a series of images at different time points immediately following injection to monitor the biodistribution and clearance kinetics of the probe.[26]

  • Static Imaging at Optimal Time Point:

    • Based on the known pharmacokinetics of the probe or preliminary studies, acquire images at the time point of maximum target accumulation and signal-to-background ratio.

  • Image Acquisition Settings:

    • Select the appropriate excitation and emission filters for the fluorescent probe being used.[26][28]

    • Optimize the exposure time, f/stop, and binning to achieve a good signal-to-noise ratio without saturating the detector.[28]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the target tissue and control regions.[28]

    • Quantify the fluorescence intensity within the ROIs, typically expressed in units of radiance or radiant efficiency.[28]

  • Ex Vivo Imaging (Optional):

    • After the final in vivo imaging session, the animal can be euthanized, and major organs or tumors can be excised for ex vivo imaging to confirm the in vivo signal localization and perform more sensitive analysis.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.

Signaling Pathways and Visualization

Fluorescent probes are instrumental in dissecting complex signaling pathways. By designing probes that respond to specific components or events within a pathway, researchers can visualize signaling dynamics in real-time.

Calcium Signaling Pathway

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes.[4] Fluorescent Ca²⁺ indicators are essential tools for studying these dynamics.

  • Mechanism: Most chemical Ca²⁺ indicators are based on chelators like BAPTA that exhibit a change in their fluorescent properties upon binding to Ca²⁺. This can be a change in fluorescence intensity ("single-wavelength indicators" like Fluo-4 and Cal-520) or a shift in the excitation or emission spectrum ("ratiometric indicators" like Fura-2 and Indo-1).[4][29] Ratiometric indicators are advantageous as the ratio of fluorescence at two wavelengths is independent of probe concentration and illumination intensity.[4]

  • Genetically Encoded Calcium Indicators (GECIs): GECIs, such as the GCaMP series, are fluorescent proteins fused to a Ca²⁺-binding domain.[4] They can be targeted to specific subcellular compartments, providing high spatial resolution.[4]

Calcium_Signaling Calcium Signaling Pathway Workflow cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_second_messenger Second Messenger Production cluster_calcium_release Calcium Release cluster_probe Fluorescent Probe Detection Stimulus Agonist (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Stimulus->GPCR Binds to PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) IP3R->ER On ER membrane Ca_cytosol Increased Cytosolic Ca²⁺ IP3R->Ca_cytosol Mediates Ca²⁺ release from ER Probe Ca²⁺ Indicator (e.g., Fura-2, GCaMP) Ca_cytosol->Probe Binds to Fluorescence Fluorescence Change Probe->Fluorescence Results in

Caption: Workflow of a typical GPCR-mediated calcium signaling pathway and its detection by a fluorescent Ca²⁺ indicator.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival.[30] Dysregulation of this pathway is a hallmark of many cancers.[31]

  • Mechanism: Fluorescent biosensors for ERK activity are often based on Förster Resonance Energy Transfer (FRET).[32] These biosensors typically consist of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) linked by a peptide that contains an ERK phosphorylation site and a phospho-amino acid binding domain.[32] Upon phosphorylation by active ERK, the linker undergoes a conformational change, bringing CFP and YFP into close proximity and increasing FRET efficiency.[32] This change in the ratio of YFP to CFP emission can be measured to quantify ERK activity.

MAPK_ERK_Signaling MAPK/ERK Signaling Pathway Workflow cluster_input Signal Input cluster_cascade Kinase Cascade cluster_output Cellular Response cluster_fret FRET Biosensor GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds and Activates Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates FRET_Sensor ERK FRET Biosensor ERK->FRET_Sensor Phosphorylates CellularResponse Proliferation, Differentiation, Survival TranscriptionFactors->CellularResponse Regulates FRET_Change FRET Signal Change FRET_Sensor->FRET_Change Conformational Change

Caption: The MAPK/ERK signaling cascade and its visualization using a FRET-based biosensor.

Conclusion and Future Perspectives

Fluorescent probes have become an indispensable tool in the arsenal of researchers, scientists, and drug development professionals. Their ability to provide real-time, high-resolution insights into complex biological processes is unparalleled. The continued development of novel probes with improved brightness, photostability, and targeting specificity, particularly in the near-infrared window, will further enhance their utility for in vivo imaging. Furthermore, the design of increasingly sophisticated activatable probes will enable the more precise detection of specific molecular events. As imaging technologies and computational analysis tools continue to advance, the synergy between innovative fluorescent probes and cutting-edge microscopy will undoubtedly unlock new frontiers in our understanding of biology and disease, and accelerate the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Cyanine5.5 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye commonly used for labeling biomolecules, particularly antibodies, for a wide range of applications including in vivo imaging, flow cytometry, and immunofluorescence microscopy. Its emission in the NIR region minimizes background autofluorescence from biological samples, leading to a higher signal-to-noise ratio. The N-hydroxysuccinimide (NHS) ester functional group of Cy5.5 readily reacts with primary amine groups (-NH2) on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[1]

This document provides a comprehensive protocol for the covalent labeling of antibodies with Cyanine5.5 NHS ester. The protocol covers antibody preparation, the conjugation reaction, purification of the labeled antibody, and determination of the degree of labeling (DOL).

Materials and Reagents

Material/ReagentSpecificationsStorage
Antibody Purified IgG, 1-10 mg/mL in amine-free buffer (e.g., PBS).[1]4°C or -20°C
Cyanine5.5 NHS ester Amine-reactive succinimidyl ester.< -15°C, desiccated, protected from light.[1][2]
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) High-purity, anhydrous.[1]Room temperature, desiccated.
Reaction Buffer 1 M Sodium Bicarbonate, pH 8.5-9.5 or 0.1 M Sodium Phosphate, pH 7.2-7.4.[1][3]Room temperature.
Quenching Reagent (Optional) 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.Room temperature.
Purification Column Size exclusion chromatography column (e.g., Sephadex G-25) or spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).[3][4][5]Room temperature.
Collection Tubes 1.5 mL microcentrifuge tubes.Room temperature.

Experimental Protocols

Antibody Preparation

The purity of the antibody is critical for a successful labeling reaction. The antibody solution must be free of any amine-containing substances, such as Tris or glycine (B1666218) buffers, and stabilizing proteins like BSA or gelatin, as these will compete with the antibody for reaction with the Cy5.5 NHS ester.[3][6]

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a suitable amine-free buffer like 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4. This can be achieved through dialysis, diafiltration, or by using spin desalting columns.[4][7]

  • Concentration: The antibody concentration should ideally be between 2-10 mg/mL.[4] If the antibody is too dilute, it can be concentrated using spin concentrators.

Preparation of Cy5.5 NHS Ester Stock Solution

It is crucial to prepare the dye stock solution immediately before use as NHS esters are moisture-sensitive.

  • Allow the vial of Cyanine5.5 NHS ester to warm to room temperature before opening to prevent condensation.

  • Add the appropriate amount of anhydrous DMSO or DMF to the vial to create a 10 mg/mL or 10 mM stock solution.[3][4]

  • Vortex the vial until the dye is completely dissolved.

Antibody Labeling Reaction

The efficiency of the labeling reaction is dependent on the pH of the reaction buffer and the molar ratio of dye to antibody.[1]

  • pH Adjustment: Adjust the pH of the antibody solution to between 8.0 and 9.0.[1] This can be done by adding a small volume of 1 M sodium bicarbonate buffer (pH 8.5-9.5) to the antibody solution (typically 1/10th of the antibody solution volume).[3][4]

  • Molar Ratio: The optimal molar ratio of Cy5.5 NHS ester to antibody needs to be determined empirically for each antibody. A good starting point is a molar excess of 10-20 moles of dye per mole of antibody.[3][8] For an IgG antibody (molecular weight ~150 kDa), a 10:1 to 20:1 molar ratio is often used.

  • Reaction: Add the calculated volume of the Cy5.5 NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with continuous gentle stirring or rotation, protected from light.[3][8]

Purification of the Labeled Antibody

After the incubation period, it is essential to remove any unreacted Cy5.5 dye from the labeled antibody.[9][10]

  • Size Exclusion Chromatography: This is the most common method for separating the labeled antibody from the free dye.

    • Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[4]

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The first colored fraction to elute will be the Cy5.5-labeled antibody.[7]

    • Collect the fractions containing the purified conjugate.

  • Spin Desalting Columns: For smaller scale reactions, spin desalting columns provide a quick and efficient method for purification.[3][5]

    • Prepare the spin column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Centrifuge to collect the purified labeled antibody.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[11] An optimal DOL is crucial for the performance of the labeled antibody, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of antibody function.[8][10] For most antibodies, a DOL between 2 and 10 is desirable.[4][10]

  • Measure Absorbance: Measure the absorbance of the purified Cy5.5-labeled antibody solution at 280 nm (A280) and at the absorbance maximum of Cy5.5, which is approximately 675 nm (Amax).[8] Use PBS as a blank.

  • Calculate Concentrations:

    • Dye Concentration (M): [Dye] = Amax / (ε_dye * path length) where ε_dye for Cy5.5 is ~250,000 M⁻¹cm⁻¹.[8]

    • Corrected Protein Concentration (M): A correction factor is needed to account for the dye's absorbance at 280 nm.[8][9] Corrected A280 = A280 - (Amax * CF) where CF (Correction Factor) for Cy5.5 is approximately 0.04.[8] [Protein] = Corrected A280 / (ε_protein * path length) where ε_protein for a typical IgG is ~210,000 M⁻¹cm⁻¹.[8][10]

  • Calculate DOL: DOL = [Dye] / [Protein]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Antibody Concentration 2-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Buffer pH 8.0 - 9.0Crucial for the reaction between NHS ester and primary amines.[1]
Molar Ratio (Dye:Antibody) 10:1 to 20:1This is a starting point and should be optimized for each antibody.[3][8]
Incubation Time 1 hourAt room temperature, protected from light.[3][8]
Optimal Degree of Labeling (DOL) 2 - 10Varies depending on the antibody and application.[4][10]
Cy5.5 Molar Extinction Coefficient (ε_dye) ~250,000 M⁻¹cm⁻¹At ~675 nm.[8]
IgG Molar Extinction Coefficient (ε_protein) ~210,000 M⁻¹cm⁻¹At 280 nm.[8][10]
Cy5.5 Correction Factor (CF) at 280 nm ~0.04Used to correct the protein absorbance reading.[8]

Experimental Workflow Diagram

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab_Prep 1. Antibody Preparation (Buffer Exchange) Dye_Prep 2. Cy5.5 NHS Ester Stock Solution Preparation Reaction 3. Labeling Reaction (Incubate 1 hr, RT) Ab_Prep->Reaction pH 8.0-9.0 Amine-free buffer Dye_Prep->Reaction Add Dye Stock (10-20x molar excess) Purification 4. Purification (Size Exclusion Chromatography) Reaction->Purification Reaction Mixture Analysis 5. DOL Calculation (Spectrophotometry) Purification->Analysis Purified Labeled Antibody

Caption: Experimental workflow for Cyanine5.5 NHS ester antibody labeling.

References

Application Notes and Protocols for Labeling Peptides with Cyanine5.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biomedical research for the sensitive detection and imaging of biological molecules.[1] Its emission in the NIR spectrum minimizes background autofluorescence from biological tissues, allowing for deep tissue penetration and high signal-to-noise ratios, making it an ideal choice for in vivo imaging studies.[2] Cy5.5 NHS ester is a reactive form of the dye that specifically targets primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues in peptides, to form a stable amide bond.[3][4] This covalent labeling strategy is a cornerstone for developing targeted imaging agents, studying peptide biodistribution, and investigating cellular signaling pathways.[2][5]

These application notes provide a comprehensive guide to the efficient labeling of peptides with Cyanine5.5 NHS ester, including detailed experimental protocols, data on reaction optimization, and methods for purification and characterization of the final conjugate.

Data Presentation: Optimizing Reaction Parameters

The efficiency of labeling a peptide with Cy5.5 NHS ester is critically dependent on several reaction parameters. The following tables summarize the expected outcomes when optimizing pH, the molar ratio of dye to peptide, and reaction time. While empirical optimization is recommended for each specific peptide, these tables provide a guideline for establishing initial reaction conditions.

Table 1: Effect of pH on Labeling Efficiency

The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH for the reaction is typically between 8.0 and 9.0.[1] At lower pH values, the amine group is protonated, reducing its nucleophilicity and slowing the reaction rate. At higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the labeled peptide.

pHRelative Labeling Efficiency (%)Remarks
7.020-40Amine groups are significantly protonated, leading to a slow reaction rate.
7.560-80Reaction proceeds at a moderate rate with minimal NHS ester hydrolysis.
8.3 90-100 Optimal balance between amine reactivity and NHS ester stability, resulting in the highest yield.
8.585-95High reaction rate, but hydrolysis of the NHS ester begins to increase.
9.070-85Increased rate of NHS ester hydrolysis leads to a decrease in labeling efficiency.

Table 2: Influence of Molar Ratio (Dye:Peptide) on Labeling Efficiency

The molar ratio of Cy5.5 NHS ester to the peptide is a key factor in controlling the degree of labeling (DOL). A higher molar excess of the dye will generally lead to a higher labeling efficiency, but an excessive amount can lead to multiple labeling of the peptide, which may alter its biological activity, and increases the difficulty of purification.

Molar Ratio (Dye:Peptide)Expected Degree of Labeling (DOL)Remarks
1:1< 1Insufficient dye for complete labeling, resulting in a mixture of labeled and unlabeled peptide.
3:1~1Generally sufficient for mono-labeling of peptides with a single primary amine.
5:11-2A good starting point for peptides with multiple potential labeling sites to achieve a DOL of approximately 1.
10:1>1May result in multiple dye molecules per peptide, potentially affecting its function.
20:1HighIncreased risk of over-labeling and protein aggregation; purification becomes more challenging.

Table 3: Impact of Reaction Time on Labeling Yield

The incubation time of the reaction also influences the final yield of the labeled peptide. The reaction is typically allowed to proceed for 1 to 4 hours at room temperature. Longer incubation times can lead to a higher yield, but also increase the potential for hydrolysis of the unreacted NHS ester.

Reaction Time (hours)Relative Labeling Yield (%)Remarks
0.550-70Reaction is incomplete for most peptides.
180-90Sufficient time for a high yield with many peptides.
290-95Often the optimal time for maximizing yield without significant hydrolysis.
4>95The reaction is typically complete; extending the time further offers minimal benefit and increases the risk of dye degradation.
12 (Overnight)>95Can be convenient but may not significantly increase yield compared to 4 hours and risks dye instability.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of a peptide with Cyanine5.5 NHS ester, followed by purification and characterization of the conjugate.

Materials and Reagents
  • Peptide with at least one primary amine (lyophilized)

  • Cyanine5.5 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25 or equivalent size-exclusion chromatography column)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Phosphate-buffered saline (PBS)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Prep Dissolve Peptide in Buffer Reaction Incubate Peptide and Dye Mixture Peptide_Prep->Reaction Dye_Prep Dissolve Cy5.5 NHS Ester in DMF/DMSO Dye_Prep->Reaction SEC Size-Exclusion Chromatography Reaction->SEC HPLC RP-HPLC SEC->HPLC MS Mass Spectrometry HPLC->MS UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis

Caption: Workflow for peptide labeling with Cy5.5 NHS ester.

Detailed Protocol

Step 1: Preparation of Reagents

  • Peptide Solution: Dissolve the lyophilized peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. The optimal concentration should be determined empirically.

  • Dye Solution: Immediately before use, dissolve the Cyanine5.5 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6]

Step 2: Labeling Reaction

  • Calculate the required volume of the Cy5.5 NHS ester solution based on the desired molar ratio (refer to Table 2). A common starting point is a 5-fold molar excess of the dye.

  • Slowly add the calculated volume of the dye solution to the peptide solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Step 3: Purification of the Labeled Peptide

  • Size-Exclusion Chromatography (SEC): To remove the bulk of the unreacted dye and byproducts, pass the reaction mixture through a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25). Elute with PBS or a suitable buffer. The first colored fraction will contain the labeled peptide.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity conjugate, further purification by RP-HPLC is recommended.[7][8]

    • Column: C18 column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the labeled peptide. The exact gradient will depend on the hydrophobicity of the peptide.

    • Detection: Monitor the elution profile at both 220 nm (for the peptide bond) and ~675 nm (for Cy5.5). The peak that absorbs at both wavelengths corresponds to the labeled peptide.

Step 4: Characterization of the Labeled Peptide

  • Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the labeled peptide using ESI-MS or MALDI-TOF mass spectrometry. The mass of the conjugate should be the mass of the peptide plus the mass of the Cy5.5 dye for each label attached.

  • UV-Vis Spectroscopy: Determine the concentration of the peptide and the dye, and calculate the Degree of Labeling (DOL).

    • Measure the absorbance of the purified conjugate at 280 nm (for the peptide) and at the absorbance maximum of Cy5.5 (~675 nm).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_peptide) / ( (A_280 - (CF * A_max)) * ε_dye ) Where:

      • A_max is the absorbance at ~675 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_peptide is the molar extinction coefficient of the peptide at 280 nm.

      • ε_dye is the molar extinction coefficient of Cy5.5 at ~675 nm (~250,000 M⁻¹cm⁻¹).

      • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5.5).

Application Example: Investigating Matrix Metalloproteinase (MMP) Activity

Cy5.5-labeled peptides are powerful tools for studying enzymatic activity in complex biological systems. A prominent application is the development of activatable probes for detecting the activity of Matrix Metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in tissue remodeling and are often upregulated in diseases such as cancer, where they contribute to tumor invasion and angiogenesis.[2][9][10]

A common strategy involves designing a peptide substrate for a specific MMP (e.g., MMP-2) and labeling it with a fluorophore (Cy5.5) and a quencher. In the intact probe, the fluorescence of Cy5.5 is quenched. Upon cleavage of the peptide by the target MMP, the fluorophore and quencher are separated, leading to a "turn-on" of the fluorescent signal.[11][12]

Signaling Pathway: MMP-2 Activation and Role in Cancer Progression

The activation of MMP-2 is a key event in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and the formation of new blood vessels (angiogenesis).[9][13] The following diagram illustrates the activation cascade of MMP-2 and its downstream effects.

G cluster_activation MMP-2 Activation at the Cell Surface cluster_downstream Downstream Effects MT1_MMP MT1-MMP Active_MMP2 Active MMP-2 MT1_MMP->Active_MMP2 cleaves TIMP2 TIMP-2 TIMP2->MT1_MMP binds to pro_MMP2 pro-MMP-2 pro_MMP2->MT1_MMP binds to complex ECM Extracellular Matrix (ECM) Active_MMP2->ECM degrades VEGF Release of Pro-angiogenic Factors (e.g., VEGF) Active_MMP2->VEGF promotes Cleaved_Probe Cleaved Probe (Fluorescent) Active_MMP2->Cleaved_Probe cleaves Degradation ECM Degradation Invasion Tumor Cell Invasion Degradation->Invasion Angiogenesis Angiogenesis Degradation->Angiogenesis VEGF->Angiogenesis Probe Cy5.5-Peptide Probe (Quenched)

Caption: MMP-2 activation pathway and its role in cancer.

This diagram illustrates that pro-MMP-2 is activated at the cell surface by a complex of MT1-MMP and TIMP-2.[1][14] The resulting active MMP-2 degrades components of the ECM, which facilitates tumor cell invasion and promotes angiogenesis, in part by releasing pro-angiogenic factors like VEGF.[3][9] A Cy5.5-labeled peptide probe designed as an MMP-2 substrate can be used to visualize the activity of this enzyme. In the presence of active MMP-2, the probe is cleaved, leading to a fluorescent signal that can be detected, providing a powerful tool for imaging tumor progression and evaluating the efficacy of MMP inhibitors.[11]

References

Application Note: Cyanine5.5 NHS Ester Conjugation to Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely used for labeling a variety of molecules.[1] Its emission in the NIR spectrum (approximately 675-700 nm) provides significant advantages for biological imaging, including deeper tissue penetration and minimal background autofluorescence from biological samples.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties for labeling. Cy5.5 NHS ester readily reacts with primary amines (R-NH₂) on small molecules, peptides, or proteins to form a stable, covalent amide bond.[4][]

This application note provides a detailed protocol for the conjugation of Cy5.5 NHS ester to small molecules containing a primary amine, guidance on the purification of the resulting conjugate, and methods for characterization.

Properties and Reaction Conditions

Successful conjugation depends on several key parameters, including pH, solvent, and stoichiometry. The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range of 8.3-8.5.[6][7] Below this range, the amine group is protonated and less reactive, while at higher pH levels, the NHS ester is prone to hydrolysis, which reduces conjugation efficiency.[6]

Quantitative Data Summary

The following tables summarize the key properties of Cy5.5 NHS ester and the recommended conditions for conjugation reactions.

Parameter Value Reference
Excitation Maximum (λex) ~675 nm[8][9]
Emission Maximum (λem) ~694 nm[9]
Molar Extinction Coefficient (ε) ~209,000 M⁻¹cm⁻¹[8]
Molecular Weight ~723 Da[6]
Recommended Reaction pH 8.3 - 8.5[6][10]
Recommended Solvents Anhydrous DMSO or DMF (for dye stock)[10][11]
Recommended Buffers 0.1 M Sodium Bicarbonate, Phosphate (B84403) Buffer[6][7]
Reaction Temperature Room Temperature (or 4°C)[7][12]
Reaction Time 1 - 4 hours (or overnight at 4°C)[7][12]

Visualized Reaction and Workflow

The following diagrams illustrate the chemical reaction and the general experimental workflow for conjugating and purifying a Cy5.5-labeled small molecule.

cluster_reactants Reactants cluster_products Products cy55 Cyanine5.5-NHS Ester plus1 + cy55->plus1 sm Small Molecule (with R-NH₂ group) conjugate Cy5.5-Small Molecule (Amide Bond) sm->conjugate pH 8.3-8.5 Amine-free buffer plus2 + conjugate->plus2 nhs NHS byproduct plus1->sm plus2->nhs

Caption: Chemical reaction scheme for Cy5.5 NHS ester conjugation.

start Start: Reagent Preparation prep_sm 1. Dissolve amine-containing small molecule in reaction buffer (pH 8.3-8.5) start->prep_sm prep_dye 2. Dissolve Cy5.5 NHS Ester in anhydrous DMSO immediately before use prep_sm->prep_dye reaction 3. Add dye solution to small molecule solution (Molar ratio 1:1 to 1:1.5) prep_dye->reaction incubate 4. Incubate for 1-4 hours at room temperature, protected from light reaction->incubate purify 5. Purify conjugate using Reverse-Phase HPLC incubate->purify analyze 6. Analyze fractions by UV-Vis Spectroscopy (Abs @ ~675 nm) purify->analyze collect 7. Pool pure fractions, evaporate solvent analyze->collect characterize 8. Characterize final product (Concentration, Purity, Mass Spec) collect->characterize end End: Purified Conjugate characterize->end

Caption: Experimental workflow for small molecule conjugation.

Experimental Protocols

Important Pre-Reaction Considerations:

  • Avoid Amine Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[11][12]

  • Solvent Quality: Use high-quality, anhydrous DMSO or DMF to dissolve the Cy5.5 NHS ester, as the ester is sensitive to hydrolysis from water.[10] Prepare the dye solution immediately before use.[11]

  • Stoichiometry: The optimal molar ratio of Cy5.5 NHS ester to the small molecule should be determined empirically. Start with a ratio of 1:1 to 1.5:1 (Dye:Molecule) to maximize mono-conjugation and simplify purification.

Protocol 1: Conjugation of Cy5.5 NHS Ester to a Small Molecule
  • Prepare the Small Molecule Solution:

    • Dissolve the amine-containing small molecule in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[6]

  • Prepare the Cy5.5 NHS Ester Solution:

    • Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the required amount of Cy5.5 NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[13]

  • Perform the Conjugation Reaction:

    • While gently vortexing, add the calculated volume of the Cy5.5 NHS ester solution dropwise to the small molecule solution.[11]

    • Protect the reaction vessel from light by wrapping it in aluminum foil.

    • Incubate the reaction at room temperature for 1-4 hours with continuous stirring or rotation.[12] Alternatively, the reaction can be performed overnight at 4°C.[7]

Protocol 2: Purification and Characterization
  • Purification by Reverse-Phase HPLC (RP-HPLC):

    • RP-HPLC is the recommended method for purifying small molecule conjugates to achieve high purity.[14]

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) if necessary, or proceed directly to purification.

    • Inject the reaction mixture onto a C18 RP-HPLC column.

    • Use a gradient of an appropriate mobile phase system (e.g., water/acetonitrile with 0.1% TFA) to separate the unreacted small molecule, free Cy5.5 dye, and the desired conjugate.

    • Monitor the elution profile using detectors at both the absorbance maximum of the dye (~675 nm) and a wavelength appropriate for the small molecule (if applicable).

  • Characterization of the Purified Conjugate:

    • Concentration Determination:

      • Collect the fractions corresponding to the conjugate peak from the HPLC.

      • Measure the absorbance of the pooled, purified solution at the absorbance maximum of Cy5.5 (~675 nm) using a spectrophotometer.

      • Calculate the concentration using the Beer-Lambert law (A = εcl), where:

        • A = Absorbance at ~675 nm

        • ε = Molar extinction coefficient of Cy5.5 (~209,000 M⁻¹cm⁻¹)[8]

        • c = Concentration in Molarity (mol/L)

        • l = Path length of the cuvette (cm)

      • Formula: Concentration (M) = Absorbance / (209,000 * path length)

    • Purity Assessment:

      • Re-inject a small aliquot of the purified conjugate into the HPLC to confirm the absence of free dye or unreacted starting material. Purity should be >95%.

      • Confirm the identity and covalent modification of the conjugate using mass spectrometry (e.g., LC-MS).

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Incorrect pH of reaction buffer.Verify buffer pH is between 8.3-8.5.[12]
Hydrolyzed NHS ester.Use fresh, anhydrous DMSO/DMF; prepare dye solution immediately before use.[11]
Presence of competing amines (e.g., Tris buffer).Exchange the small molecule into an amine-free buffer like phosphate or bicarbonate before the reaction.[12]
Multiple Conjugation Products High molar excess of dye.Reduce the molar ratio of Cy5.5 NHS ester to the small molecule. Start at 1:1.
Small molecule has multiple primary amines.This is expected. Optimize the molar ratio to favor mono-labeling or use HPLC to isolate the desired species.
Free Dye in Final Product Incomplete purification.Optimize the HPLC gradient for better separation. Repeat the purification step.[12][14]

Example Application: Probing a Kinase Signaling Pathway

Cy5.5-labeled small molecules are powerful tools for visualizing biological processes.[1] For example, a small molecule inhibitor designed to target a specific kinase can be labeled with Cy5.5 to track its delivery to cells and engagement with its target, enabling researchers to visualize the inhibition of a signaling cascade.[15][16]

cluster_pathway Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Leads to Inhibitor Cy5.5-Labeled Small Molecule Inhibitor Inhibitor->KinaseB Binds and Inhibits

Caption: Use of a Cy5.5-labeled inhibitor to probe a signaling pathway.

References

Application Notes and Protocols for Cyanine5.5 NHS Ester Labeling in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development for labeling proteins, antibodies, peptides, and other biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines on target molecules to form stable amide bonds.[2] This protocol provides a detailed methodology for labeling biomolecules with Cy5.5 NHS ester using dimethyl sulfoxide (B87167) (DMSO) as the solvent for the dye. DMSO is a common choice as it effectively dissolves the water-insoluble Cy5.5 NHS ester.[1][3][4][5] The resulting Cy5.5-labeled conjugates are valuable tools for a variety of applications, including in vivo imaging, flow cytometry, and immunofluorescence microscopy.[6][7]

Key Experimental Considerations

Successful labeling with Cy5.5 NHS ester is dependent on several critical factors:

  • pH: The reaction is highly pH-dependent. A pH between 8.3 and 9.5 is optimal for the reaction between the NHS ester and primary amines.[3][8][9][10][11] At lower pH, the amino group is protonated and less reactive.[9][11]

  • Buffer Composition: The buffer used to dissolve the biomolecule must be free of primary amines, such as Tris or glycine, as these will compete with the target molecule for the dye.[2][6][7][10][12][13] Suitable buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[8][10][13]

  • Molar Ratio: The molar ratio of Cy5.5 NHS ester to the biomolecule will influence the degree of labeling (DOL). A molar excess of the dye is typically used, with common starting ratios ranging from 5:1 to 20:1 (dye:protein).[2][8]

  • DMSO Concentration: The final concentration of DMSO in the reaction mixture should be kept low, typically less than 10% of the total reaction volume, to avoid denaturation of the protein.[8]

Experimental Workflow

The overall process for labeling a biomolecule with Cy5.5 NHS ester involves preparation of the reagents, the labeling reaction itself, purification of the conjugate, and finally, characterization of the labeled product.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization & Storage A Prepare Amine-Free Buffer (pH 8.3-9.5) B Prepare Biomolecule Solution (e.g., Protein) A->B D Combine Biomolecule and Cy5.5 Solutions B->D C Prepare Cy5.5 NHS Ester Stock in DMSO C->D E Incubate (e.g., 1 hour at Room Temperature) D->E F Remove Unreacted Dye (Spin Column/Gel Filtration) E->F G Measure Absorbance (280 nm & ~675 nm) F->G H Calculate Degree of Labeling (DOL) G->H I Store Conjugate (4°C or -20°C) H->I

Workflow for Cy5.5 NHS ester labeling.

Detailed Protocols

Materials and Reagents
Reagent/MaterialSpecificationsStorage
Cyanine5.5 NHS esterDessicated, protected from light< -15°C[8]
Anhydrous Dimethyl Sulfoxide (DMSO)High-purityRoom Temperature, desiccated
Biomolecule (e.g., antibody, protein)In an amine-free buffer (e.g., PBS, sodium bicarbonate)As recommended for the specific biomolecule
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3-9.5Room Temperature
Purification ColumnSpin desalting columns (e.g., Sephadex G-25) or size-exclusion chromatography columnRoom Temperature
Elution BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4Room Temperature
Protocol 1: Labeling of a Protein (e.g., IgG Antibody)

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

1. Preparation of Reagents:

  • Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).[6][7][14]

    • For optimal results, the protein concentration should be between 2-10 mg/mL.[10][13][14]

  • Cy5.5 NHS Ester Stock Solution:

    • Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[2]

    • Prepare a 10 mg/mL stock solution by dissolving 1 mg of Cy5.5 NHS ester in 100 µL of anhydrous DMSO.[2][8] This solution should be prepared fresh immediately before use.[2]

2. Labeling Reaction:

  • Transfer 100 µL of the prepared protein solution (~1 mg of protein) to a microcentrifuge tube.[6][7][14]

  • Adjust the pH of the protein solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate if needed.[8]

  • Calculate the required volume of the Cy5.5 NHS ester stock solution for the desired molar ratio (e.g., 10:1 dye-to-protein).

  • Slowly add the calculated amount of the Cy5.5 NHS ester solution to the protein solution while gently vortexing.[13][15]

  • Incubate the reaction for 1 hour at room temperature with continuous gentle mixing, protected from light.[6][7][8][13][14][15]

3. Purification of the Labeled Protein:

  • Use a pre-equilibrated spin desalting column to separate the labeled protein from the unreacted dye.[6][7][8][14][16]

  • Equilibrate the spin column by washing it three times with the elution buffer (e.g., PBS).[6][7][14]

  • Load the reaction mixture onto the center of the column resin.[6][7][14][16]

  • Centrifuge according to the manufacturer's instructions to collect the purified, labeled protein. The colored conjugate will elute first, while the free dye remains in the column.[12][16]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[12][17]

1. Spectrophotometric Measurement:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Cy5.5 (~675 nm, Amax).[12] Use the elution buffer as a blank.

2. Calculation of DOL:

The concentration of the protein and the dye can be calculated using the Beer-Lambert law (A = εcl), with a correction factor for the dye's absorbance at 280 nm.[12]

  • Concentration of Cy5.5 (M): [Cy5.5] = Amax / (ε_dye * path length)

  • Corrected Absorbance at 280 nm: Corrected A280 = A280 - (Amax * CF) (CF is the correction factor for the dye's absorbance at 280 nm, typically around 0.05 for Cy5.5)

  • Concentration of Protein (M): [Protein] = Corrected A280 / (ε_protein * path length)

  • Degree of Labeling (DOL): DOL = [Cy5.5] / [Protein]

ParameterSymbolTypical Value for Cy5.5
Molar Extinction Coefficient of Cy5.5ε_dye~250,000 M⁻¹cm⁻¹
Correction Factor at 280 nmCF~0.05
Molar Extinction Coefficient of IgG at 280 nmε_protein~210,000 M⁻¹cm⁻¹

An optimal DOL for most applications is typically between 2 and 7.[2][16]

Storage and Stability

  • Cyanine5.5 NHS Ester (lyophilized): Store at < -15°C, desiccated and protected from light.[8]

  • Reconstituted Cy5.5 NHS Ester in DMSO: Can be stored at < -15°C for up to two weeks.[8] However, it is highly recommended to prepare it fresh for each use.[2]

  • Protein-Cy5.5 Conjugate: Store at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[14][18] Avoid repeated freeze-thaw cycles.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL) - Incorrect pH of the reaction buffer.- Presence of primary amines in the protein buffer.- Insufficient molar ratio of dye.- Ensure the pH is between 8.3 and 9.5.[10]- Perform buffer exchange to remove interfering substances.[6][7][14]- Increase the molar ratio of Cy5.5 NHS ester to protein.
High Degree of Labeling (DOL) / Precipitation - Excessive molar ratio of dye leading to over-labeling and aggregation.- Reduce the molar ratio of dye to protein in the labeling reaction.[16]
Presence of Free Dye After Purification - Inefficient purification.- Overloading of the purification column.- Repeat the purification step.[10]- Ensure the sample volume does not exceed the column's capacity.[16]

References

Step-by-step guide for protein conjugation with Cyanine5.5 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Protein Conjugation with Cyanine5.5 NHS Ester

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a widely adopted and robust method for labeling proteins and other biomolecules.[1] NHS esters react efficiently with primary amine groups (-NH₂), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[2][] This reaction is highly specific for unprotonated primary amines and proceeds rapidly under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.[]

Cyanine5.5 (Cy5.5) is a far-red fluorescent dye, meaning it is excited by light in the longer wavelength region of the visible spectrum.[4] This property is highly advantageous for biological imaging as it minimizes background autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[4] The Cy5.5 NHS ester is therefore a reagent of choice for preparing fluorescently labeled proteins for a variety of applications, including immunoassays, fluorescence microscopy, flow cytometry, and in vivo imaging.

This document provides a detailed, step-by-step guide for the successful conjugation of proteins with Cyanine5.5 NHS ester, including protocols for the reaction, purification, and characterization of the final conjugate.

Chemical Reaction Pathway

The conjugation process involves the reaction of the succinimidyl ester group of the Cy5.5 dye with a primary amine on the protein. This nucleophilic acyl substitution results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2]

cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) plus1 + Cy55 Cy5.5-NHS Ester Conjugate Protein-NH-CO-Cy5.5 (Stable Amide Bond) Cy55->Conjugate pH 8.3-8.5 Amine-free buffer NHS NHS (N-hydroxysuccinimide) plus2 +

Caption: Reaction of Cy5.5 NHS ester with a protein's primary amine.

Experimental Workflow Overview

The overall process for generating a Cy5.5-labeled protein conjugate follows a logical sequence of steps designed to ensure efficient labeling, removal of unreacted dye, and proper characterization of the final product.

G A 1. Protein Preparation (Buffer Exchange, Concentration Adjustment) C 3. Conjugation Reaction (Mix Protein and Dye, Incubate) A->C B 2. Dye Reconstitution (Dissolve Cy5.5 NHS Ester in Anhydrous DMSO) B->C D 4. Purification (Remove Unreacted Dye via Size-Exclusion Chromatography) C->D E 5. Characterization (Calculate Degree of Labeling via Spectrophotometry) D->E F 6. Storage (Store Conjugate Appropriately) E->F

Caption: Workflow for protein conjugation with Cy5.5 NHS Ester.

Materials and Reagents

  • Protein of interest

  • Cyanine5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[6][7]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6 DG)[8][9]

  • Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine[2][10]

  • Spectrophotometer (UV-Vis)

  • Microcentrifuge tubes

  • Pipettes and tips

Quantitative Data Summary

For successful conjugation, several parameters must be optimized. The following tables provide recommended starting conditions and key data points.

Table 1: Recommended Reaction Conditions

Parameter Recommended Value Notes
Protein Concentration 2 - 10 mg/mL[11][12] Higher concentrations are generally more efficient.
Reaction Buffer 0.1 M Sodium Bicarbonate[6][7] Buffer must be free of primary amines (e.g., Tris, Glycine).[9][11]
Reaction pH 8.3 - 8.5[6][7] Critical for ensuring the primary amine is unprotonated and reactive.[6]
Dye Solvent Anhydrous DMSO or DMF[5][12] Prepare dye solution immediately before use to prevent hydrolysis.[13]
Dye:Protein Molar Ratio 5:1 to 20:1[8][14] This is a critical parameter to optimize for each specific protein.
Reaction Temperature Room Temperature or 4°C[][6] Lower temperatures may be used for sensitive proteins, requiring longer incubation.

| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C[6][7] | Protect the reaction from light to prevent photobleaching of the dye.[8] |

Table 2: Spectroscopic Properties of Cyanine5.5

Property Value
Excitation Maximum (λex) ~675 nm[13]
Emission Maximum (λem) ~694 nm[13]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹ at 650 nm (for Cy5)[4][15]

| A₂₈₀ Correction Factor (CF₂₈₀) | ~0.05[15] |

Experimental Protocols

Step 1: Protein Preparation

The purity and buffer composition of the protein solution are critical for successful conjugation.

  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as 0.1 M Sodium Bicarbonate, pH 8.3.[6][7] Buffers containing Tris, glycine, or ammonium (B1175870) salts are incompatible as they will compete with the protein for reaction with the NHS ester.[9][11] If necessary, perform buffer exchange using dialysis or a desalting column (e.g., Sephadex G-25).[9]

  • Concentration Adjustment: Adjust the protein concentration to be within the optimal range of 2-10 mg/mL using the reaction buffer.[11][12] Protein concentrations below 2 mg/mL can significantly reduce labeling efficiency.[11]

  • pH Check: Confirm that the final pH of the protein solution is between 8.3 and 8.5. Adjust with 1 M sodium bicarbonate if necessary.

Step 2: Cyanine5.5 NHS Ester Preparation

NHS esters are moisture-sensitive and should be handled accordingly to prevent hydrolysis.

  • Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent condensation.

  • Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL or 10 mM.[5][8]

  • Vortex briefly to ensure the dye is fully dissolved. The dye stock solution should be used promptly.[14] Unused stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[8][9]

Step 3: Conjugation Reaction
  • Calculate Reagent Volumes: Determine the volume of the Cy5.5 stock solution needed to achieve the desired molar excess. A starting ratio of 10 moles of dye to 1 mole of protein is recommended.[8][11]

    • Example Calculation: To label 1 mg of a 150 kDa protein (IgG) with a 10:1 molar ratio:

      • Moles of Protein = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

      • Moles of Dye Needed = 6.67 x 10⁻⁹ mol * 10 = 6.67 x 10⁻⁸ mol

      • Volume of 10 mM Dye Stock = (6.67 x 10⁻⁸ mol) / (10 x 10⁻³ mol/L) = 6.67 µL

  • Initiate Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the Cy5.5 dye stock solution.[13] Ensure that the volume of DMSO added is less than 10% of the total reaction volume to avoid protein denaturation.[8]

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with continuous, gentle stirring.[12] Protect the reaction vial from light by wrapping it in aluminum foil.

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[10][16] This will consume any unreacted NHS ester.

Step 4: Purification of the Labeled Protein

Purification is essential to remove unconjugated Cy5.5 dye, which would interfere with subsequent applications and characterization.

  • Prepare Column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.2-7.4, according to the manufacturer's instructions.[9]

  • Load Sample: Carefully load the entire reaction mixture onto the center of the column bed.

  • Elute Conjugate: Begin eluting with PBS. The labeled protein, being larger, will pass through the column more quickly and elute first, typically as a visible colored band. The smaller, free dye molecules will be retained longer and elute later.[17]

  • Collect Fractions: Collect the fractions containing the colored protein conjugate. Pool the relevant fractions for characterization.

Step 5: Characterization of the Conjugate

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a key metric of a successful conjugation. It can be determined using a UV-Vis spectrophotometer.

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5.5 (~675 nm, Aₘₐₓ). Dilute the sample in PBS if necessary to ensure the readings are within the linear range of the spectrophotometer (typically 0.1 to 1.0).[14]

  • Calculate Protein Concentration:

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ * CF₂₈₀)] / ε_protein

    • Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • Aₘₐₓ is the absorbance of the conjugate at ~675 nm.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (~0.05 for Cy5.5).[15]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Calculate Dye Concentration:

    • Dye Conc. (M) = Aₘₐₓ / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of Cy5.5 (~250,000 M⁻¹cm⁻¹).[4]

  • Calculate Degree of Labeling (DOL):

    • DOL = [Dye Concentration (M)] / [Protein Concentration (M)]

    • An optimal DOL is typically between 2 and 10 for antibodies.[9][18]

Troubleshooting Guide

Table 3: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) - Inactive (hydrolyzed) dye.- Incorrect buffer pH or composition (presence of amines).- Insufficient dye-to-protein ratio.- Protein concentration is too low. - Use fresh, anhydrous DMSO to dissolve the dye immediately before use.[12]- Ensure a primary amine-free buffer with a pH of 8.3-8.5 is used.[12]- Increase the molar ratio of dye to protein in the reaction.- Concentrate the protein to at least 2 mg/mL.[12]
High DOL / Protein Precipitation - Excessive dye-to-protein ratio.- Protein aggregation due to high organic solvent concentration or over-labeling. - Decrease the molar ratio of dye to protein.[12]- Ensure the final DMSO/DMF concentration is <10%.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[12]

| Free Dye in Final Product | - Incomplete purification. | - Repeat the size-exclusion chromatography step.- Use a column with the appropriate molecular weight cutoff for your protein. |

Storage of the Final Conjugate

Proper storage is crucial to maintain the stability and functionality of the fluorescently labeled protein.

  • Short-Term Storage (Days to Weeks): Store the conjugate solution at 4°C, protected from light.[19] The addition of a carrier protein (e.g., 0.1% BSA) and an antimicrobial agent (e.g., 2 mM sodium azide) can enhance stability.[8][20]

  • Long-Term Storage (Months to a Year): For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[19] Alternatively, dispense the conjugate into single-use aliquots, snap-freeze in liquid nitrogen, and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the protein.[19][21] Always protect the stored conjugate from light.

References

Application Notes and Protocols for Cyanine5.5 NHS Ester in Murine In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester for in vivo imaging in mice. The protocols cover the labeling of biomolecules, particularly antibodies, and subsequent procedures for in vivo imaging and ex vivo biodistribution analysis.

Introduction to Cyanine5.5 NHS Ester

Cyanine5.5 NHS ester is a near-infrared (NIR) fluorescent dye widely used for in vivo imaging.[1][2] Its fluorescence in the NIR spectrum (excitation ~675 nm, emission ~694-710 nm) is advantageous for animal imaging because it minimizes interference from tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[3][4] The NHS ester functional group facilitates the covalent labeling of primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[3][5]

Key Properties of Cyanine5.5 NHS Ester

The following table summarizes the essential quantitative data for Cyanine5.5 NHS ester, which is critical for experimental planning and data analysis.

PropertyValueReference
Excitation Maximum673 - 684 nm[1][2][6][7]
Emission Maximum694 - 710 nm[2][3][6][7]
Molar Extinction Coefficient190,000 - 209,000 M⁻¹cm⁻¹[1][3][6][7]
Quantum Yield0.2[1][2][6][7]
Molecular Weight~716.31 - 1000.09 g/mol [1][3][6][7]
SolubilitySoluble in DMSO, DMF; low solubility in water[1][3][6][7]
Storage-20°C, desiccated and protected from light[1][3][6]
Experimental Workflow for In Vivo Imaging

The overall process, from labeling a targeting molecule to analyzing the imaging data, is depicted in the workflow diagram below.

G cluster_0 Preparation Phase cluster_1 In Vivo Phase cluster_2 Ex Vivo & Data Analysis Phase A Prepare Antibody in Amine-Free Buffer C Conjugation Reaction (Antibody + Cy5.5) A->C B Dissolve Cy5.5 NHS Ester in DMSO/DMF B->C D Purification of Labeled Antibody C->D E Anesthetize Mouse D->E Proceed to Imaging F Administer Labeled Antibody (e.g., tail vein injection) E->F G In Vivo Fluorescence Imaging at Multiple Time Points F->G H Euthanize Mouse and Harvest Organs G->H Final Time Point I Ex Vivo Imaging of Organs H->I J Quantify Fluorescence Signal (Region of Interest Analysis) I->J

Caption: Workflow for in vivo imaging using Cy5.5 NHS ester-labeled antibodies.

Detailed Experimental Protocols

Protocol 1: Antibody Labeling with Cyanine5.5 NHS Ester

This protocol details the steps for conjugating Cy5.5 NHS ester to an antibody.

Materials:

  • Antibody (in amine-free buffer like PBS)[8]

  • Cyanine5.5 NHS ester[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9]

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[10]

  • Purification column (e.g., spin desalting column with 7K MWCO)[8]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS).[8] If the buffer contains primary amines (e.g., Tris), dialysis against PBS is required.[11]

    • Adjust the antibody concentration to 2-10 mg/mL.[9]

  • Dye Preparation:

    • Allow the vial of Cy5.5 NHS ester to equilibrate to room temperature before opening.[9]

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[9][10] This solution should be prepared fresh.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding the reaction buffer (approximately 1/10th of the antibody solution volume).[8][10]

    • Calculate the required volume of the dye solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a common starting point.[8]

    • Slowly add the dye solution to the antibody solution while gently stirring or vortexing.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purification:

    • Remove unconjugated dye using a spin desalting column according to the manufacturer's instructions.[8]

  • Determination of Degree of Labeling (DOL) (Optional):

    • The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.[8] An optimal DOL is typically between 2 and 7.[8]

Protocol 2: In Vivo Fluorescence Imaging in Mice

This protocol outlines the procedure for whole-body imaging of mice administered with a Cy5.5-labeled probe.

Materials:

  • Cy5.5-labeled probe

  • Mice (15-25 g)[12]

  • Anesthesia (e.g., isoflurane)[12]

  • In vivo imaging system with appropriate filters for Cy5.5 (e.g., Excitation: ~670 nm, Emission: ~700 nm)[12]

  • Warming pad[12]

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1-2% for maintenance).[12]

    • Place the anesthetized mouse on the imaging platform inside the light-tight imaging chamber.[12]

  • Probe Administration:

    • Acquire a baseline image before injection to assess autofluorescence.[9]

    • Dilute the Cy5.5-labeled probe in sterile PBS. A typical dose is around 1-2 nmol per mouse.[9]

    • Inject the probe intravenously (i.v.) via the tail vein in a volume of 100-200 µL.[9] For some applications, an intraperitoneal (i.p.) injection may be used.[4]

  • Image Acquisition:

    • Image the mice at various time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h) to determine the optimal imaging window and assess the probe's pharmacokinetics.[9]

    • Use the appropriate excitation and emission filters for Cy5.5.[12] For example, a 625 ± 25 nm excitation filter and a 685 ± 25 nm emission filter have been used.[4]

Protocol 3: Ex Vivo Organ Biodistribution

This protocol describes the analysis of probe distribution in various organs after the final in vivo imaging time point.

Materials:

  • Imaged mice

  • Surgical tools for dissection

  • PBS for rinsing organs

  • In vivo imaging system

Procedure:

  • Euthanasia and Tissue Harvesting:

    • Immediately following the final in vivo imaging session, euthanize the mouse using an approved method.

    • Perfuse the animal with saline to remove blood from the organs.[9]

    • Carefully dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, brain) and the tumor, if applicable.[9]

  • Ex Vivo Imaging:

    • Arrange the dissected organs in the imaging chamber.[9]

    • Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo acquisition.[9]

  • Data Quantification:

    • Draw regions of interest (ROIs) around each organ in the ex vivo image.[9]

    • Measure the average fluorescence intensity within each ROI to quantify the probe's accumulation in different tissues.[9] Studies have shown that free Cy5.5 dye can be rapidly eliminated, with initial high fluorescence in the liver, lung, and kidney.[13]

Signaling Pathway Visualization

In many applications, Cy5.5-labeled antibodies are used to target specific cell surface receptors involved in signaling pathways. The diagram below illustrates a generic receptor-ligand interaction that can be visualized with this technology.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Cy5.5-Antibody Complex Receptor Target Receptor Ligand->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation

Caption: Receptor-ligand binding and subsequent signaling.

References

Application Notes and Protocols for Cyanine5.5 NHS Ester in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) NHS ester is a reactive fluorescent dye that is an invaluable tool for labeling proteins, antibodies, and other biomolecules for a variety of applications, including flow cytometry.[1][2] This dye is a member of the cyanine (B1664457) family and emits in the far-red to near-infrared (NIR) region of the spectrum, which is advantageous for minimizing background fluorescence from biological samples.[3][4][] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups on biomolecules, such as the lysine (B10760008) residues on antibodies, to form stable amide bonds.[6] This document provides detailed protocols for labeling antibodies with Cy5.5 NHS ester and their subsequent use in both cell surface and intracellular flow cytometry applications.

Properties of Cyanine5.5 NHS Ester

Cyanine5.5 is a bright and photostable dye, making it well-suited for applications requiring high sensitivity and stability.[7][8] Its spectral properties are summarized in the table below. The far-red emission of Cy5.5 allows for its use in multiplexing experiments with other fluorochromes that emit at shorter wavelengths, with minimal spectral overlap.

PropertyValueReference
Excitation Maximum (λex)~673-684 nm[2][3]
Emission Maximum (λem)~707-710 nm[2][3]
Molar Extinction Coefficient (ε)~190,000 - 209,000 L·mol⁻¹·cm⁻¹[2][8]
Recommended Laser Line633 nm or 647 nm[4][9]
Spectrally Similar DyesAlexa Fluor 680, DyLight 680, IRDye 680[2][7][8]

Antibody Labeling with Cyanine5.5 NHS Ester

This protocol outlines the procedure for conjugating Cyanine5.5 NHS ester to an antibody. The optimal degree of labeling (DOL), which is the average number of dye molecules per antibody, should be determined empirically for each antibody, but a typical starting point is a molar ratio of 5:1 to 20:1 (dye:antibody).[10] An optimal DOL is generally between 2 and 7.[6]

Materials
  • Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS)

  • Cyanine5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., spin desalting column with a suitable molecular weight cutoff)

  • Spectrophotometer

Protocol for Antibody Labeling
  • Antibody Preparation : If the antibody solution contains interfering substances like Tris or glycine, it must be purified by dialysis against 1X PBS (pH 7.2-7.4).[11]

  • Prepare Dye Stock Solution : Dissolve Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10] This solution should be prepared fresh and protected from light.

  • Adjust pH of Antibody Solution : For optimal labeling, the pH of the antibody solution should be between 8.0 and 9.0.[6] Add 1 M sodium bicarbonate buffer to the antibody solution to a final concentration of 0.1 M.

  • Conjugation Reaction :

    • Calculate the required volume of the Cyanine5.5 NHS ester stock solution based on the desired molar ratio.

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature with continuous stirring, protected from light.[10][12]

  • Quench Reaction : Add the quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to stop the reaction.

  • Purification : Separate the labeled antibody from the unreacted dye using a spin desalting column or size-exclusion chromatography.[10]

  • Determine Degree of Labeling (DOL) :

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of Cy5.5 (~675 nm, Amax).

    • Calculate the antibody concentration and the dye concentration using the Beer-Lambert law.

    • The DOL is the molar ratio of the dye to the antibody.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Purified Antibody (amine-free buffer) Mix Mix Antibody and Dye (pH 8.0-9.0) Ab->Mix Adjust pH Dye Cyanine5.5 NHS Ester (dissolved in DMSO) Dye->Mix Incubate Incubate 1 hr at RT (in the dark) Mix->Incubate Purify Purify Conjugate (e.g., spin column) Incubate->Purify Quench reaction Analyze Determine DOL (Spectrophotometry) Purify->Analyze

Workflow for labeling antibodies with Cyanine5.5 NHS ester.

Flow Cytometry Protocols

The following protocols are optimized for staining cells with Cyanine5.5-conjugated antibodies for flow cytometric analysis. It is recommended to titrate the antibody concentration to determine the optimal amount for staining.

Cell Surface Staining Protocol

This protocol is for staining cell surface markers on suspended cells.

  • Cells in suspension (up to 1 x 10⁶ cells per tube)

  • Cyanine5.5-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)

  • FACS tubes (5 mL round-bottom polystyrene tubes)

  • Centrifuge

  • Cell Preparation : Harvest cells and wash them three times with Flow Cytometry Staining Buffer by centrifugation at 350-500 x g for 5 minutes.[13]

  • Fc Receptor Blocking (Optional) : To reduce non-specific binding, incubate cells with an Fc-blocking reagent for 15 minutes at room temperature.[13]

  • Staining :

    • Add the predetermined optimal amount of Cyanine5.5-conjugated primary antibody to the cell suspension.[13]

    • Vortex gently and incubate for 30 minutes at room temperature in the dark.[13]

  • Washing :

    • Add 2 mL of Flow Cytometry Staining Buffer to wash the cells and remove unbound antibody.

    • Centrifuge at 350-500 x g for 5 minutes and decant the supernatant.[13]

    • Repeat the wash step twice.[13]

  • Data Acquisition : Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer for analysis on a flow cytometer equipped with a red laser (e.g., 633 nm or 647 nm).[13]

SurfaceStainingWorkflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Cells Harvest & Wash Cells FcBlock Fc Block (optional) Cells->FcBlock AddAb Add Cy5.5-Ab FcBlock->AddAb Incubate Incubate 30 min (RT, dark) AddAb->Incubate Wash Wash 3x Incubate->Wash Acquire Acquire on Flow Cytometer Wash->Acquire

Workflow for cell surface staining with a Cy5.5-conjugated antibody.
Intracellular Staining Protocol

This protocol is for staining intracellular antigens and requires fixation and permeabilization steps to allow the antibody to enter the cell.

  • Cells in suspension (up to 1 x 10⁶ cells per tube)

  • Cyanine5.5-conjugated primary antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., saponin-based buffer)

  • Flow Cytometry Staining Buffer

  • FACS tubes

  • Centrifuge

  • Cell Surface Staining (Optional) : If staining for both surface and intracellular markers, perform the cell surface staining protocol first, as fixation can alter surface epitopes.[14]

  • Fixation :

    • After surface staining (if performed), wash the cells once with PBS.

    • Resuspend the cell pellet in Fixation Buffer and incubate for 20 minutes at room temperature in the dark.[14]

  • Permeabilization and Staining :

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the cells in Permeabilization Buffer containing the optimal concentration of the Cyanine5.5-conjugated antibody.

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Washing :

    • Wash the cells twice with Permeabilization Buffer.[15]

    • Centrifuge at 350-500 x g for 5 minutes and decant the supernatant.

  • Data Acquisition : Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

IntracellularStainingWorkflow cluster_prep Preparation & Fixation cluster_stain Permeabilization & Staining cluster_analysis Analysis SurfaceStain Surface Stain (optional) Fix Fix Cells (e.g., PFA) SurfaceStain->Fix Perm Permeabilize Cells Fix->Perm AddAb Add Cy5.5-Ab Perm->AddAb Incubate Incubate 30 min (RT, dark) AddAb->Incubate Wash Wash 2x Incubate->Wash Acquire Acquire on Flow Cytometer Wash->Acquire

Workflow for intracellular staining with a Cy5.5-conjugated antibody.

Data Presentation

The following table summarizes key quantitative data for easy reference.

ParameterRecommendation
Antibody Labeling
Antibody Concentration1-10 mg/mL
Dye:Antibody Molar Ratio5:1 to 20:1 (start with 10:1)[10]
Reaction pH8.0 - 9.0[6]
Incubation Time1 hour at room temperature[10]
Optimal Degree of Labeling (DOL)2 - 7[6]
Flow Cytometry
Cell ConcentrationUp to 1 x 10⁶ cells per sample[13]
Staining Incubation Time30 minutes at room temperature[13]
Excitation Laser633 nm or 647 nm[4][9]
Emission Filter~710 nm (e.g., 710/50 bandpass)

Conclusion

Cyanine5.5 NHS ester is a versatile and robust fluorescent dye for labeling antibodies for flow cytometry. Its far-red emission minimizes background autofluorescence, leading to an excellent signal-to-noise ratio.[4] The detailed protocols provided herein for antibody conjugation and subsequent cell staining will enable researchers to effectively utilize this fluorochrome in their studies of cellular markers and pathways. Adherence to these protocols, with appropriate optimization for specific antibodies and cell types, will ensure high-quality, reproducible flow cytometry data.

References

Cyanine5.5 NHS Ester: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester in fluorescence microscopy. Cy5.5 is a bright and photostable near-infrared (NIR) fluorescent dye, making it an ideal candidate for a variety of applications, including immunofluorescence, cell tracking, and in vivo imaging.[1][2] Its emission in the NIR region minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1][3]

Properties of Cyanine5.5 NHS Ester

Cyanine5.5 NHS ester is a reactive dye that readily forms a stable covalent amide bond with primary amino groups (-NH2) found on proteins, antibodies, peptides, and amine-modified oligonucleotides.[1][4][5] The NHS ester group reacts efficiently with amines in an aqueous solution at a slightly alkaline pH.[6][7]

Table 1: Quantitative Data for Cyanine5.5 NHS Ester

PropertyValueReference
Excitation Maximum (λex)~675 nm[8]
Emission Maximum (λem)~693-710 nm[8][9]
Molar Extinction Coefficient~190,000 - 209,000 M⁻¹cm⁻¹[2][10]
Fluorescence Quantum Yield~0.2[2][9]
Optimal pH for Labeling8.3 - 9.5[6][11][12]
SolubilitySoluble in organic solvents (DMSO, DMF); low solubility in water[2][9][13]

Experimental Protocols

Here we provide detailed protocols for common applications of Cy5.5 NHS ester in fluorescence microscopy.

Antibody Labeling Protocol

This protocol describes the covalent labeling of an antibody with Cy5.5 NHS ester.

Materials:

  • Antibody (purified, in an amine-free buffer like PBS)

  • Cyanine5.5 NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium bicarbonate, pH 8.5-9.5

  • Purification column (e.g., Sephadex G-25 or other size-exclusion chromatography column)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.[3] If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis against PBS.

    • Adjust the pH of the antibody solution to 8.5-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[12]

  • Dye Preparation:

    • Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of Cy5.5 NHS ester in anhydrous DMSO or DMF.[3] This solution should be prepared fresh immediately before use.[7]

  • Labeling Reaction:

    • Calculate the required volume of the Cy5.5 NHS ester solution. A molar ratio of dye to antibody between 5:1 and 20:1 is a good starting point; the optimal ratio should be determined empirically for each antibody.[3][12]

    • Slowly add the calculated amount of the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light, with continuous gentle mixing.[11]

  • Purification of the Labeled Antibody:

    • Separate the Cy5.5-labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody.[3]

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and ~675 nm (for Cy5.5).

    • Calculate the DOL, which is the average number of dye molecules per antibody. An optimal DOL is typically between 2 and 7.[12]

Antibody Labeling Workflow

AntibodyLabeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Purified Antibody (Amine-free buffer) Mix Mix Antibody and Dye (pH 8.5-9.0) Antibody->Mix Dye Cy5.5 NHS Ester (in DMSO/DMF) Dye->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Spectrophotometry (Determine DOL) Purify->Analyze Labeled_Antibody Cy5.5-Labeled Antibody Analyze->Labeled_Antibody Store at 4°C

Workflow for labeling antibodies with Cy5.5 NHS ester.

Cell Staining Protocol for Fluorescence Microscopy

This protocol outlines a general procedure for staining cell surface antigens using a Cy5.5-labeled antibody.

Materials:

  • Cells cultured on coverslips or in a multi-well imaging plate

  • Cy5.5-labeled antibody

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Staining:

    • Dilute the Cy5.5-labeled antibody to the desired concentration in Blocking Buffer. The optimal concentration should be determined empirically.

    • Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Mounting and Imaging:

    • If desired, counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm long-pass).

Cell Staining and Imaging Workflow

CellStaining Start Cultured Cells Fix Fixation (e.g., 4% PFA) Start->Fix Block Blocking (e.g., 5% BSA) Fix->Block Stain Incubate with Cy5.5-Labeled Antibody Block->Stain Wash Wash to Remove Unbound Antibody Stain->Wash Mount Mount with Antifade Reagent Wash->Mount Image Fluorescence Microscopy Mount->Image

General workflow for cell staining and fluorescence imaging.

In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo imaging in small animal models using a Cy5.5-labeled probe.

Materials:

  • Small animal model (e.g., mouse)

  • Cy5.5-labeled targeting molecule (e.g., antibody, peptide)

  • Sterile vehicle (e.g., PBS)

  • In vivo imaging system with appropriate NIR filters

Procedure:

  • Probe Preparation:

    • Prepare the Cy5.5-labeled compound at the desired concentration in a sterile vehicle. The optimal dose needs to be determined for each specific probe and application.

  • Probe Administration:

    • Administer the probe to the animal via an appropriate route (e.g., intravenous injection).

  • In Vivo Imaging:

    • Perform whole-body imaging at various time points post-injection (e.g., 30 min, 1h, 4h, 24h) to monitor the biodistribution and target accumulation of the probe.[8]

    • Use the appropriate filter sets for Cy5.5 (e.g., Excitation: ~675 nm, Emission: ~720 nm).

  • Ex Vivo Organ Analysis (Optional):

    • At the end of the experiment, euthanize the animal.

    • Perfuse the animal with saline to remove blood from the organs.

    • Excise the organs of interest and image them ex vivo to confirm the biodistribution of the fluorescent signal.

Signaling Pathway Visualization

Cy5.5-labeled ligands or antibodies can be used to visualize and track cell surface receptors. The binding of a ligand to its receptor often initiates a downstream signaling cascade. The following diagram illustrates a generic receptor-ligand interaction that can be studied using Cy5.5-labeled molecules.

Receptor-Ligand Signaling Pathway

SignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Cy5.5-Labeled Ligand Receptor Membrane Receptor Ligand->Receptor Binding Signal_Transduction Signal Transduction (e.g., Kinase Cascade) Receptor->Signal_Transduction Activation Cellular_Response Cellular Response (e.g., Gene Expression) Signal_Transduction->Cellular_Response

Generic receptor-ligand signaling pathway.

Disclaimer: These protocols provide general guidelines. Optimization may be required for specific applications and experimental conditions. Always refer to the manufacturer's instructions for the specific Cy5.5 NHS ester product being used. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Cyanine5.5 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) NHS ester is a reactive fluorescent dye widely used for labeling biomolecules containing primary amino groups, such as proteins, antibodies, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form a stable, covalent amide bond.[1][2] This labeling method is crucial for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[2] The efficiency of the labeling reaction and the final degree of labeling (DOL) are critically dependent on the molar ratio of the Cy5.5 NHS ester to the biomolecule.[1][3] Optimizing this ratio is essential to achieve the desired fluorescence signal without compromising the biological activity of the labeled molecule due to over-labeling.[1][4] These application notes provide a detailed guide to calculating the appropriate molar ratio and performing the labeling reaction.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5] The reaction is highly pH-dependent, with an optimal range of pH 8.3-9.5.[6][7][8] At lower pH, the amine group is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[5][7]

Molecule Target Molecule (Protein, Antibody, etc.) Amine Primary Amine (-NH2) Molecule->Amine Contains Labeled_Molecule Labeled Molecule (Stable Amide Bond) Amine->Labeled_Molecule Cy55_NHS Cyanine5.5 NHS Ester Reactive_Ester NHS Ester Group Cy55_NHS->Reactive_Ester Contains Reactive_Ester->Labeled_Molecule Reacts with NHS N-Hydroxysuccinimide (Byproduct) Labeled_Molecule->NHS Releases

Diagram 1: Reaction of Cyanine5.5 NHS ester with a primary amine.

Calculating Molar Ratio and Reagent Quantities

The molar ratio of dye to protein is a critical parameter that needs to be optimized for each specific biomolecule.[4][9] A common starting point for antibody labeling is a 10:1 to 20:1 molar ratio of Cy5.5 NHS ester to the protein.[1][2]

Formula for Calculating the Mass of Cyanine5.5 NHS Ester:

Mass (mg) = (Molar Excess of Dye) x (Mass of Protein in mg) x (MW of Dye in Da) / (MW of Protein in Da)[1][7]

Where:

  • Molar Excess of Dye: The desired molar ratio of Cy5.5 NHS ester to the protein.

  • Mass of Protein: The mass of the protein to be labeled.

  • MW of Dye: The molecular weight of the Cyanine5.5 NHS ester.

  • MW of Protein: The molecular weight of the protein.

Recommended Starting Molar Ratios
Target MoleculeProtein ConcentrationRecommended Molar Ratio (Dye:Protein)Expected Outcome
Antibody (e.g., IgG)1-5 mg/mL10:1 to 20:1Optimal for most applications, balancing signal intensity and protein function.[1][2]
Antibody (e.g., IgG)> 5 mg/mL5:1 to 10:1Higher protein concentrations can lead to more efficient labeling.[1]
Antibody (e.g., IgG)< 1 mg/mL20:1 to 50:1A higher excess of dye is needed to compensate for lower reaction kinetics.[1]
Peptides/Small MoleculesVaries1.5:1 to 5:1Lower ratios are often sufficient for smaller molecules with accessible amines.
OligonucleotidesVaries5:1 to 20:1Dependent on the number and accessibility of amine modifications.

Experimental Protocols

Materials and Reagents
  • Purified protein (e.g., antibody) in an amine-free buffer (e.g., PBS)[2]

  • Cyanine5.5 NHS ester[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][6]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-9.5[1][6]

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[2]

  • Purification Column: Size exclusion chromatography (e.g., Sephadex G-25) or spin desalting columns[5][10]

Protocol for Labeling an Antibody with Cyanine5.5 NHS Ester
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).[11]

    • Adjust the protein concentration to 1-10 mg/mL.[8]

  • Preparation of Cy5.5 NHS Ester Stock Solution:

    • Just before use, dissolve the Cyanine5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1][8] NHS esters are sensitive to moisture and will hydrolyze in aqueous solutions.[1]

  • Labeling Reaction:

    • Add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing.[1][8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][10]

  • Quenching the Reaction (Optional but Recommended):

    • Add a quenching reagent such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.[1]

    • Incubate for 30 minutes at room temperature. This step will react with any excess NHS ester.[1]

  • Purification of the Labeled Protein:

    • Remove unreacted dye and byproducts using a size exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column.[5][7]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the free dye.[5]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein (Amine-free buffer) Mix 3. Mix Protein and Dye (Vortex gently) Protein_Prep->Mix Dye_Prep 2. Prepare Cy5.5 NHS Ester (Dissolve in DMSO/DMF) Dye_Prep->Mix Incubate 4. Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench 5. Quench Reaction (Optional) Incubate->Quench Purify 6. Purify Conjugate (Size Exclusion Chromatography) Quench->Purify Analyze 7. Analyze (Calculate DOL) Purify->Analyze Labeled_Product Purified Labeled Protein Analyze->Labeled_Product Final Product

Diagram 2: Experimental workflow for Cyanine5.5 NHS ester labeling.
Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule and is a critical parameter for ensuring the quality and reproducibility of experiments.[12] It can be determined spectrophotometrically.

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (approximately 675 nm, Amax).[13]

  • Calculate DOL:

    • The concentration of the protein and the dye can be calculated using the Beer-Lambert law (A = εcl), with a correction factor for the dye's absorbance at 280 nm.[4]

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    Dye Concentration (M) = Amax / ε_dye

    DOL = Dye Concentration / Protein Concentration

    Where:

    • A280: Absorbance at 280 nm.

    • Amax: Absorbance at ~675 nm.

    • CF: Correction factor for Cy5.5 absorbance at 280 nm (typically around 0.05).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[3]

    • ε_dye: Molar extinction coefficient of Cy5.5 at ~675 nm (typically around 190,000 M⁻¹cm⁻¹).[13]

An optimal DOL for most antibodies is typically between 2 and 10.[9]

Troubleshooting

IssuePossible CauseSolution
Low DOL - Inactive NHS ester due to hydrolysis. - Low molar ratio of dye. - Presence of primary amines in the buffer. - Incorrect pH of the reaction buffer.- Use fresh, anhydrous DMSO/DMF to dissolve the dye. - Increase the molar excess of the dye. - Ensure the protein is in an amine-free buffer. - Verify the pH of the reaction buffer is between 8.3 and 9.5.
High DOL / Protein Precipitation - High molar ratio of dye. - High protein concentration.- Reduce the molar excess of the dye. - Perform the reaction with a more dilute protein solution.
Poor Recovery After Purification - Protein precipitation. - Non-optimal purification method.- See above for precipitation. - Ensure the correct size exclusion column is used for the size of the protein.

Conclusion

The successful labeling of biomolecules with Cyanine5.5 NHS ester hinges on the careful calculation and optimization of the molar ratio of dye to the target molecule. By following the detailed protocols and understanding the key parameters influencing the reaction, researchers can achieve consistent and reproducible labeling for their specific applications. The determination of the DOL is a crucial quality control step to ensure the functionality of the labeled biomolecule and the reliability of downstream experimental results.

References

Application Note and Protocols for the Purification of Cyanine5.5 NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging. Cyanine5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye that offers significant advantages, including high molar extinction coefficient, good quantum yield, and reduced background autofluorescence in biological samples. The N-hydroxysuccinimide (NHS) ester of Cy5.5 provides a robust method for labeling proteins by forming stable amide bonds with primary amines, such as the ε-amine of lysine (B10760008) residues.

Following the labeling reaction, the resulting mixture contains the desired protein-dye conjugate, as well as unreacted "free" dye and potentially hydrolyzed, non-reactive dye. The removal of this unconjugated dye is a critical step, as its presence can lead to high background signals, inaccurate determination of labeling efficiency, and non-specific signals in downstream applications[1]. This document provides detailed protocols for the purification of Cy5.5 NHS ester labeled proteins and methods for the quality control of the final conjugate.

Key Purification Strategies

Several chromatography techniques can be employed to effectively separate the labeled protein from free Cy5.5 dye. The choice of method depends on factors such as the size and physicochemical properties of the protein, the required purity, sample volume, and available equipment[1]. The most common and effective methods include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size[2][3][4]. Larger molecules, such as the labeled protein, elute before smaller molecules like the free dye[5]. SEC is a popular choice for a final "polishing" step as it is performed under gentle, non-denaturing conditions[2][3].

  • Ion Exchange Chromatography (IEX): This method separates proteins based on their net surface charge[6][7]. The charge of the protein is influenced by the pH of the buffer[7][8]. Since the labeling process can alter the electrostatic properties of the protein, IEX can be an effective purification step[9].

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity[10]. The binding of the protein to the HIC resin is promoted by high salt concentrations, and elution is achieved by decreasing the salt concentration[10][11][12].

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity[13][14][15]. It is often used for analytical purposes and for the purification of peptides and small proteins[13][14][16].

Experimental Workflow

The overall process for generating a purified Cy5.5 labeled protein conjugate involves the initial labeling reaction followed by a purification step to remove free dye.

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Quality Control A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Combine Protein and Dye Solutions A->C B Prepare Cy5.5 NHS Ester Stock Solution (in DMSO) B->C D Incubate (1-2 hours, Room Temperature) C->D E Load Reaction Mixture onto Purification Column (e.g., SEC) D->E Labeled Protein + Free Dye F Elute with Appropriate Buffer E->F G Collect Fractions Containing Labeled Protein F->G H Measure Absorbance at 280 nm and 675 nm G->H J Assess Purity (e.g., SDS-PAGE, HPLC) G->J I Calculate Degree of Labeling (DOL) H->I

Figure 1. Workflow for labeling and purification.

Materials and Reagents

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Cyanine5.5 NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 spin column or SEC column)

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Spectrophotometer

  • SDS-PAGE equipment and reagents

Experimental Protocols

Protocol 1: Protein Labeling with Cyanine5.5 NHS Ester

This protocol is a general guideline and may require optimization based on the specific protein being labeled.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.3-8.5. The optimal protein concentration is typically between 2-10 mg/mL[17][18]. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester[18].

  • Prepare the Cy5.5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL[19]. Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Labeling Reaction:

    • The molar ratio of dye to protein is a critical parameter that needs to be optimized for each protein. A starting point is often a 10:1 to 20:1 molar excess of dye to protein[17][19].

    • Slowly add the calculated amount of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing[18].

    • Incubate the reaction for 1-2 hours at room temperature, protected from light[19][20].

Protocol 2: Purification of Labeled Protein using Size Exclusion Chromatography (Spin Column)

This method is suitable for rapid purification of small sample volumes.

  • Prepare the Spin Column:

    • Remove the bottom cap of a pre-packed gel filtration spin column (e.g., Sephadex G-25) and place it in a collection tube.

    • Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer.

  • Equilibrate the Column:

    • Add 300-500 µL of elution buffer (e.g., PBS, pH 7.2-7.4) to the top of the resin bed.

    • Centrifuge at 1,500 x g for 2 minutes. Repeat this step at least two more times, discarding the flow-through each time.

  • Load the Sample:

    • Place the equilibrated column into a new, clean collection tube.

    • Carefully apply the entire labeling reaction mixture to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,500 x g for 2 minutes.

    • The eluate in the collection tube contains the purified Cy5.5 labeled protein. The smaller, unconjugated dye molecules are retained in the column resin[1].

Protocol 3: Quality Control - Determination of Degree of Labeling (DOL)

The DOL, also referred to as the dye-to-protein ratio, is a crucial quality control parameter.

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (for protein) and 675 nm (for Cy5.5).

  • Calculate the Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula:

      Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ x CF)] / ε_protein

      DOL = A₆₇₅ / (ε_dye x Protein Concentration (M))

    • Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A₆₇₅ is the absorbance of the conjugate at 675 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically around 0.05).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

      • ε_dye is the molar extinction coefficient of Cy5.5 at 675 nm (approximately 250,000 M⁻¹cm⁻¹).

    • An optimal DOL for most applications is between 2 and 6. Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein[1][21].

Data Presentation

The following tables provide representative data for the purification and characterization of a Cy5.5 labeled antibody (IgG, MW ~150 kDa).

Table 1: Purification of Cy5.5-IgG Conjugate

Purification MethodSample Volume (µL)Protein Recovery (%)Free Dye Removal (%)
Size Exclusion Spin Column 100>90%>99%
Gravity Flow SEC (10 mL column) 1000~85%>99%
Dialysis (10 kDa MWCO) 1000>95%>98%

Table 2: Characterization of Purified Cy5.5-IgG

ParameterValue
A₂₈₀ 0.85
A₆₇₅ 1.25
Protein Concentration 3.8 µM
Degree of Labeling (DOL) 3.3
Purity (by SDS-PAGE) >95%

Troubleshooting

IssuePossible CauseRecommendation
Low Degree of Labeling - Inactive NHS ester- Presence of primary amines in the buffer- Low protein concentration- Incorrect pH- Use fresh dye- Ensure buffer is amine-free- Concentrate the protein (2-10 mg/mL)- Adjust buffer pH to 8.3-8.5
Over-labeling (High DOL) - Excessive dye-to-protein molar ratio- Reduce the molar excess of the dye in the labeling reaction.
Presence of Free Dye after Purification - Inefficient purification method- Column overloading- Repeat the purification step- For SEC, ensure the sample volume does not exceed the column's capacity. For dialysis, increase the number of buffer changes.
Low Protein Recovery - Protein precipitation- Non-specific binding to the column- Perform labeling and purification at 4°C- Use a different purification resin or method.
Reduced Protein Activity - Labeling of critical amine residues- Over-labeling- Reduce the dye-to-protein ratio- Consider labeling a different functional group (e.g., thiols with a maleimide (B117702) dye).

Signaling Pathway and Logical Relationship Visualization

The following diagram illustrates the logical relationship in optimizing the labeling reaction.

G cluster_input Input Parameters cluster_output Desired Outcome A Protein Concentration E Optimal Degree of Labeling (DOL) A->E B Dye:Protein Molar Ratio B->E C Reaction pH C->E D Reaction Time D->E F Preserved Protein Function E->F

Figure 2. Optimization of labeling reaction.

References

Application Notes and Protocols for In Vivo Tracking of Nanoparticles using Cyanine5.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) NHS ester is a near-infrared (NIR) fluorescent dye widely employed for the in vivo tracking of nanoparticles.[1] Its emission in the NIR spectrum (typically around 700 nm) minimizes interference from tissue autofluorescence and allows for deeper tissue penetration, making it an ideal candidate for non-invasive imaging in small animals.[1] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent conjugation of the dye to primary amine groups present on the surface of various nanoparticles, forming stable amide bonds.[2] This allows for robust and long-term tracking of the nanoparticles' biodistribution, target accumulation, and clearance kinetics.

These application notes provide a comprehensive overview and detailed protocols for labeling nanoparticles with Cy5.5 NHS ester and subsequently tracking them in vivo.

Properties of Cyanine5.5 NHS Ester

A summary of the key properties of Cyanine5.5 NHS ester is presented in the table below.

PropertyValueReference
Excitation Maximum~675 nm[3]
Emission Maximum~693-707 nm[3]
Molecular WeightVaries by manufacturer, typically ~1000 g/mol -
SolubilitySoluble in organic solvents (DMSO, DMF), low solubility in water[3]
ReactivityReacts with primary amines (R-NH₂)-

Quantitative Data Summary

The following tables summarize quantitative data from studies that have utilized Cy5.5 NHS ester for in vivo nanoparticle tracking.

Table 1: In Vivo Biodistribution of Cy5.5-Labeled Nanoparticles in Mice
Nanoparticle TypeTime Post-InjectionOrgan% Injected Dose per Gram (%ID/g) or Relative Fluorescence IntensityReference
Thermally Cross-linked Superparamagnetic Iron Oxide Nanoparticles (TCL-SPION)0.5 hLungHighest fluorescence density[2]
Thermally Cross-linked Superparamagnetic Iron Oxide Nanoparticles (TCL-SPION)28 daysLiverFluorescence maintained[2]
Thermally Cross-linked Superparamagnetic Iron Oxide Nanoparticles (TCL-SPION)28 daysSpleenFluorescence maintained[2]
Hyaluronic Acid Nanoparticles (HA-NPs) in SCC7 tumor-bearing mice12 hTumor~4-fold higher intensity than linear HA polymer[4]
pH-activatable core-shell nanobomb (PDGL@CAP) in Pan 02 xenografts24 hTumor2.44 times higher than non-shelled nanoparticles[5]
RGD-functionalized pH/ROS dual-responsive nanoparticles in 4T1 tumor-bearing mice48 hTumorSignificantly higher than non-targeted nanoparticles[6]
Table 2: In Vivo Stability and Half-life of Cy5.5-Labeled Nanoparticles
Nanoparticle TypeIn Vivo ModelParameterValueReference
Thermally Cross-linked Superparamagnetic Iron Oxide Nanoparticles (TCL-SPION)Mice (intratracheal instillation)Half-life in lung~14.4 ± 0.54 h[7]
Thermally Cross-linked Superparamagnetic Iron Oxide Nanoparticles (TCL-SPION)Mice (intratracheal instillation)Half-life in urine~24.7 ± 1.02 h[7]
Poly(ethylene glycol)-b-poly(lactic acid) (PEG-PLA) nanoparticlesIn vitro (serum)Release of Cy5Slower release compared to more hydrophilic dyes[8]

Experimental Protocols

Protocol 1: Labeling of Nanoparticles with Cyanine5.5 NHS Ester

This protocol provides a general procedure for labeling amine-functionalized nanoparticles with Cy5.5 NHS ester. Optimization may be required depending on the specific nanoparticle characteristics.

Materials:

  • Amine-functionalized nanoparticles

  • Cyanine5.5 NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris).[9]

  • Purification supplies: Size exclusion chromatography column (e.g., Sephadex G-25), dialysis membrane, or centrifugation equipment.[9]

Procedure:

  • Preparation of Nanoparticle Solution: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-10 mg/mL.

  • Preparation of Cy5.5 NHS Ester Solution: Immediately before use, dissolve the Cy5.5 NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg/mL).[3] The solution is not stable and should be used promptly.[3]

  • Conjugation Reaction:

    • Calculate the required amount of Cy5.5 NHS ester. A molar excess of the dye to the available amine groups on the nanoparticles is typically used (e.g., 5-20 fold molar excess). This ratio may need to be optimized to achieve the desired degree of labeling without causing nanoparticle aggregation or quenching of the fluorescence.

    • Add the calculated volume of the Cy5.5 NHS ester stock solution to the nanoparticle dispersion while gently vortexing or stirring.

    • Protect the reaction mixture from light and incubate at room temperature for 1-4 hours or overnight at 4°C.[9]

  • Purification of Labeled Nanoparticles:

    • Remove the unreacted Cy5.5 NHS ester and byproducts. Common methods include:

      • Size Exclusion Chromatography: Pass the reaction mixture through a pre-equilibrated size exclusion column. The larger labeled nanoparticles will elute first, followed by the smaller, unconjugated dye molecules.[9]

      • Dialysis: Dialyze the reaction mixture against the reaction buffer using an appropriate molecular weight cutoff (MWCO) membrane to allow the small dye molecules to diffuse out.

      • Centrifugation/Washing: If the nanoparticles are large enough, pellet them by centrifugation, remove the supernatant containing the unreacted dye, and resuspend the pellet in fresh buffer. Repeat this washing step 2-3 times.

  • Characterization of Labeled Nanoparticles:

    • Spectrophotometry: Measure the absorbance of the purified labeled nanoparticles at the maximum absorbance of the nanoparticle (if applicable) and at ~675 nm (for Cy5.5). This allows for the determination of the degree of labeling (dye-to-nanoparticle ratio).

    • Fluorimetry: Confirm the fluorescence of the labeled nanoparticles by measuring the emission spectrum (excitation at ~675 nm).

    • Dynamic Light Scattering (DLS): Measure the size and polydispersity index (PDI) of the labeled nanoparticles to ensure that the labeling process did not induce aggregation.

    • Zeta Potential: Measure the surface charge of the nanoparticles, as the conjugation of the dye may alter it.

Protocol 2: In Vivo Imaging of Cy5.5-Labeled Nanoparticles

This protocol outlines a general procedure for in vivo imaging of Cy5.5-labeled nanoparticles in a mouse model. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Materials:

  • Cy5.5-labeled and purified nanoparticles

  • Animal model (e.g., tumor-bearing mice)

  • In vivo imaging system (IVIS) or similar fluorescence imaging system equipped with appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: 640/20 nm, Emission: 710/40 nm).

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using isoflurane (B1672236) or another appropriate anesthetic.

    • If necessary, remove fur from the imaging area to reduce light scattering and absorption.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the nanoparticles to determine the level of autofluorescence.

  • Administration of Labeled Nanoparticles:

    • Inject a predetermined dose of the Cy5.5-labeled nanoparticles into the animal via the desired route of administration (e.g., intravenous tail vein injection). The dose will depend on the nanoparticle type, brightness of the label, and the specific research question.

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized animal in the imaging chamber.

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1 h, 4 h, 24 h, 48 h, etc.).[6] The imaging parameters (exposure time, binning, f/stop) should be kept consistent across all imaging sessions for quantitative comparison.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and major organs (e.g., liver, spleen, kidneys, lungs).

    • Quantify the average fluorescence intensity (in radiant efficiency or other appropriate units) within each ROI at each time point.

    • The data can be expressed as fluorescence intensity over time or as a percentage of the injected dose per gram of tissue (%ID/g) if a calibration standard is used.

  • Ex Vivo Organ Imaging (Optional but Recommended):

    • At the final time point, euthanize the animal.

    • Perfuse the circulatory system with saline to remove blood from the organs, which can be a source of fluorescence interference.

    • Carefully dissect the tumor and major organs.

    • Arrange the organs in the imaging system and acquire a final fluorescence image. This allows for a more sensitive and accurate quantification of nanoparticle accumulation in each organ.[2]

Visualizations

Experimental Workflow for Labeling and In Vivo Tracking

G cluster_0 Nanoparticle Labeling cluster_1 In Vivo Imaging Nanoparticle Dispersion Nanoparticle Dispersion Conjugation Reaction Conjugation Reaction Nanoparticle Dispersion->Conjugation Reaction Cy5.5 NHS Ester Solution Cy5.5 NHS Ester Solution Cy5.5 NHS Ester Solution->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization Animal Preparation Animal Preparation Characterization->Animal Preparation Pre-injection Imaging Pre-injection Imaging Animal Preparation->Pre-injection Imaging Nanoparticle Administration Nanoparticle Administration Pre-injection Imaging->Nanoparticle Administration In Vivo Imaging (Time Points) In Vivo Imaging (Time Points) Nanoparticle Administration->In Vivo Imaging (Time Points) Image Analysis Image Analysis In Vivo Imaging (Time Points)->Image Analysis Ex Vivo Organ Imaging Ex Vivo Organ Imaging Image Analysis->Ex Vivo Organ Imaging

Caption: Workflow for nanoparticle labeling and in vivo imaging.

Decision Tree for Purification Method Selection

G start Start Purification q1 Nanoparticle Size? start->q1 large Large (>100 nm) q1->large > 100 nm small Small (<100 nm) q1->small < 100 nm centrifugation Centrifugation/ Washing large->centrifugation q2 Sufficient Size Difference? small->q2 sec Size Exclusion Chromatography q2->sec Yes dialysis Dialysis q2->dialysis No

Caption: Purification method selection guide.

References

Troubleshooting & Optimization

Technical Support Center: Cyanine5.5 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Cyanine5.5 (Cy5.5) N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my labeling efficiency with Cy5.5 NHS ester consistently low?

Low labeling efficiency is a common problem that can be attributed to several factors, primarily related to reaction conditions, reagent quality, and the properties of the molecule being labeled.[1] The most frequent causes include suboptimal pH, the presence of competing nucleophiles in the buffer, hydrolysis of the Cy5.5 NHS ester, and low protein concentration.[1][2][3]

To address this, systematically evaluate the following areas:

  • Reaction Buffer: Ensure the pH is optimal and the buffer is free of primary amines.[1][4][5]

  • Reagent Integrity: Verify that the Cy5.5 NHS ester has not hydrolyzed due to improper storage or handling.

  • Reaction Parameters: Adjust temperature, time, and reactant concentrations to favor the labeling reaction over hydrolysis.[1]

  • Protein Properties: Confirm the purity of your protein and the accessibility of its primary amines.[1]

Q2: What is the optimal pH for the labeling reaction and why is it so critical?

The optimal pH for an NHS ester reaction is between 7.2 and 8.5, with many protocols recommending a pH of 8.3 to 8.5.[1][6][7][8] This pH range is crucial for a successful conjugation for two competing reasons:

  • Amine Reactivity: The reaction targets primary amines (R-NH2), such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues.[1][2] At a pH below ~7, these amines become protonated (R-NH3+), rendering them unreactive towards the NHS ester.[1][7] The slightly alkaline conditions deprotonate the amines, making them nucleophilic and ready to react.

  • NHS Ester Hydrolysis: As the pH increases above 8.5, the rate of hydrolysis of the NHS ester to an unreactive carboxylic acid accelerates significantly.[1][3][9] This competing reaction consumes the dye and reduces labeling efficiency.[1]

Therefore, maintaining a pH of 8.3-8.5 provides the best balance between ensuring amine reactivity and minimizing dye hydrolysis.[6][7]

Q3: My reaction buffer is PBS at pH 7.4. Is that sufficient?

While PBS (Phosphate-Buffered Saline) is an excellent amine-free buffer, a pH of 7.4 may not be optimal for achieving the highest labeling efficiency.[1][5] At this pH, a significant portion of the primary amines on your protein may still be protonated.[1] For more robust and efficient labeling, using a buffer like 0.1 M sodium bicarbonate at pH 8.3 is recommended.[1][6][7] If you must use PBS, consider adjusting its pH to the higher end of the optimal range (e.g., pH 8.0-8.5) before starting the reaction.

Q4: What types of buffers and additives should I absolutely avoid in my reaction?

It is critical to avoid any buffer or additive that contains primary amines.[1][4][5] These molecules will compete with your target protein for reaction with the Cy5.5 NHS ester, drastically reducing your labeling efficiency.[1]

Common interfering substances include:

  • Buffers: Tris (tris(hydroxymethyl)aminomethane), Glycine.[1][4][5]

  • Additives/Preservatives: Ammonium (B1175870) salts (e.g., ammonium sulfate), sodium azide, and stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin.[5][10]

If your protein is stored in a buffer containing these substances, a buffer exchange must be performed using dialysis or a desalting column before initiating the labeling reaction.[4][5][11]

Q5: How can I tell if my Cy5.5 NHS ester has gone bad?

Cy5.5 NHS ester is sensitive to moisture and can hydrolyze if not stored and handled properly. The reagent should be stored desiccated at -20°C.[10][12][13] Before use, allow the vial to warm to room temperature before opening to prevent condensation.

A key sign of degradation is a loss of labeling efficiency under previously optimized conditions. To minimize the risk of using hydrolyzed dye, always prepare the stock solution in anhydrous DMSO or DMF immediately before use.[1] Do not store the dye in solution for extended periods.[7][13]

Quantitative Data Summary

For reproducible results, it is essential to understand the key quantitative parameters of the reagents and the reaction.

Table 1: Key Spectroscopic and Reaction Parameters for Cy5.5

Parameter Value Reference
Max Excitation (λmax) ~675 nm [10][13][14]
Max Emission (λem) ~694 nm [10][13][14]
Molar Extinction Coefficient (ε) at λmax ~190,000 M⁻¹cm⁻¹ [14]
Correction Factor (CF₂₈₀ = A₂₈₀/Amax) ~0.05 [4][11][15]
Recommended Reaction pH 8.3 - 8.5 [6][7][8]

| Recommended Protein Concentration | 2 - 10 mg/mL |[1][2][5][10] |

Table 2: Approximate Half-life of NHS Esters vs. pH

pH Temperature Approximate Half-life Reference
7.0 0°C 4 - 5 hours [9]
8.0 Room Temp ~1 hour [1]
8.6 4°C ~10 minutes [9]

| 9.0 | Room Temp | ~10 minutes |[1] |

Note: These values are general for NHS esters and highlight the critical relationship between pH and stability.

Diagrams and Workflows

Visualizing the chemistry and experimental steps can help clarify the process and aid in troubleshooting.

cluster_reactants Reactants cluster_products Products Cy5_5_NHS Cyanine5.5-NHS Ester N-hydroxysuccinimide leaving group Conjugate Cy5.5-Protein Conjugate Stable Amide Bond Cy5_5_NHS->Conjugate pH 8.3 NHS_byproduct NHS Byproduct Cy5_5_NHS->NHS_byproduct Protein Protein Primary Amine (e.g., Lysine) Protein->Conjugate

Caption: Reaction of Cy5.5 NHS ester with a protein's primary amine.

start Start: Low Labeling Efficiency check_buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? start->check_buffer check_ph Is pH between 8.0-8.5? check_buffer->check_ph Yes change_buffer Action: Perform buffer exchange into amine-free buffer. check_buffer->change_buffer No check_dye Was dye stock prepared fresh in anhydrous solvent? check_ph->check_dye Yes adjust_ph Action: Adjust pH to 8.3 with 0.1M Sodium Bicarbonate. check_ph->adjust_ph No check_conc Is protein concentration > 2 mg/mL? check_dye->check_conc Yes new_dye Action: Use a fresh vial of dye and prepare new stock. check_dye->new_dye No concentrate_protein Action: Concentrate protein and retry labeling. check_conc->concentrate_protein No success Problem Solved check_conc->success Yes change_buffer->check_ph adjust_ph->check_dye new_dye->check_conc concentrate_protein->success

Caption: Troubleshooting workflow for low Cy5.5 labeling efficiency.

Experimental Protocols

General Protocol for Protein Labeling with Cy5.5 NHS Ester

This protocol provides a general guideline. Optimization, particularly of the dye-to-protein molar ratio, may be required for your specific protein.

1. Materials

  • Protein of interest (2-10 mg/mL in amine-free buffer).

  • Cyanine5.5 NHS ester.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

  • Spectrophotometer (UV-Vis).

2. Buffer Preparation and Exchange

  • Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[1]

  • If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the Reaction Buffer. Ensure the final protein concentration is at least 2 mg/mL.[1][2][5][10]

3. Labeling Reaction

  • Prepare Dye Stock: Immediately before use, allow the vial of Cy5.5 NHS ester to warm to room temperature. Add a small volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[1][16] Vortex to dissolve completely.

  • Determine Molar Ratio: Calculate the volume of dye stock needed to achieve the desired molar excess of dye to protein. A starting ratio of 10:1 to 20:1 (dye:protein) is often recommended.[12]

  • Initiate Reaction: Slowly add the calculated volume of Cy5.5 stock solution to the protein solution while gently vortexing.[10] The amount of DMSO/DMF added should not exceed 10% of the total reaction volume.[12]

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[4][11][15] For sensitive proteins, the reaction can be performed overnight at 4°C.[1]

4. Purification of the Conjugate

  • After incubation, remove the unreacted, hydrolyzed dye using a desalting column equilibrated with PBS or your desired storage buffer.[16]

  • The labeled protein conjugate will elute first as a distinct colored band. The smaller, free dye molecules will elute later.[16]

  • Collect the colored protein fractions.

5. Characterization: Calculating the Degree of Labeling (DOL) The DOL is the average number of dye molecules conjugated to each protein molecule.[17]

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5, ~675 nm (Amax).[16][15]

  • Calculate Concentrations:

    • Protein Concentration (M) = [A₂₈₀ – (Amax × CF₂₈₀)] / ε_protein

      • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (~0.05 for Cy5.5).[4][11][15]

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

    • Dye Concentration (M) = Amax / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy5.5 (~190,000 M⁻¹cm⁻¹).[14]

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for most antibodies is typically between 2 and 10.[5] Over-labeling can lead to fluorescence quenching and potentially affect the protein's biological activity.[16]

cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification cluster_analysis Analysis p1 Prepare Protein (2-10 mg/mL in pH 8.3 Bicarbonate Buffer) r1 Add Dye to Protein (10:1 molar ratio) p1->r1 p2 Prepare Fresh Cy5.5 Stock (10 mg/mL in Anhydrous DMSO) p2->r1 r2 Incubate 1 hr at RT (Protect from light) r1->r2 u1 Apply Reaction Mix to Size Exclusion Column r2->u1 u2 Collect First Colored Fraction (Cy5.5-Protein Conjugate) u1->u2 a1 Measure Absorbance (A280 and A675) u2->a1 a2 Calculate Degree of Labeling (DOL) a1->a2

Caption: Standard experimental workflow for Cy5.5 protein labeling.

References

Technical Support Center: Troubleshooting Background Noise in Cyanine5.5 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine5.5 (Cy5.5) imaging. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of high background noise in fluorescence imaging experiments. High background can obscure specific signals, leading to difficulties in data interpretation and compromising experimental outcomes. This guide provides troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my Cy5.5 imaging experiments?

High background fluorescence in Cy5.5 imaging can stem from several factors, which can be broadly categorized as:

  • Autofluorescence: Biological samples often contain endogenous molecules, such as collagen, elastin, NADH, and flavins, that fluoresce naturally, contributing to the background signal.[1] This is particularly prominent in tissue sections. While using far-red dyes like Cy5.5 helps minimize autofluorescence compared to dyes with shorter wavelengths, it can still be a contributing factor.[2]

  • Non-specific Binding: The Cy5.5-conjugated antibody or probe may bind to unintended targets within the sample.[1][2] This can be caused by several factors, including inappropriate antibody concentration, insufficient blocking, or hydrophobic interactions.

  • Reagent and Material Issues: The reagents and materials used in your experiment can also be a source of unwanted fluorescence. This includes contaminated buffers or solutions, or inherent fluorescence from media, mounting solutions, and even plasticware.[1][3]

  • Imaging Setup and Parameters: Incorrect microscope settings, such as excessive laser power or the use of inappropriate filter sets, can lead to increased background noise.[1][2]

  • Free Dye: If you have conjugated your own antibodies, residual unconjugated Cy5.5 dye that was not adequately removed during purification can bind non-specifically to cellular components and contribute to high background.[2]

Q2: How can I systematically determine the source of the high background in my images?

A systematic approach with proper controls is crucial for diagnosing the source of high background. Here’s a logical workflow:

  • Image an Unstained Control: Prepare a sample that has gone through all the processing steps (fixation, permeabilization, etc.) but has not been incubated with any fluorescent probe.[1][2]

    • High background in the unstained control: This indicates that the issue is likely autofluorescence originating from the sample itself.

    • Low background in the unstained control: If the unstained sample appears dark, the problem is more likely related to non-specific binding of your Cy5.5 probe, issues with other reagents, or your imaging setup.

  • "Secondary Antibody Only" Control (for indirect immunofluorescence): If you are using a primary and a Cy5.5-conjugated secondary antibody, include a control where the primary antibody is omitted. This will help determine if the secondary antibody is binding non-specifically.

  • Evaluate Reagents: Check your buffers, media, and mounting solutions for contamination or inherent fluorescence by imaging a slide with only these components.

Q3: My unstained control shows significant background. How can I reduce autofluorescence?

Several methods can be employed to mitigate autofluorescence:

  • Spectral Separation: Use a fluorophore that emits in the far-red or near-infrared spectrum, like Cy5.5, as endogenous autofluorescence is typically lower in this range.[2]

  • Chemical Quenching:

    • Sodium Borohydride (B1222165): Treatment with 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature can help reduce aldehyde-induced autofluorescence after fixation.[1]

    • Sudan Black B: A 0.3% solution of Sudan Black B in 70% ethanol (B145695) can be used to quench lipofuscin-based autofluorescence.

    • Commercial Reagents: Several commercially available reagents are designed to quench autofluorescence from various sources.[4][5]

  • Perfusion: Before fixation, perfusing tissues with PBS can help remove red blood cells, which are a source of autofluorescence.[4]

  • Fixation Method: The choice and duration of fixation can impact autofluorescence. Shorter fixation times are generally better.[4] Consider testing different fixatives or reducing the concentration of paraformaldehyde.

Q4: The high background seems to be from non-specific binding of my Cy5.5 probe. What are the best practices to minimize this?

To reduce non-specific binding, you should optimize your staining protocol:

  • Optimize Antibody/Probe Concentration: Perform a titration experiment to determine the lowest concentration of your Cy5.5-conjugated antibody or probe that still provides a strong, specific signal.[2] Excessive concentrations are a common cause of high background.

  • Effective Blocking: Use an appropriate blocking buffer to saturate non-specific binding sites before applying your primary antibody.[2] Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody. For near-infrared imaging, specialized blocking buffers are also available.

  • Increase Washing Steps: Extend the duration and/or the number of wash steps after antibody incubation to more effectively remove unbound antibodies.[2] Including a mild detergent like Tween-20 in your wash buffer can also help.

  • Check Conjugate Purity: If you performed the conjugation yourself, ensure that all free, unconjugated Cy5.5 dye has been removed through a purification method like column chromatography.[2]

Q5: Could my imaging setup be contributing to the high background?

Yes, your microscope settings play a critical role in the signal-to-noise ratio. Consider the following:

  • Laser Power: Use the lowest laser power necessary to obtain a good signal. Excessive laser power can increase background and also lead to photobleaching.

  • Exposure Time/Gain: Optimize the camera's exposure time and gain settings. While increasing these can enhance a weak signal, it will also amplify background noise.

  • Filter Sets: Ensure you are using the correct filter sets for Cy5.5. The excitation filter should match the excitation peak of Cy5.5, and the emission filter should be appropriate for its emission peak to minimize bleed-through from other fluorescent sources.[2]

Quantitative Data Summary

Properly configuring your imaging system is critical for minimizing background noise. The following table summarizes the key spectral properties of Cyanine5.5.

ParameterValueReference
Maximum Excitation Wavelength (λex) ~683-684 nm[4][6]
Maximum Emission Wavelength (λem) ~703-710 nm[4][6]
Molar Extinction Coefficient (ε) ~198,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) ~0.2[6]
Common Laser Lines for Excitation 633 nm or 647 nm[2]
Recommended Emission Filter e.g., 660/20 bandpass filter[2]

Experimental Protocols

Protocol 1: Covalent Labeling of Antibodies with Cy5.5 NHS Ester

This protocol describes the general procedure for labeling primary amines on antibodies with Cy5.5 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • Cy5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 8.5-9.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), the antibody must be dialyzed against PBS. The recommended antibody concentration is at least 2 mg/mL.[2]

  • Prepare Cy5.5 Stock Solution: Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.[2] This solution should be prepared fresh.

  • Adjust pH: For optimal labeling, adjust the pH of the antibody solution to between 8.0 and 9.0 by adding a small volume of 1 M Sodium Bicarbonate buffer.

  • Conjugation Reaction:

    • Calculate the required volume of the Cy5.5 stock solution to achieve the desired molar ratio of dye to antibody. A common starting point is a 10:1 molar ratio.[2]

    • Slowly add the Cy5.5 solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.

  • Purification:

    • Separate the Cy5.5-conjugated antibody from the unconjugated free dye using a size exclusion chromatography column (e.g., a spin column).

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions.

    • The labeled antibody will be in the eluate.

  • Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and at the excitation maximum of Cy5.5 (~684 nm). An optimal DOL is typically between 3 and 7.[2]

Protocol 2: Immunofluorescence Staining with a Cy5.5-Conjugated Antibody

This protocol provides a general workflow for immunofluorescent staining of adherent cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody (if using an indirect staining method)

  • Cy5.5-conjugated secondary antibody (for indirect) or Cy5.5-conjugated primary antibody (for direct)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Rinse the cells on coverslips briefly with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If your target protein is intracellular, incubate the cells with Permeabilization Buffer for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation (for indirect staining): Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Cy5.5-Conjugated Antibody Incubation: Dilute the Cy5.5-conjugated antibody in Blocking Buffer, protecting it from light. Incubate with the cells for 1 hour at room temperature in a dark, humidified chamber.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5.5.

Visualizations

TroubleshootingWorkflow start High Background Noise in Cy5.5 Image unstained_control Image Unstained Control start->unstained_control is_autofluorescence High Background in Unstained Control? unstained_control->is_autofluorescence autofluorescence_solutions Address Autofluorescence: - Chemical Quenching (e.g., NaBH4) - Use Autofluorescence Quenching Reagents - Optimize Fixation is_autofluorescence->autofluorescence_solutions Yes nonspecific_binding Low Background in Unstained Control is_autofluorescence->nonspecific_binding No check_staining_protocol Evaluate Staining Protocol nonspecific_binding->check_staining_protocol check_imaging_setup Review Imaging Setup nonspecific_binding->check_imaging_setup optimize_concentration Titrate Antibody/Probe Concentration check_staining_protocol->optimize_concentration optimize_blocking Optimize Blocking Buffer & Incubation Time optimize_concentration->optimize_blocking increase_washes Increase Wash Steps (Duration/Number) optimize_blocking->increase_washes check_conjugate Verify Purity of Cy5.5 Conjugate increase_washes->check_conjugate staining_solutions Implement Optimized Staining Protocol check_conjugate->staining_solutions optimize_laser Reduce Laser Power check_imaging_setup->optimize_laser optimize_exposure Optimize Exposure Time/Gain optimize_laser->optimize_exposure check_filters Verify Correct Filter Sets optimize_exposure->check_filters imaging_solutions Implement Optimized Imaging Settings check_filters->imaging_solutions

Caption: A troubleshooting workflow for high background noise in Cy5.5 imaging.

SignalingPathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds & Activates cy5_5_antibody Cy5.5-Antibody (targets p-RTK) receptor->cy5_5_antibody Phosphorylation allows binding pi3k PI3K receptor->pi3k Recruits & Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Example signaling pathway studied using a Cy5.5-conjugated antibody.

References

Optimizing pH for Cyanine5.5 NHS Ester Labeling Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Cyanine5.5 NHS ester labeling reactions. The efficiency of covalently conjugating Cyanine5.5 NHS ester to primary amines on proteins, antibodies, or other biomolecules is critically dependent on the reaction's pH. This guide will help you navigate the nuances of pH to achieve optimal labeling results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Cyanine5.5 NHS ester labeling reaction?

The optimal pH for labeling primary amines with Cyanine5.5 NHS ester is between 8.3 and 8.5.[1][2][3][4][5] This pH range offers the best compromise between the reactivity of the primary amino groups and the stability of the NHS ester.

Q2: Why is pH so critical for this reaction?

The reaction's pH governs two competing processes:

  • Amine Reactivity: The primary amino groups on biomolecules (like the side chain of lysine (B10760008) residues) need to be in a deprotonated state (-NH2) to act as a nucleophile and react with the NHS ester. At acidic pH, these groups are protonated (-NH3+), rendering them unreactive.[6][7]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the ester inactive. The rate of this hydrolysis increases significantly at higher pH values.[6][7][8]

Therefore, the optimal pH maximizes the availability of reactive amines while minimizing the competing hydrolysis of the Cyanine5.5 NHS ester.[6]

Q3: Which buffers are recommended for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for the NHS ester. Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[1][3][4][5][9]

  • 0.1 M Phosphate buffer (pH 8.3-8.5)[1][3][4][9]

  • 50 mM Sodium Borate (pH 8.5)[9]

Q4: Are there any buffers I should avoid?

Yes. You should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[9][10] These will react with the Cyanine5.5 NHS ester and reduce the labeling efficiency of your target molecule. While Tris can sometimes be used to quench the reaction, it should not be present during the labeling process itself.[2][9]

Q5: What happens if the pH of my reaction is too low?

If the pH is too low (below ~7.5), the primary amines on your biomolecule will be predominantly protonated. This will significantly slow down or even prevent the labeling reaction from occurring due to the lack of a reactive nucleophile.[1][2][3][4]

Q6: What is the consequence of having a pH that is too high?

If the pH is too high (above ~9.0), the hydrolysis of the Cyanine5.5 NHS ester will be significantly accelerated.[1][2][3][4] This will lead to a lower yield of the desired conjugate as the NHS ester will be inactivated before it can react with your target molecule.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency The pH of the reaction buffer is outside the optimal range of 8.3-8.5.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.3-8.5 if necessary.[11]
The buffer contains primary amines (e.g., Tris, glycine).Prepare a fresh reaction buffer using a non-amine-containing buffer system like sodium bicarbonate or phosphate.[9][10]
The Cyanine5.5 NHS ester has hydrolyzed due to prolonged exposure to aqueous buffer before the reaction.Prepare the aqueous solution of the NHS ester immediately before use.[1][9] If using an organic stock (DMSO or DMF), add it to the reaction buffer just before starting the labeling.
Inconsistent Labeling Results The pH of the reaction mixture is dropping during the reaction.For large-scale labeling reactions, the hydrolysis of the NHS ester can lead to a decrease in pH.[4] Use a more concentrated buffer to maintain a stable pH throughout the reaction.
No Labeling Occurs The pH of the protein solution is too acidic.Ensure the final pH of the reaction mixture is within the 8.3-8.5 range after adding all components. You may need to perform a buffer exchange for your protein into the labeling buffer prior to the reaction.

Data Summary

The following table summarizes the effect of pH on the key reactions involved in Cyanine5.5 NHS ester labeling.

pH Level Primary Amine Reactivity NHS Ester Hydrolysis Rate Overall Labeling Efficiency
< 7.0Very Low (amines are protonated)LowVery Poor
7.0 - 8.0ModerateModerateSub-optimal
8.3 - 8.5 High (optimal deprotonation) Controlled Optimal
> 9.0HighVery High (rapid degradation)Poor to Very Poor

Experimental Protocols

General Protocol for Labeling a Protein with Cyanine5.5 NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). A protein concentration of 1-10 mg/mL is generally recommended.[1][5]

    • If your protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.

  • Prepare the Cyanine5.5 NHS Ester Stock Solution:

    • Allow the vial of Cyanine5.5 NHS ester to warm to room temperature before opening.

    • Dissolve the Cyanine5.5 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[1][12]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the Cyanine5.5 NHS ester solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[12]

    • Add the calculated volume of the Cyanine5.5 NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 to 4 hours at room temperature, protected from light.[1] Alternatively, the reaction can be carried out overnight at 4°C.[8][10]

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[13]

Visualizing the pH Dependence of the Labeling Reaction

The following diagram illustrates the relationship between pH and the competing reactions in Cyanine5.5 NHS ester labeling.

G cluster_0 Reaction Environment cluster_1 Low pH (< 7.5) cluster_2 Optimal pH (8.3 - 8.5) cluster_3 High pH (> 9.0) pH Reaction pH ProtonatedAmine Protonated Amine (-NH3+) (Unreactive) pH->ProtonatedAmine Influences DeprotonatedAmine Deprotonated Amine (-NH2) (Reactive) pH->DeprotonatedAmine Influences HydrolyzedEster Hydrolyzed NHS Ester (Inactive) pH->HydrolyzedEster Influences LowLabeling Low Labeling Efficiency ProtonatedAmine->LowLabeling Dominant Species HighLabeling High Labeling Efficiency DeprotonatedAmine->HighLabeling Favored Reaction StableNHSEster Stable NHS Ester StableNHSEster->HighLabeling LowYield Low Conjugate Yield HydrolyzedEster->LowYield Rapid Hydrolysis

Caption: pH's critical role in Cyanine5.5 NHS ester labeling efficiency.

References

Cyanine5.5 NHS ester hydrolysis problem and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine5.5 NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of Cyanine5.5 NHS ester in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine5.5 NHS ester and what is it used for?

Cyanine5.5 (Cy5.5) NHS ester is a reactive, far-red fluorescent dye used for labeling biomolecules.[1][2] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amino groups (-NH2), such as those found on lysine (B10760008) residues in proteins and amine-modified oligonucleotides, to form a stable amide bond.[3][4] This makes it a popular choice for creating fluorescently labeled proteins, antibodies, and other molecules for applications like in vivo imaging, flow cytometry, and immunofluorescence microscopy.[1][3]

Q2: What is the primary cause of low labeling efficiency with Cy5.5 NHS ester?

The primary cause of low labeling efficiency is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can be hydrolyzed back to the non-reactive carboxylic acid form of the dye, which is then unable to react with the amine groups on the target biomolecule.[5][6] This hydrolysis reaction is a major competing pathway to the desired aminolysis (labeling) reaction.[6]

Q3: What factors influence the rate of Cy5.5 NHS ester hydrolysis?

The rate of hydrolysis is significantly influenced by:

  • pH: The rate of hydrolysis increases with higher pH.[6][7][8]

  • Aqueous Environment: Prolonged exposure to aqueous buffers before the addition of the target molecule will lead to hydrolysis.[5][6]

  • Moisture: Any moisture present in the reaction, including in the dye itself or the solvents, will promote hydrolysis.[5][9][10]

Q4: What is the optimal pH for labeling with Cy5.5 NHS ester?

The optimal pH for labeling primary amines with NHS esters is in the range of 8.2 to 8.5.[4][5] At this pH, the primary amino groups on the protein are deprotonated and readily reactive with the NHS ester.[5] While a higher pH increases the reactivity of the amines, it also significantly accelerates the rate of NHS ester hydrolysis.[5][8] Therefore, maintaining a pH between 8.3 and 8.5 is a critical balance for efficient conjugation.[4][8]

Q5: Which buffers should I use for the labeling reaction?

It is crucial to use amine-free buffers to avoid competition with the target molecule.[4][5] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[4][5]

  • 0.1 M Phosphate buffer (pH 7.2-8.5)[4][8][11]

  • 50 mM Sodium Borate (pH 8.5)[5]

Q6: Can I use buffers like Tris or glycine (B1666218)?

No, you should avoid buffers containing primary amines, such as Tris and glycine, for the labeling reaction itself.[8][11] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[8] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[5][8]

Q7: How should I prepare and store the Cyanine5.5 NHS ester stock solution?

Cyanine5.5 NHS ester should be dissolved in an anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[4][5][11] It is critical to use high-quality, amine-free solvents.[5] The stock solution should be prepared fresh before use.[12] If storage is necessary, it can be stored at -20°C for a few weeks, protected from light and moisture.[5][6][9] Avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guide

This section addresses common problems encountered during Cyanine5.5 NHS ester conjugation experiments.

Problem: Low or No Fluorescence Signal After Labeling
Potential Cause Recommended Solution
Hydrolysis of Cy5.5 NHS ester - Ensure the dye is stored properly under dry conditions at <-15°C.[9][13] - Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[5][12] - Minimize the time the dye is in an aqueous buffer before adding the protein.
Incorrect Reaction pH - Verify the pH of your reaction buffer is between 8.3 and 8.5.[4][8] - During large-scale reactions, monitor the pH as hydrolysis can cause it to drop.[4][8]
Presence of Competing Amines - Ensure your protein buffer is free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts.[11][13] - If necessary, dialyze your protein against an appropriate amine-free buffer (e.g., PBS) before labeling.[3][11]
Low Protein Concentration - The labeling efficiency is significantly reduced at protein concentrations below 2 mg/mL.[11][12] The recommended range is 2-10 mg/mL.[9][11]
Suboptimal Molar Ratio of Dye to Protein - The optimal molar ratio can vary. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[3] Experiment with different ratios (e.g., 5:1, 10:1, 15:1, 20:1) to find the optimal degree of labeling (DOL).[13] An optimal DOL is typically between 2 and 7.[3]
Problem: Inconsistent Labeling Results
Potential Cause Recommended Solution
Variable Reagent Quality - Use high-quality, anhydrous solvents (DMSO or DMF).[5][8] - Protect the solid Cy5.5 NHS ester from moisture by allowing it to warm to room temperature before opening and storing it with a desiccant.[9][10]
Acidification of Reaction Mixture - During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in pH.[4][8] Monitor the pH during the reaction or use a more concentrated buffer to maintain stability.[4][8]

Experimental Protocols & Data

Hydrolysis Rate of NHS Esters

The hydrolysis of NHS esters is a critical factor to control for successful conjugation. The rate is highly dependent on pH.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[7]
8.64°C10 minutes[7]

This data is for NHS esters in general and illustrates the significant impact of pH on stability.

General Protocol for Antibody Labeling with Cyanine5.5 NHS Ester

This protocol is a general guideline and may require optimization for your specific antibody and application.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[4][14]

  • If the antibody is in a buffer containing amines (like Tris or glycine), it must be purified by dialysis or using a desalting column against the reaction buffer.[3][11]

  • The antibody concentration should ideally be between 2-10 mg/mL.[9][11]

2. Preparation of Cy5.5 NHS Ester Stock Solution:

  • Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[10]

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[5][13] This solution should be used promptly.[11][12]

3. Conjugation Reaction:

  • Calculate the required volume of the dye stock solution to achieve the desired molar excess (e.g., 10:1 dye-to-antibody ratio).[3]

  • Slowly add the dye solution to the antibody solution while gently stirring or vortexing.[12]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]

4. Quenching the Reaction (Optional):

  • To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM.[5][8]

5. Purification of the Conjugate:

  • Remove unreacted dye and byproducts by gel filtration using a desalting column (e.g., Sephadex G-25).[12][13]

6. Determination of Degree of Labeling (DOL):

  • The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the antibody) and ~675 nm (for Cy5.5).[3]

Visualizations

Hydrolysis_vs_Aminolysis cluster_0 Cyanine5.5 NHS Ester in Aqueous Buffer cluster_1 Reaction Pathways cluster_2 Products Cy5_5_NHS Cyanine5.5 NHS Ester Aminolysis Aminolysis (Desired Reaction) Cy5_5_NHS->Aminolysis + Primary Amine (Biomolecule) pH 8.3-8.5 Hydrolysis Hydrolysis (Competing Reaction) Cy5_5_NHS->Hydrolysis + H2O (especially at high pH) Conjugate Fluorescently Labeled Biomolecule Aminolysis->Conjugate Inactive_Dye Inactive Cy5.5 Carboxylic Acid Hydrolysis->Inactive_Dye

Caption: Competing reaction pathways for Cyanine5.5 NHS ester.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is reaction pH 8.3-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_Dye_Prep Was dye stock prepared fresh in anhydrous solvent? Check_Buffer->Check_Dye_Prep Yes Change_Buffer Dialyze protein into amine-free buffer Check_Buffer->Change_Buffer No Check_Protein_Conc Is protein concentration > 2 mg/mL? Check_Dye_Prep->Check_Protein_Conc Yes Prepare_New_Dye Prepare fresh dye stock in anhydrous DMSO/DMF Check_Dye_Prep->Prepare_New_Dye No Concentrate_Protein Concentrate protein Check_Protein_Conc->Concentrate_Protein No Optimize_Ratio Optimize dye:protein molar ratio Check_Protein_Conc->Optimize_Ratio Yes

Caption: Troubleshooting workflow for low labeling efficiency.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A 1. Prepare Amine-Free Buffer (pH 8.3-8.5) B 2. Prepare Protein in Buffer (2-10 mg/mL) A->B C 3. Prepare Fresh Cy5.5 NHS Ester Stock in Anhydrous DMSO/DMF B->C D 4. Add Dye to Protein (e.g., 10:1 molar ratio) C->D E 5. Incubate 1 hr at RT (protect from light) D->E F 6. Quench Reaction (Optional) E->F G 7. Purify Conjugate (e.g., Gel Filtration) F->G H 8. Analyze (Spectrophotometry for DOL) G->H

Caption: Standard experimental workflow for protein labeling.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Cyanine5.5 Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in experiments utilizing Cyanine5.5 (Cy5.5) labeled probes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for Cy5.5 labeled probes?

A1: Proper storage and handling are critical for maintaining the stability and performance of Cy5.5 labeled probes. Lyophilized probes should be stored at -20°C or lower in the dark, preferably in a desiccated environment.[1][2] Upon receipt, it is best to aliquot the probe to avoid multiple freeze-thaw cycles, which can degrade the fluorophore.[3] When resuspending, use a TE buffer with a pH of 7.0.[3] Probes labeled with Cy5.5 can degrade at a pH above 7.0.[3] Protect the probe from light at all times by using amber tubes or covering tubes with foil.[3]

Q2: What are the excitation and emission maxima for Cy5.5?

A2: Cyanine5.5 is a near-infrared (NIR) fluorescent dye with excitation and emission peaks typically around 680 nm and 710 nm, respectively.[] These long wavelengths are advantageous for biological imaging as they result in minimal background autofluorescence and allow for deep tissue penetration.[5]

Q3: How can I reduce photobleaching of my Cy5.5 labeled probes?

A3: Photobleaching is the irreversible degradation of a fluorophore due to light exposure. To minimize photobleaching of Cy5.5:

  • Reduce Excitation Light Intensity: Use the lowest laser power that provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure times during image acquisition.

  • Use Antifade Reagents: Mount samples in a high-quality antifade mounting medium.

  • Optimize Imaging Conditions: For confocal microscopy, consider increasing the detector gain rather than the laser power.

  • Control the Chemical Environment: The presence of molecular oxygen can accelerate photobleaching. Using oxygen scavenging systems can improve photostability.[6][7]

Q4: What causes high background fluorescence and how can I minimize it?

A4: High background fluorescence can stem from several sources, including unbound probes, nonspecific binding of the probe to cellular components or the substrate, and autofluorescence of the sample itself.[8] To reduce background:

  • Optimize Probe Concentration: Titrate your Cy5.5 labeled probe to find the lowest concentration that still provides a strong specific signal.

  • Thorough Washing: Increase the number and duration of washing steps after probe incubation to remove unbound probes. Adding a detergent like Tween-20 to the wash buffer can also help.[8][9]

  • Use Blocking Agents: Pre-incubate your sample with a blocking buffer to minimize nonspecific binding. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[10] For issues with cyanine (B1664457) dye binding to monocytes and macrophages, specialized commercial blocking buffers are available.[10][11][12]

  • Address Autofluorescence: If the sample itself is autofluorescent, consider using spectral unmixing techniques if your imaging system allows for it. Choosing a fluorophore with emission in the far-red or near-infrared spectrum, like Cy5.5, already helps to minimize autofluorescence from many biological samples.[13]

Q5: What is fluorescence quenching and how can it affect my results?

A5: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur due to a variety of mechanisms, including self-quenching at high probe concentrations or interactions with other molecules in the environment. To avoid self-quenching, it is important to optimize the degree of labeling (DOL) when conjugating Cy5.5 to a probe and to use the probe at an optimal concentration in your experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Probe Degradation: Improper storage or handling.Store probes at -20°C or lower, protected from light and moisture. Aliquot to avoid freeze-thaw cycles.[3]
Inefficient Labeling: Suboptimal dye-to-protein ratio.Optimize the molar ratio of Cy5.5 NHS ester to your protein. Ratios of 5:1 to 20:1 are often a good starting point.[1]
Incorrect Filter Set: Mismatched excitation and emission filters.Use a filter set appropriate for Cy5.5 (Excitation: ~680 nm, Emission: ~710 nm).
Photobleaching: Excessive exposure to excitation light.Reduce laser power and exposure time. Use an antifade mounting medium.[9]
High Background Excess Probe: Probe concentration is too high.Perform a titration to determine the optimal probe concentration.[8]
Nonspecific Binding: Probe is binding to unintended targets.Use a blocking buffer (e.g., BSA, normal serum, or a commercial cyanine dye blocking buffer) before adding the probe.[10][11]
Inadequate Washing: Unbound probe is not sufficiently removed.Increase the number and duration of wash steps. Consider adding a mild detergent (e.g., 0.1% Tween-20) to the wash buffer.[8][9]
Sample Autofluorescence: Endogenous fluorophores in the sample.Utilize the near-infrared properties of Cy5.5 to minimize autofluorescence. If still an issue, consider spectral imaging and linear unmixing.
Photobleaching High Excitation Intensity: Laser power is too high.Reduce laser power to the minimum required for a detectable signal.
Long Exposure Times: Sample is exposed to light for too long.Use the shortest possible exposure time for image acquisition.
Oxygen Presence: Molecular oxygen contributes to photobleaching.Use a mounting medium with an oxygen scavenger.[6]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations for Cy5.5 Probe Labeling and Staining

Parameter Recommended Range Notes
Antibody Concentration for Labeling 1 - 4 mg/mLHigher concentrations generally yield better labeling efficiency.[14]
Cy5.5 NHS Ester to Antibody Molar Ratio 5:1 to 20:1Optimal ratio should be determined empirically for each antibody.[1]
Cy5.5 Labeled Antibody for Immunofluorescence 1 - 10 µg/mLTitration is crucial to find the optimal balance between signal and background.
Cy5.5 Labeled Probe for In Vivo Imaging 1 - 2 nmol per mouseThe optimal dose depends on the specific probe and animal model.[15]

Table 2: Comparison of Common Blocking Reagents

Blocking Reagent Mechanism of Action Advantages Considerations
Bovine Serum Albumin (BSA) Blocks nonspecific protein-binding sites.Inexpensive and widely available.Can sometimes contain endogenous antibodies that may cross-react.
Normal Serum Contains a mixture of proteins and immunoglobulins that block nonspecific sites.Very effective at reducing background from secondary antibodies.Must be from a species that will not cross-react with the primary or secondary antibodies.
Commercial Cyanine Dye Blocking Buffers Specifically designed to reduce the nonspecific binding of cyanine dyes to certain cell types (e.g., monocytes).[10][11]Highly effective for their intended purpose.Can be more expensive than general blocking agents.

Experimental Protocols

Protocol 1: Labeling an Antibody with Cy5.5 NHS Ester

This protocol provides a general guideline for conjugating Cy5.5 NHS ester to an antibody.

Materials:

  • Purified antibody (1-4 mg/mL in an amine-free buffer like PBS, pH 7.2-7.4)

  • Cy5.5 NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5

  • Spin Desalting Column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody: Ensure the antibody is at a suitable concentration in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

  • Prepare the Cy5.5 Stock Solution: Dissolve the Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL.[16]

  • Adjust the pH of the Antibody Solution: Add 1 M sodium bicarbonate to the antibody solution to achieve a final pH of 8.5. This facilitates the reaction between the NHS ester and primary amines on the antibody.

  • Conjugation Reaction: Add the calculated amount of Cy5.5 stock solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined experimentally, but a starting point of 10:1 is common.[1] Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[16]

  • Purification: Separate the labeled antibody from the unconjugated dye using a spin desalting column equilibrated with PBS.[16]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (~680 nm).

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol outlines a general procedure for immunofluorescent staining of adherent cells with a Cy5.5 labeled secondary antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody

  • Cy5.5 Labeled Secondary Antibody

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash briefly with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.[17]

  • Permeabilization (for intracellular targets): If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and then incubate in Blocking Buffer for 1 hour at room temperature to reduce nonspecific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.[17]

  • Secondary Antibody Incubation: Dilute the Cy5.5-conjugated secondary antibody in Blocking Buffer. Incubate with the cells for 1 hour at room temperature in a dark, humidified chamber.[17]

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.[17]

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for Cy5.5.

Visualizations

Experimental_Workflow_Immunofluorescence cluster_preparation Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (if needed) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Cy5.5 Secondary Ab Incubation wash1->secondary_ab wash2 Washing secondary_ab->wash2 mounting Mounting with Antifade wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Workflow for immunofluorescence staining.

Troubleshooting_Signal_Noise cluster_weak_signal Weak Signal Issues cluster_high_background High Background Issues cluster_solutions Solutions start Start: Low Signal-to-Noise Ratio probe_degraded Is the probe degraded? start->probe_degraded probe_conc Is probe concentration too high? start->probe_conc labeling_inefficient Is the labeling inefficient? probe_degraded->labeling_inefficient solution_storage Improve Storage probe_degraded->solution_storage filters_wrong Are the filter sets correct? labeling_inefficient->filters_wrong solution_labeling Optimize Labeling labeling_inefficient->solution_labeling solution_filters Use Correct Filters filters_wrong->solution_filters nonspecific_binding Is there nonspecific binding? probe_conc->nonspecific_binding solution_titrate Titrate Probe probe_conc->solution_titrate washing_inadequate Is washing inadequate? nonspecific_binding->washing_inadequate solution_blocking Use Blocking Buffer nonspecific_binding->solution_blocking solution_washing Improve Washing washing_inadequate->solution_washing

Caption: Troubleshooting logic for low signal-to-noise.

References

Technical Support Center: Troubleshooting Protein Aggregation after Cyanine5.5 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals who are encountering protein aggregation issues after labeling with Cyanine5.5 (Cy5.5) NHS ester. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify the cause of aggregation and find a suitable solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after labeling with Cy5.5 NHS ester?

Protein aggregation after labeling with Cy5.5 NHS ester can be attributed to several factors:

  • Hydrophobicity of the Dye: Cyanine (B1664457) dyes, including Cy5.5, are often hydrophobic. Covalently attaching these dyes to the protein surface can increase the overall hydrophobicity of the protein, leading to self-association and aggregation.[1]

  • Over-labeling: A high degree of labeling (DOL), or a high dye-to-protein ratio, can significantly alter the protein's surface properties.[1] This can disrupt the native protein structure and expose hydrophobic patches, promoting aggregation.[2] Over-labeling can also lead to fluorescence quenching.[3]

  • High Protein Concentration: While higher protein concentrations can increase labeling efficiency, they also significantly raise the risk of aggregation.[4][5]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the labeling and storage buffers are critical for protein stability.[2][4][6] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[4]

  • Instability of the Protein: Some proteins are inherently less stable and more prone to aggregation, and the labeling process can exacerbate this instability.

Q2: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The most obvious sign of aggregation is the appearance of visible precipitates or cloudiness in the solution.[1]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used to quantify the amounts of monomer, dimer, and higher-order aggregates in a sample.[1][7][8]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is excellent for detecting the presence of aggregates and assessing the sample's polydispersity.[1][9][10]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates. The ratio of absorbance at 280 nm to 350 nm can be used as an "Aggregation Index".[7]

  • Native Polyacrylamide Gel Electrophoresis (PAGE): Unlike denaturing SDS-PAGE, native PAGE separates proteins in their folded state, allowing for the visualization of different oligomeric species.[11]

Q3: What is the optimal dye-to-protein molar ratio for Cy5.5 labeling?

The optimal dye-to-protein ratio is highly dependent on the specific protein and the intended application. A general recommendation is to start with a molar excess of 5 to 20-fold of the NHS ester to the protein.[2] It is crucial to perform a titration experiment to determine the ideal ratio that achieves the desired degree of labeling without causing significant aggregation.[2] For some applications, a degree of labeling (DOL) of 2-5 is often a good target.

Q4: What are the ideal buffer conditions for the labeling reaction?

  • pH: The labeling reaction with NHS esters is most efficient at a pH of 8.2-8.5.[5][12] At this pH, the primary amino groups on the protein (N-terminus and lysine (B10760008) side chains) are deprotonated and reactive. However, at higher pH, the hydrolysis of the NHS ester also increases.[12]

  • Buffer Type: Use an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[2][12][13][14] Buffers containing primary amines, like Tris, will compete with the protein for reaction with the NHS ester.[12][15]

  • Ionic Strength: The optimal ionic strength is protein-dependent. For some proteins, low salt concentrations can lead to aggregation, so increasing the salt concentration (e.g., to 150 mM NaCl) may be beneficial.[1]

Troubleshooting Guide

If you are observing protein aggregation, use the following guide to troubleshoot the issue.

Problem: Visible precipitation or cloudiness during or after the labeling reaction.

This indicates significant protein aggregation.[1]

Potential Cause Solution
High Protein Concentration Decrease the protein concentration during the labeling reaction. A starting concentration of 1-2 mg/mL is recommended.[1] If a higher final concentration is needed, label at a lower concentration and then concentrate the purified conjugate.
High Dye-to-Protein Ratio (Over-labeling) Reduce the molar ratio of Cy5.5 NHS ester to your protein. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[2]
Hydrophobic Nature of Cy5.5 If possible, consider using a more hydrophilic, sulfonated version of the cyanine dye.[1]
Suboptimal Buffer pH or Ionic Strength Ensure the labeling buffer pH is between 8.2 and 8.5.[5][12] Experiment with different salt concentrations (e.g., 50-200 mM NaCl) to find the optimal ionic strength for your protein.[1]
Reaction Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C). This may slow down the aggregation process but may require a longer incubation time.[1]

Problem: No visible precipitation, but SEC or DLS analysis shows the presence of soluble aggregates.

Even without visible precipitation, soluble aggregates can negatively impact your experiments.[1]

Potential Cause Solution
Subtle Protein Destabilization Screen different buffer additives to find a formulation that stabilizes your protein in its monomeric state.[1]
Formation of Non-native Disulfide Bonds If your protein contains cysteine residues, consider adding a reducing agent like DTT or TCEP to the buffer (if compatible with your protein's function).[4][16]
Hydrophobic Interactions Add stabilizing excipients to the labeling and storage buffers. See the table below for common additives.
Inefficient Purification Immediately after the labeling reaction, purify the conjugate using a method like SEC to remove unreacted dye and any small aggregates that may have formed.[1]
Table 1: Common Buffer Additives to Reduce Protein Aggregation
Additive Typical Concentration Mechanism of Action Notes
Glycerol 5-20% (v/v)Increases solvent viscosity and stabilizes protein structure.[4]Can be included in labeling and storage buffers.
Sucrose 0.25-1 MStabilizes protein structure through preferential exclusion.A common cryoprotectant.
L-Arginine 50-500 mMSuppresses aggregation by interacting with hydrophobic patches.[17]Particularly useful during protein concentration steps.
Non-denaturing Detergents (e.g., Tween 20, CHAPS) 0.01-0.1% (v/v)Solubilize aggregates by disrupting hydrophobic interactions.[4][18]Use with caution as they may interfere with downstream applications.
EDTA 1-5 mMChelates divalent metal ions that can sometimes promote aggregation.[17][19]Do not use with metalloproteins if the metal is essential for function.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Cyanine5.5 NHS Ester

This protocol provides a starting point and should be optimized for your specific protein.

  • Protein Preparation:

    • Dialyze or buffer exchange your protein into an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.

    • Adjust the protein concentration to 1-5 mg/mL.[16] Ensure the protein solution is free of any stabilizing proteins like BSA or gelatin.[16]

  • Dye Preparation:

    • Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][13] Vortex until fully dissolved.

  • Labeling Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the desired molar excess of the dissolved Cy5.5 NHS ester.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[2]

  • Purification:

    • Separate the labeled protein from unreacted dye and any aggregates using a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[13]

    • Monitor the elution using a spectrophotometer at 280 nm (for protein) and ~675 nm (for Cy5.5).

    • Pool the fractions containing the labeled protein.

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling (DOL).

    • Assess the extent of aggregation using SEC or DLS.

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Consider adding a cryoprotectant like glycerol.[4][16]

Protocol 2: Quantification of Protein Aggregates using Size Exclusion Chromatography (SEC)
  • Column and Mobile Phase Selection:

    • Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates.

    • The mobile phase should be optimized to minimize non-specific interactions. A common mobile phase is PBS, pH 7.4.[1]

  • Sample Preparation:

    • Filter your labeled protein sample through a 0.22 µm filter before injection to remove any large particulates.[1]

    • Ensure the sample is in a buffer compatible with the mobile phase.[1]

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the protein sample.

    • Monitor the elution profile using UV detection at 280 nm.[1]

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.

    • Calculate the percentage of each species to quantify the level of aggregation.

Visualizations

TroubleshootingWorkflow start Protein Aggregation Observed (Precipitation or Soluble Aggregates) q1 Is there visible precipitation? start->q1 a1_yes High Protein Concentration? q1->a1_yes Yes a1_no High Dye:Protein Ratio? q1->a1_no No (Soluble Aggregates) a1_yes->a1_no No s1 Decrease Protein Concentration (e.g., 1-2 mg/mL) a1_yes->s1 Yes s2 Reduce Dye:Protein Ratio (Perform Titration) a1_no->s2 Yes q2 Suboptimal Buffer? a1_no->q2 No purify Purify Conjugate Immediately (e.g., SEC) s1->purify s2->purify s3 Optimize Buffer: - pH 8.2-8.5 - Adjust Ionic Strength - Add Stabilizers (e.g., Glycerol, Arginine) q2->s3 Yes q3 Reaction Temperature Too High? q2->q3 No s3->purify s4 Lower Reaction Temperature (e.g., 4°C) q3->s4 Yes q3->purify No s4->purify analyze Analyze for Aggregation (SEC, DLS) purify->analyze end Monomeric Labeled Protein analyze->end

Caption: Troubleshooting decision tree for addressing protein aggregation.

LabelingWorkflow protein_prep 1. Protein Preparation - Amine-free buffer (pH 8.3) - Concentration: 1-5 mg/mL reaction 3. Labeling Reaction - Add dye to protein - Incubate 1-4h at RT or 4°C - Protect from light protein_prep->reaction dye_prep 2. Dye Preparation - Dissolve Cy5.5 NHS in DMSO/DMF - Concentration: 10 mg/mL dye_prep->reaction purification 4. Purification - Size Exclusion Chromatography (SEC) - Remove free dye and aggregates reaction->purification characterization 5. Characterization & Storage - Determine DOL - Assess aggregation (SEC/DLS) - Store at 4°C or -80°C purification->characterization

References

Technical Support Center: Cyanine5.5 Photobleaching and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Cyanine5.5 (Cy5.5) photobleaching.

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments involving Cy5.5.

Issue 1: My Cy5.5 signal is fading too quickly during image acquisition.

  • Possible Causes:

    • High intensity of the excitation light.[1]

    • Prolonged exposure to the excitation light.[1][2]

    • Absence of an antifade reagent in the mounting medium or imaging buffer.[1][2][3]

    • High concentration of molecular oxygen in the sample environment, which contributes to the formation of reactive oxygen species (ROS) that degrade the fluorophore.[1][2][4]

  • Solutions:

    • Reduce Excitation Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.[1][3] Neutral density filters can be employed to decrease illumination without altering its spectral quality.[1][5]

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector that still yields a good image.[1][3] When locating the region of interest, use transmitted light or lower magnification to minimize fluorescence excitation before capturing the final image.[1][5][6]

    • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.[2][3][7] These reagents work by scavenging reactive oxygen species that cause photobleaching.[2][8]

    • Optimize Imaging Buffer: Ensure the imaging buffer has an optimal pH (around 7.5) and composition for Cy5.5 stability.[7] The use of an oxygen scavenging system, such as glucose oxidase/catalase (GOC), can significantly reduce the photobleaching rate.[9]

Issue 2: I am observing high background fluorescence and a low signal-to-noise ratio.

  • Possible Causes:

    • Weak fluorescence signal from the Cy5.5 dye.

    • High background from the sample or imaging medium.

    • Improperly configured imaging settings.

  • Solutions:

    • Optimize Labeling: Ensure an optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, which reduces the fluorescence signal.[7]

    • Reduce Background: Use high-quality, clean coverslips and slides. Ensure the thorough removal of unbound dye after labeling using methods like size-exclusion chromatography or dialysis.[7]

    • Adjust Detector Settings: Increase the detector gain to amplify the signal. Be mindful that excessive gain can also amplify noise. Adjust the offset to minimize the contribution of dark current to the background.[7]

    • Use Appropriate Filters: Employ spectrally appropriate emission filters to block out-of-band light and reduce background.[7]

Issue 3: My quantitative measurements of Cy5.5 fluorescence are not reproducible.

  • Possible Causes:

    • Inconsistent photobleaching rates between experiments.

    • Variability in sample preparation or imaging conditions.

  • Solutions:

    • Standardize Imaging Protocol: Use the same imaging parameters (laser power, exposure time, detector settings) for all samples that will be compared.[5]

    • Image Quickly: Acquire images as rapidly as possible after initiating fluorescence excitation to minimize the impact of photobleaching on your initial signal intensity.[1]

    • Create a Photobleaching Curve: For quantitative analysis, it may be necessary to create a photobleaching curve to normalize for the loss of fluorescence intensity over time. This allows you to distinguish between fluorescence changes due to your experimental conditions and those caused by photobleaching.[5]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to Cyanine5.5?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[6][9] For cyanine (B1664457) dyes like Cy5.5, this process is often initiated when the molecule is excited to a triplet state.[10] In this long-lived state, the fluorophore is highly susceptible to reactions with molecular oxygen, which leads to the formation of reactive oxygen species (ROS) like singlet oxygen.[1][2][4] These ROS then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.[1]

Q2: What is "photoblueing" and does it affect Cy5.5?

A2: Photoblueing is a phenomenon where a fluorescent dye, under certain light conditions, is chemically altered to emit light at a shorter wavelength (a shift towards the blue end of the spectrum).[1][11] For instance, a red-emitting dye like Cy5.5 might begin to emit in the green or yellow range.[1][12] This effect is also mediated by reactive oxygen species and can introduce artifacts in multicolor imaging experiments.[1][11] The addition of simple antioxidants like vitamin C has been shown to help prevent the photoblueing of cyanine dyes.[1][11] Studies have shown that Cy5.5 can undergo photoconversion to a Cy3-like molecule.[12]

Q3: What are the key factors that influence Cyanine5.5 photobleaching?

A3: Several factors can influence the rate of Cy5.5 photobleaching:

  • Light Intensity: Higher light intensity increases the rate of excitation and the generation of ROS, thus accelerating photobleaching.[1]

  • Excitation Wavelength: Shorter, higher-energy wavelengths are more likely to cause photodamage.

  • Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching through the formation of ROS.[2][4]

  • Environmental Conditions: The pH and composition of the buffer can affect the stability of the fluorophore.[4][7]

  • Fluorophore Photostability: The intrinsic chemical structure of the dye determines its inherent photostability.

Q4: What are some alternatives to Cyanine5.5 with higher photostability?

A4: Several alternative near-infrared dyes offer improved photostability compared to Cy5.5. Some popular options include:

  • Alexa Fluor 647: This dye is known for its high photostability and brightness.[7][13]

  • iFluor® 647: This family of dyes has spectral properties nearly identical to Cy5 but with much stronger fluorescence and higher photostability. Their fluorescence is also pH-independent from pH 3 to 11.[13]

  • DyLight™ 647: This dye is another alternative with performance and spectral characteristics similar to Cy5.[13]

Quantitative Data on Photostability

The following tables summarize quantitative data on the photostability of cyanine dyes and the effectiveness of various mitigation strategies.

Table 1: Photobleaching Lifetimes of Cy5 with and without Photostabilizers

CompoundPhotobleaching Lifetime (s)
Cy55.6 ± 1.9
Cy5 with Covalently Attached PhotostabilizerSignificantly increased (specific values vary with stabilizer)

Data derived from single-molecule TIRF microscopy in aqueous PBS buffer (pH 7.4) without oxygen, under continuous 640 nm excitation at ~50 W cm⁻².[14]

Table 2: Comparison of Antifade Reagent Performance with Cy5

Antifade ReagentPerformance Rating
ProLong Diamond+++ (Best performance)
ProLong Gold+++ (Best performance)
ProLong Glass++ (Better performance)

Performance metrics include fluorescence retention and signal-to-background ratio.[15]

Experimental Protocols

Protocol 1: Assessing the Photobleaching Rate of Cyanine5.5

This protocol outlines a method to quantify the photobleaching rate of Cy5.5 in a microscopy experiment.[7]

  • Sample Preparation: Prepare a sample with immobilized Cy5.5-labeled molecules on a glass coverslip.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a laser source appropriate for Cy5.5 excitation (e.g., 633 nm or 647 nm).

    • Set the laser power to a constant and relevant level for your experiments.

    • Select an appropriate emission filter for Cy5.5.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view.

    • Use a constant exposure time and frame rate throughout the acquisition.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).

Protocol 2: Preparation of an Imaging Buffer with an Oxygen Scavenging System

This protocol describes the preparation of an imaging buffer containing an enzymatic oxygen scavenging system to reduce photobleaching.[9]

  • Prepare Stock Solutions:

    • Glucose Oxidase (e.g., 10 mg/mL in buffer)

    • Catalase (e.g., 5 mg/mL in buffer)

    • Glucose (e.g., 1 M in water)

    • Trolox (a water-soluble vitamin E analog, can be prepared as a stock solution in ethanol)

  • Prepare the Imaging Buffer:

    • Start with your standard imaging buffer (e.g., PBS or a specialized buffer, ensuring the pH is optimal for your experiment).

  • Add Components Immediately Before Imaging:

    • To the required volume of imaging buffer, add the components in the following order, mixing gently after each addition:

      • Glucose to a final concentration of ~5-10 mM.

      • Glucose Oxidase to a final concentration of ~0.5-1 mg/mL.

      • Catalase to a final concentration of ~0.1-0.2 mg/mL.

      • Trolox to a final concentration of ~1-2 mM.

  • Use Immediately: The oxygen scavenging activity begins as soon as the components are mixed. Use the buffer for imaging immediately after preparation for the best results.

Visualizations

Photobleaching_Pathway S0 Cy5.5 (Ground State) S1 Cy5.5* (Singlet Excited State) S0->S1 Excitation Light S1->S0 Fluorescence T1 Cy5.5** (Triplet Excited State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleached Bleached Cy5.5 (Non-fluorescent) T1->Bleached Direct Reaction ROS->Bleached Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cyanine5.5.

Troubleshooting_Workflow start Start: Rapid Signal Fading check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Action: Reduce Laser Power & Use ND Filters check_intensity->reduce_intensity No check_exposure Is Exposure Time Minimized? check_intensity->check_exposure Yes reduce_intensity->check_exposure reduce_exposure Action: Use Shortest Possible Exposure check_exposure->reduce_exposure No check_antifade Are Antifade Reagents Used? check_exposure->check_antifade Yes reduce_exposure->check_antifade add_antifade Action: Add Antifade to Mounting/Imaging Media check_antifade->add_antifade No check_buffer Is an Oxygen Scavenging System in Use? check_antifade->check_buffer Yes add_antifade->check_buffer add_oxygen_scavenger Action: Use Buffer with Glucose Oxidase/Catalase check_buffer->add_oxygen_scavenger No solution Problem Minimized check_buffer->solution Yes add_oxygen_scavenger->solution

Caption: A logical workflow for troubleshooting rapid signal fading of Cyanine5.5.

References

Effect of buffer composition on Cyanine5.5 NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine5.5 (Cy5.5) NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of Cy5.5 NHS ester for labeling proteins, antibodies, and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for conjugating Cy5.5 NHS ester to my protein?

A1: The optimal buffer for Cy5.5 NHS ester conjugation is free of primary amines and has a slightly basic pH. Commonly recommended buffers include 0.1 M sodium bicarbonate, 0.1 M sodium carbonate, or 0.1 M phosphate (B84403) buffer.[1] The ideal pH range for the reaction is between 8.3 and 8.5.[1][2][3] This pH is a compromise; it's high enough to ensure the primary amino groups on the protein (e.g., the side chain of lysine) are deprotonated and reactive, but not so high as to cause significant hydrolysis of the NHS ester.[4][5]

Q2: Which buffers should I avoid for the conjugation reaction?

A2: It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[][7][8] These substances will compete with the amine groups on your target molecule for reaction with the Cy5.5 NHS ester, which can significantly reduce the labeling efficiency.[8] Also, ensure that your protein solution is free from ammonium (B1175870) salts or other amine-containing additives like sodium azide, which can interfere with the conjugation.[9]

Q3: What is the effect of pH on the conjugation efficiency?

A3: The pH of the reaction buffer is a critical factor for successful conjugation. The reaction of NHS esters with primary amines is strongly pH-dependent.[1][2][3] At a low pH, the amino groups are protonated, preventing the reaction from occurring.[1][2][3] At a pH higher than the optimal range (above 9.0), the hydrolysis of the NHS ester increases, which reduces the yield of the desired conjugate.[1][2][3] Optimal labeling is generally achieved at a pH of 8.3-8.5.[1][2][3] Some protocols suggest a broader range of pH 7.2-8.5 can be effective.[]

Q4: My Cy5.5 NHS ester is not dissolving well in my aqueous buffer. What should I do?

A4: Cyanine5.5 NHS ester can have poor solubility in aqueous solutions. It is common practice to first dissolve the dye in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1] This stock solution is then added to the protein solution in the appropriate reaction buffer.[1] When using DMF, ensure it is of high quality and free of dimethylamine, which can react with the NHS ester.[1] The final concentration of the organic solvent in the reaction mixture should be kept low (typically less than 10%) to avoid denaturation of the protein.[7]

Q5: How can I determine the degree of labeling (DOL) of my Cy5.5-conjugated protein?

A5: The degree of labeling can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cy5.5 (approximately 675 nm). A correction factor is needed to account for the absorbance of the dye at 280 nm. The general formula is:

DOL = (A_max * M_protein) / ((A_280 - A_max * CF) * ε_dye)

Where:

  • A_max is the absorbance at the dye's maximum wavelength.

  • M_protein is the molar mass of the protein.

  • A_280 is the absorbance at 280 nm.

  • CF is the correction factor for the dye's absorbance at 280 nm.

  • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low or no labeling Incorrect buffer pH. The pH of the reaction buffer is outside the optimal range of 8.3-8.5.[1][2][3]Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.3-8.5 if necessary.[5]
Presence of primary amines in the buffer. Buffers like Tris or glycine are competing with your protein for the dye.[][8]Perform a buffer exchange of your protein into an amine-free buffer such as PBS, sodium bicarbonate, or sodium borate (B1201080) prior to labeling.[8]
Hydrolyzed Cy5.5 NHS ester. The NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[7][8]Use a fresh vial of Cy5.5 NHS ester. Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[7][10] Avoid repeated freeze-thaw cycles of the dye stock solution.[]
Low protein concentration. The efficiency of the labeling reaction is dependent on the protein concentration.[5]For optimal results, the protein concentration should be at least 2 mg/mL.[8][11] If your protein solution is too dilute, consider concentrating it.
Over-labeling of the protein High dye-to-protein molar ratio. Using a large excess of the dye can lead to the conjugation of too many fluorophores.Optimize the molar ratio of Cy5.5 NHS ester to your protein. Start with a lower ratio and perform a titration to find the optimal degree of labeling.
High number of accessible lysine (B10760008) residues. Some proteins have a large number of surface-exposed lysines.Reduce the reaction time or decrease the molar excess of the dye to control the extent of labeling.[5]
Precipitation of the conjugate High degree of labeling. Over-labeling can lead to decreased solubility of the protein conjugate.[9]Optimize the dye-to-protein ratio to achieve a lower degree of labeling. A typical range is 3-7 dye molecules per antibody.[9]
Presence of organic solvent. A high concentration of DMSO or DMF can cause some proteins to precipitate.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[7]

Experimental Protocols

Protocol: Labeling an Antibody with Cyanine5.5 NHS Ester

This protocol provides a general guideline for conjugating Cy5.5 NHS ester to an antibody. Optimization may be required for different antibodies and applications.

Materials:

  • Antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Cyanine5.5 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Purification column (e.g., desalting column) to separate the conjugate from free dye.

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[8][11]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare the Cy5.5 NHS Ester Stock Solution:

    • Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[9]

  • Conjugation Reaction:

    • Calculate the required volume of the Cy5.5 NHS ester stock solution to achieve the desired molar excess. A starting point of a 10-fold molar excess of dye to antibody is often recommended.

    • While gently vortexing, add the calculated volume of the Cy5.5 NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and ~675 nm.

    • Calculate the degree of labeling (DOL) using the formula provided in the FAQs.

Visualizations

NHS_Ester_Conjugation cluster_reaction Reaction Conditions Cy5_5_NHS Cyanine5.5-NHS Ester Conjugate Cyanine5.5-Protein Conjugate (Stable Amide Bond) Cy5_5_NHS->Conjugate + Protein_NH2 Protein-NH₂ (Primary Amine) Protein_NH2->Conjugate pH pH 8.3 - 8.5 Buffer Amine-free Buffer (e.g., Bicarbonate) NHS N-Hydroxysuccinimide (Byproduct)

Caption: Chemical reaction pathway of Cyanine5.5 NHS ester conjugation with a primary amine.

Troubleshooting_Workflow start Start: Low/No Labeling check_buffer_ph Check Buffer pH (Optimal: 8.3-8.5) start->check_buffer_ph adjust_ph Adjust pH check_buffer_ph->adjust_ph No check_buffer_comp Check Buffer Composition (Amine-free?) check_buffer_ph->check_buffer_comp Yes adjust_ph->check_buffer_comp buffer_exchange Perform Buffer Exchange check_buffer_comp->buffer_exchange No check_reagent_quality Check Reagent Quality (Freshly Prepared?) check_buffer_comp->check_reagent_quality Yes buffer_exchange->check_reagent_quality use_fresh_reagent Use Fresh Reagent check_reagent_quality->use_fresh_reagent No check_protein_conc Check Protein Concentration (>2 mg/mL?) check_reagent_quality->check_protein_conc Yes use_fresh_reagent->check_protein_conc fail Consult Further Technical Support concentrate_protein Concentrate Protein check_protein_conc->concentrate_protein No success Successful Labeling check_protein_conc->success Yes concentrate_protein->success

References

Technical Support Center: Purification of Cyanine5.5-Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyanine5.5 NHS ester. It addresses common issues encountered during the removal of unconjugated dye from protein and peptide samples after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unconjugated Cyanine5.5 NHS ester from my sample?

After a labeling reaction, the mixture contains the desired protein-dye conjugate, unreacted or hydrolyzed Cyanine5.5 NHS ester, and other byproducts.[1] It is critical to remove these impurities, as free dye can interfere with downstream applications and lead to high background signals or inaccurate quantification.[2] The most common purification methods leverage the size difference between the large protein conjugate and the small, unconjugated dye molecule.

The three primary methods are:

  • Size Exclusion Chromatography (SEC) / Gel Filtration : This technique separates molecules based on their size. Larger molecules (the protein conjugate) pass through the column more quickly, while smaller molecules (free dye) enter the pores of the chromatography resin and are eluted later.[3] Resins like Sephadex G-25 or G-50 are well-suited for this purpose.[4][5]

  • Dialysis : This method involves placing the sample in a semi-permeable membrane bag or cassette with a specific Molecular Weight Cut-Off (MWCO).[6] The membrane retains the large protein conjugate inside while allowing the small, unconjugated dye molecules to diffuse out into a large volume of buffer.[7]

  • Precipitation : This technique uses a solvent, typically ice-cold acetone (B3395972), to selectively precipitate the protein conjugate out of the solution, leaving the smaller, more soluble unconjugated dye in the supernatant.[8][9] This method also serves to concentrate the protein sample.[8]

Q2: How do I choose the best purification method for my specific experiment?

The choice of method depends on factors such as the scale of your reaction, the required purity of your final product, your sample volume, and the stability of your protein.[1]

Table 1: Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisAcetone Precipitation
Principle Separation based on molecular size.[3]Diffusion across a semi-permeable membrane based on MWCO.[6]Differential solubility causing protein to precipitate.[8]
Speed Fast (often less than an hour).[4]Slow (typically several hours to overnight).[1][6]Relatively fast (1-2 hours).[8][10]
Sample Volume Scalable, from small (spin columns) to large volumes.[4]Best for volumes from 0.1 mL to several hundred mLs.[11]Effective for concentrating dilute samples.[8]
Protein Recovery Generally high.High, but some sample loss can occur during handling.[11]Can be lower due to incomplete precipitation or difficulty re-solubilizing the pellet.[8][9]
Potential Issues Sample dilution.[5]Significant sample dilution; potential for protein degradation if not performed at a low temperature.[7][11]Can cause protein denaturation and aggregation, making the pellet hard to re-dissolve.[8][9]
Best For Rapid purification and buffer exchange.[4]Gentle purification of sensitive proteins; when sample dilution is acceptable.[7]Robust proteins; when sample concentration is also desired.[8]

Experimental Protocols & Workflows

Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration

This protocol is a general guideline for using a gravity-flow or spin column packed with a resin like Sephadex G-50, which is suitable for separating proteins (MW >30,000) from small molecules like unconjugated dyes (MW <1,500).[4][5]

  • Column Preparation : If using a pre-packed column, remove the storage solution. For loose resin, prepare a slurry and pack the column according to the manufacturer's instructions.

  • Equilibration : Equilibrate the column by washing it with 3-5 column volumes of your desired elution buffer (e.g., PBS, pH 7.2-7.4).[12] Ensure the buffer is degassed to avoid introducing air bubbles into the column.[5]

  • Sample Application : Load the reaction mixture onto the top of the equilibrated resin bed. For best resolution, the sample volume should be small relative to the column volume.[5]

  • Elution : Add elution buffer to the top of the column as soon as the sample has entered the resin.[12]

  • Fraction Collection : Begin collecting fractions immediately. The larger, labeled protein will elute first in the void volume. The smaller, unconjugated dye will elute in later fractions.[1]

  • Analysis : Analyze the collected fractions. The fractions containing the purified protein conjugate will be visibly colored and can be identified by measuring their absorbance at 280 nm (for protein) and ~675 nm (for Cyanine5.5). The presence of free dye can be checked with SDS-PAGE.[13]

SEC_Workflow start Start: Reaction Mixture (Conjugate + Free Dye) prep Equilibrate SEC Column with Elution Buffer start->prep load Load Reaction Mixture onto Column prep->load elute Elute with Buffer and Collect Fractions load->elute peak1 Early Fractions: Purified Protein-Cy5.5 Conjugate elute->peak1 peak2 Late Fractions: Unconjugated Cy5.5 Dye elute->peak2 analyze Analyze Fractions (Absorbance, SDS-PAGE) peak1->analyze end End: Purified Conjugate analyze->end

Workflow for Size Exclusion Chromatography.
Method 2: Dialysis

This protocol is suitable for removing small molecules from samples with volumes typically greater than 0.1 mL.[11] A dialysis membrane with a Molecular Weight Cut-Off (MWCO) of 10-14 kDa is appropriate for most antibodies and larger proteins.[1]

  • Prepare Dialysis Membrane : Wet the dialysis tubing or cassette in distilled water or dialysis buffer as per the manufacturer's instructions.[1] Always handle the membrane with gloves to prevent contamination.[11]

  • Load Sample : Load the reaction mixture into the dialysis tubing/cassette, leaving some headspace. Seal the open end securely with a clamp, ensuring there are no leaks.[1][11]

  • Perform Dialysis : Immerse the sealed device in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume).[1][7]

  • Stir : Place the beaker on a stir plate and stir the buffer gently at 4°C or room temperature.[1] Stirring is crucial for maintaining the concentration gradient.

  • Change Buffer : Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer.[1][6] Repeat the buffer change at least two more times. For maximum efficiency, the final dialysis step can be performed overnight at 4°C.[1][14]

  • Recover Sample : Carefully remove the dialysis device from the buffer and recover the purified protein conjugate using a pipette.[1]

Dialysis_Workflow cluster_dialysis Dialysis Beaker cassette Dialysis Cassette (Sample Inside) buffer Dialysis Buffer (Large Volume) cassette->buffer Free Dye Diffuses Out start Start: Reaction Mixture load Load Sample into Dialysis Cassette start->load dialyze Immerse in Buffer & Stir (2-4 hours) load->dialyze change_buffer Change Buffer (Repeat 2-3x, Overnight) dialyze->change_buffer recover Recover Purified Conjugate from Cassette change_buffer->recover end End: Purified Conjugate recover->end

Workflow for Dialysis.
Method 3: Acetone Precipitation

This method is effective but may denature some proteins. It is best used for downstream applications where protein folding is not critical (e.g., SDS-PAGE).[8][9]

  • Pre-chill Acetone : Cool 100% acetone to -20°C.

  • Add Acetone : Place your protein sample in an acetone-compatible tube (e.g., polypropylene). Add at least four times the sample volume of the cold acetone to the tube.[8][9]

  • Incubate : Vortex the tube gently and incubate the mixture for at least 60 minutes at -20°C to allow the protein to precipitate.[8][9]

  • Centrifuge : Pellet the precipitated protein by centrifuging at 13,000-15,000 x g for 10 minutes at 4°C.[8][9]

  • Remove Supernatant : Carefully decant and discard the supernatant, which contains the unconjugated dye. Be careful not to disturb the protein pellet.[8]

  • Dry Pellet : Allow the residual acetone to evaporate from the uncapped tube at room temperature for about 30 minutes. Do not over-dry, as this can make resuspension difficult.[8]

  • Resuspend : Resuspend the protein pellet in a suitable buffer for your next application.

Precipitation_Workflow cluster_separation Separation start Start: Reaction Mixture add_acetone Add 4 Volumes of Cold (-20°C) Acetone start->add_acetone incubate Incubate at -20°C for >= 60 min add_acetone->incubate centrifuge Centrifuge (13,000 x g, 10 min) to Pellet Protein incubate->centrifuge pellet Protein-Cy5.5 Pellet centrifuge->pellet supernatant Supernatant with Unconjugated Dye centrifuge->supernatant decant Decant and Discard Supernatant pellet->decant supernatant->decant dry Air-Dry Pellet (~30 min) decant->dry resuspend Resuspend Pellet in Buffer dry->resuspend end End: Purified Conjugate resuspend->end

Workflow for Acetone Precipitation.

Troubleshooting Guide

Q3: How can I confirm that the free dye has been successfully removed?

Complete removal of all unbound dye is essential before determining the degree of labeling.[15] You can verify the purity of your conjugate using a few methods:

  • SDS-PAGE : Run the purified sample on an SDS-polyacrylamide gel. Scan the gel using a fluorescence imager set to the excitation/emission wavelengths for Cyanine5.5. A single fluorescent band should appear at the molecular weight of your protein.[13] If you see an additional band at a very low molecular weight, the sample still contains free dye and must be purified again.[13]

  • Spectrophotometry : While not definitive on its own, comparing the absorbance spectra before and after purification can be informative. A change in the ratio of A280/A675 can indicate the removal of free dye.

Q4: My labeling efficiency is very low. What are the potential causes?

Several factors can lead to poor labeling efficiency.[16]

  • Incorrect pH : The reaction of an NHS ester with a primary amine is highly pH-dependent, with an optimal range of pH 8.2-8.5.[13] At lower pH, the amine groups are protonated and less reactive, while at higher pH, the NHS ester rapidly hydrolyzes.[1][16]

  • Incompatible Buffers : Buffers containing primary amines, such as Tris or glycine, will compete with your protein for the NHS ester, significantly reducing labeling efficiency.[12][16] Always perform the reaction in an amine-free buffer like PBS, HEPES, or bicarbonate buffer.[13]

  • Poor Reagent Quality : Cyanine5.5 NHS ester is sensitive to moisture and should be stored desiccated at -20°C.[17][18] It is recommended to dissolve the dye in anhydrous DMSO or DMF immediately before use and not to store it in aqueous solutions.[16]

  • Low Protein Concentration : Labeling efficiency can suffer at protein concentrations below 2 mg/mL.[12][13] The competing hydrolysis reaction becomes more significant at lower protein concentrations.[16]

Q5: I still see a band of free dye on my fluorescent gel after purification. What should I do?

If free dye remains, the purification step was incomplete.

  • Repeat the Purification : The simplest solution is to repeat the purification process. For SEC, you can pool the protein-containing fractions and run them over the column a second time. For dialysis, perform additional buffer changes over a longer period.[1]

  • Switch Methods : If one method consistently fails, try another. For example, if dialysis is leaving residual free dye, a subsequent pass over an SEC spin column can be a quick and effective cleanup step.

Q6: My protein precipitated after the labeling reaction or during purification. What went wrong?

Protein precipitation can occur for several reasons:

  • Over-labeling : Attaching too many hydrophobic dye molecules to the surface of a protein can decrease its solubility and lead to aggregation.[13] To prevent this, you can reduce the molar excess of the dye in the reaction or decrease the reaction time.[13]

  • Solvent Effects : The organic solvent (DMSO or DMF) used to dissolve the NHS ester can cause some sensitive proteins to precipitate if its concentration in the final reaction volume is too high.

  • Denaturation : Methods like acetone precipitation are known to denature proteins, which can lead to irreversible aggregation and difficulty in re-solubilizing the pellet.[8][9] If your protein is sensitive, choose a gentler method like dialysis or SEC.

References

Technical Support Center: Cyanine5.5 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine5.5 (Cy5.5) NHS ester labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear protocols for successful conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the labeling of proteins and other biomolecules with Cy5.5 NHS ester.

Q1: Why is my labeling efficiency with Cy5.5 NHS ester consistently low?

Low labeling efficiency is a frequent issue that can be attributed to several factors related to the reaction conditions, reagents, and the target protein itself.

A1: Key factors influencing low labeling efficiency include:

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal range is typically pH 7.2-8.5.[1] At lower pH values, the primary amines on the protein are protonated and less available to react.[1]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the Cy5.5 NHS ester, leading to significantly reduced labeling efficiency.[1][2]

  • Hydrolysis of the NHS Ester: Cy5.5 NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions, rendering it non-reactive.[1][3] This process is accelerated at higher pH.[4]

  • Low Protein Concentration: The labeling efficiency can be dependent on the concentration of the protein.[3] It is often recommended to use a protein concentration of at least 2 mg/mL.[1][3]

  • Poor Reagent Quality: Improper storage or handling of the Cy5.5 NHS ester or the solvent can lead to degradation and loss of reactivity.[5] The dye should be stored at -20°C, desiccated, and protected from light.[6][7] Stock solutions in anhydrous DMSO or DMF should be prepared fresh.[5]

To address low labeling efficiency, please refer to the troubleshooting summary table and the logical troubleshooting workflow diagram below.

Q2: I'm observing batch-to-batch variability in my labeling results. What could be the cause?

Inconsistent results across different experiments can be frustrating. The root cause often lies in subtle variations in experimental setup and execution.

A2: Sources of inconsistency and their solutions include:

  • Inaccurate Reagent Measurement: Small errors in measuring the concentration of your protein or the dye stock solution can lead to variability. Always carefully quantify your reagents before each experiment.[8]

  • Inconsistent Reaction Times or Temperatures: While reactions are often performed at room temperature for 1-4 hours, or at 4°C overnight to minimize hydrolysis, it is crucial to maintain consistency between experiments.[1]

  • Protein Variability: Ensure the purity and concentration of your protein are consistent across batches. Impurities can sometimes interfere with the labeling reaction.[1]

  • Solvent Quality: If using DMF, be aware that it can degrade over time to form amines which will react with the NHS ester.[4] Always use high-quality, anhydrous solvents.[1]

Q3: How do I remove the unreacted Cy5.5 dye after the labeling reaction?

Proper purification is critical to remove free dye, which can interfere with downstream applications.

A3: Common methods for purifying your Cy5.5-labeled protein include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method that separates the larger labeled protein from the smaller, unconjugated dye.[9] Spin columns are a rapid format of gel filtration suitable for small sample volumes.[9]

  • Dialysis: This technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff that retains the labeled protein while allowing the smaller, free dye to diffuse out.

Q4: How can I determine the efficiency of my labeling reaction?

Quantifying the extent of labeling is crucial for ensuring the quality and reproducibility of your conjugates. This is typically expressed as the Degree of Labeling (DOL) or the molar ratio of dye to protein.

A4: The DOL can be calculated using spectrophotometry.

You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (approximately 675 nm). The DOL is then calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and the dye, and a correction factor for the dye's absorbance at 280 nm.[10][11] It is essential to completely remove any non-conjugated dye before measuring absorbance for an accurate DOL determination.[10][11]

Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH (too low)Ensure reaction buffer is within the optimal pH range of 7.2-8.5.[1]
Presence of amine-containing buffers (e.g., Tris, glycine)Perform buffer exchange into an amine-free buffer like PBS, HEPES, or sodium bicarbonate.[1][2]
Hydrolysis of Cy5.5 NHS esterPrepare the dye solution immediately before use and minimize its time in an aqueous environment before adding to the protein.[8]
Low protein concentrationConcentrate the protein to at least 2 mg/mL if possible.[1][3]
Inactive Cy5.5 NHS ester reagentUse a fresh vial of the dye and ensure it has been stored properly at -20°C, protected from light and moisture.[5][6][7]
Inconsistent Labeling Results Inaccurate measurement of reagentsCarefully quantify protein and dye stock solutions before each experiment.[8]
Variable reaction conditionsStandardize incubation time and temperature for all labeling reactions.[1]
Inconsistent protein qualityUse highly purified protein and ensure consistency between batches.[1]
Over-labeling of Protein High molar excess of dyeReduce the molar ratio of Cy5.5 NHS ester to protein.
High number of accessible lysines on the protein surfaceDecrease the amount of dye used or reduce the reaction time.[3]
Precipitation of Protein During Labeling High concentration of organic solvent (DMSO/DMF)Ensure the volume of the dye stock solution added is minimal, typically less than 10% of the total reaction volume.[12]
Protein instability at the reaction pHOptimize the buffer composition or consider a different labeling chemistry if the protein is not stable at pH 7.2-8.5.

Experimental Protocols

Protocol 1: Labeling of Proteins with Cy5.5 NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Cyanine5.5 NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL in the Reaction Buffer.[3]

  • Prepare the Cy5.5 NHS Ester Stock Solution:

    • Allow the vial of Cy5.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3] Vortex to ensure it is fully dissolved. This solution is not stable and should be used promptly.[13]

  • Labeling Reaction:

    • Calculate the required volume of the Cy5.5 NHS ester solution to achieve a desired molar excess. A starting point of a 10-20 fold molar excess of dye to protein is common.[14]

    • Add the calculated volume of the Cy5.5 NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[1]

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the Cy5.5-labeled protein from the unreacted dye and quenching reagents using a desalting column or dialysis. Follow the manufacturer's instructions for the chosen purification method.

Protocol 2: Determination of Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified Cy5.5-labeled protein solution at 280 nm (A280) and ~675 nm (Amax) using a spectrophotometer.

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at the absorption maximum of Cy5.5 (~675 nm).

      • CF is the correction factor for the absorbance of Cy5.5 at 280 nm (CF = A280 of free dye / Amax of free dye). For Cy5.5, this is approximately 0.08.[7]

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • The concentration of the Cy5.5 dye is calculated as: Cy5.5 Concentration (M) = Amax / εCy5.5 where:

      • εCy5.5 is the molar extinction coefficient of Cy5.5 at ~675 nm (approximately 209,000 M-1cm-1).[7]

    • The DOL is then calculated as: DOL = Cy5.5 Concentration (M) / Protein Concentration (M)

Visualizations

cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prep_Protein Prepare Protein (Amine-free buffer, 2-10 mg/mL) Reaction Combine Protein and Dye (10-20x molar excess of dye) Prep_Protein->Reaction Prep_Dye Prepare Cy5.5 NHS Ester (Freshly in anhydrous DMSO/DMF) Prep_Dye->Reaction Incubate Incubate (1 hr RT or O/N 4°C, protected from light) Reaction->Incubate Quench Quench Reaction (e.g., Tris-HCl) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) Quench->Purify Analyze Analyze Conjugate (Spectrophotometry for DOL) Purify->Analyze

Caption: A streamlined workflow for the labeling of proteins with Cy5.5 NHS ester.

cluster_checks Troubleshooting Checks cluster_solutions Solutions Start Inconsistent or Low Labeling? Check_Buffer Is the buffer amine-free (e.g., PBS, HEPES)? Start->Check_Buffer Check_pH Is the pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Sol_Buffer Perform buffer exchange. Check_Buffer->Sol_Buffer No Check_Protein Is the protein concentration >2 mg/mL? Check_pH->Check_Protein Yes Sol_pH Adjust pH of the reaction buffer. Check_pH->Sol_pH No Check_Dye Was the Cy5.5 NHS ester fresh and stored correctly? Check_Protein->Check_Dye Yes Sol_Protein Concentrate the protein. Check_Protein->Sol_Protein No Sol_Dye Use a new vial of Cy5.5 NHS ester. Check_Dye->Sol_Dye No Success Optimized Labeling Check_Dye->Success Yes

Caption: A logical workflow for troubleshooting inconsistent Cy5.5 NHS ester labeling.

Caption: Chemical reaction of Cy5.5 NHS ester with a primary amine on a protein.

References

Validation & Comparative

A Head-to-Head Comparison of Cyanine5.5 NHS Ester and Alexa Fluor 680 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in preclinical in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that directly impacts experimental outcomes. Among the plethora of available options, Cyanine5.5 (Cy5.5) NHS ester and Alexa Fluor 680 have emerged as popular choices for labeling proteins and antibodies to visualize biological processes in living subjects. This guide provides an objective, data-driven comparison of these two fluorophores to aid in the selection process.

Photophysical and Chemical Properties: A Quantitative Overview

The foundational characteristics of a fluorescent dye dictate its potential performance. Both Cy5.5 and Alexa Fluor 680 operate within the NIR window (roughly 650-900 nm), a spectral range advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration.[1][2] A summary of their key photophysical properties is presented below.

PropertyCyanine5.5 NHS EsterAlexa Fluor 680
Excitation Maximum ~673-684 nm[3][4]~679-681 nm[5][6]
Emission Maximum ~694-710 nm[3][4]~702-704 nm[5][6]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~190,000 - 209,000[1][4]~184,000[5]
Fluorescence Quantum Yield ~0.20[3][4]~0.36[5]
Reactivity Primary amines (via NHS ester)[1][7]Primary amines (via NHS ester)
Spectrally Similar Dyes Alexa Fluor® 680, DyLight® 680, IRDye® 680[1]Cy®5.5, IRDye® 680RD[5][8]

Performance in In Vivo Imaging

While photophysical properties provide a theoretical baseline, the performance of these dyes in a complex biological environment is the ultimate determinant of their utility.

Brightness and Photostability: Brightness is a function of both the molar extinction coefficient and the quantum yield. While Cy5.5 has a slightly higher extinction coefficient, Alexa Fluor 680 possesses a significantly higher quantum yield, suggesting potentially brighter conjugates. Studies have shown that Alexa Fluor dyes, in general, are significantly more photostable than their cyanine (B1664457) counterparts like Cy5.[9][10] This increased photostability allows for longer imaging sessions and more robust quantification of fluorescent signals. The Alexa Fluor family of dyes is known for its high photostability and pH-insensitivity.[11]

Pharmacokinetics and Biodistribution: The chemical structure of the dye itself can influence the biodistribution and clearance of the labeled molecule.[12] When labeling antibodies, the degree of labeling (DOL) is a critical parameter. High DOLs can lead to faster clearance of the antibody from circulation.[13][14] One study found that at a low DOL (0.3 dyes/antibody), Alexa Fluor 680 conjugates exhibited clearance profiles similar to unlabeled antibodies over 17 days.[13][14] This suggests that for long-term pharmacokinetic studies, Alexa Fluor 680 may be a more suitable choice.[13] However, it's also noted that the 680 nm wavelength can suffer from greater tissue autofluorescence, which may limit detection at low doses.[13][14]

Signal-to-Noise Ratio (SNR): A critical factor in in vivo imaging is achieving a high signal-to-noise ratio (SNR), also referred to as the tumor-to-background ratio (TBR) in oncology models. While both dyes can effectively label targeting molecules, some studies suggest that dyes emitting further into the NIR spectrum, such as IRDye 800CW, can provide a better TBR compared to Cy5.5 due to even lower background autofluorescence.[2] When comparing Alexa Fluor 680 and a Cy5.5-like dye, one study found that streptavidin conjugates of Alexa Fluor 680 were twice as bright as those of a comparable dye in the Cy5.5 class.[15]

Experimental Protocols

Protein Labeling with NHS Esters

The following is a generalized protocol for labeling proteins, such as antibodies, with Cyanine5.5 NHS ester or Alexa Fluor 680 NHS ester. Optimization is often necessary for each specific protein.

Materials:

  • Protein (antibody) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Dye NHS ester (Cy5.5 or Alexa Fluor 680)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[16]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. The optimal pH for the reaction is 8.3-8.5.[16]

  • Prepare Dye Stock Solution: Allow the vial of NHS ester dye to equilibrate to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.

  • Labeling Reaction: While gently stirring, add the reactive dye solution to the protein solution. The molar ratio of dye to protein typically ranges from 8:1 to 15:1 and should be optimized.[16] Incubate the reaction for 1 hour at room temperature, protected from light.[17]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[17]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and at the absorption maximum of the dye (~680 nm). Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein.

In Vivo Imaging Protocol (Mouse Model)

This protocol outlines a general workflow for in vivo imaging in a mouse model following administration of a labeled antibody.

Materials:

  • Anesthetized mouse bearing a tumor xenograft (if applicable)

  • Labeled antibody conjugate

  • Sterile PBS or other appropriate vehicle

  • In vivo imaging system equipped for NIR fluorescence detection

Procedure:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane (B1672236) or intraperitoneal injection of 2% sodium pentobarbital).[18]

  • Agent Administration: Inject the fluorescently labeled antibody (typically 100-200 µL) intravenously via the tail vein.[18] The optimal dose needs to be determined empirically.

  • Imaging: Place the mouse in the prone position within the dark chamber of the in vivo imaging system.[18] Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to monitor the biodistribution and tumor accumulation of the agent.[18]

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in background regions (e.g., muscle) to calculate the signal-to-noise ratio.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and dissect major organs (heart, liver, spleen, lungs, kidneys) and the tumor.[18] Image the dissected tissues to confirm the in vivo signal distribution and perform further analysis like histology.[18]

Visualizations

G Figure 1. NHS Ester Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Combine & Incubate (1 hr, RT, Dark) Protein->Mix Dye NHS Ester Dye in Anhydrous DMSO Dye->Mix Purify Gel Filtration (e.g., Sephadex G-25) Mix->Purify Analyze Calculate Degree of Labeling (DOL) Purify->Analyze Final Purified Conjugate Analyze->Final

Caption: Workflow for labeling proteins with NHS ester dyes.

G Figure 2. In Vivo Imaging Experimental Workflow A Anesthetize Animal B Administer Labeled Agent (e.g., IV Injection) A->B C Acquire Longitudinal In Vivo Images B->C D Analyze Image Data (Quantify Signal, SNR) C->D E Euthanize & Dissect Organs/Tumor D->E Endpoint F Ex Vivo Tissue Imaging E->F G Histology/Further Analysis F->G

References

A Head-to-Head Comparison: Cyanine5.5 NHS Ester vs. DyLight 680 for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two popular far-red fluorescent dyes, Cyanine5.5 (Cy5.5) NHS ester and DyLight 680 NHS ester, to aid in the selection process for applications ranging from in vitro assays to in vivo imaging.

This comparison delves into the key performance characteristics of each dye, including their spectral properties, protein labeling efficiency, and photostability. The information is supported by established experimental protocols and presented in a clear, concise format to facilitate an informed choice based on specific research needs.

At a Glance: Key Performance Characteristics

A summary of the core photophysical and chemical properties of Cyanine5.5 and DyLight 680 NHS esters is presented below. These parameters are crucial for determining the potential brightness and suitability of the dyes for various fluorescence-based applications.

PropertyCyanine5.5 NHS EsterDyLight 680 NHS EsterReference
Excitation Maximum (λex) ~675 nm~682-692 nm[1][2]
Emission Maximum (λem) ~694 nm~712-715 nm[1][2]
Molar Extinction Coefficient (ε) ~190,000 - 250,000 M⁻¹cm⁻¹~140,000 M⁻¹cm⁻¹[3][4]
Quantum Yield (Φ) ~0.20 - 0.28High (exact value not consistently reported)[4]
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester[1][2]
Reactivity Primary amines (-NH₂)Primary amines (-NH₂)[1][2]
Spectrally Similar Dyes Alexa Fluor 680, DyLight 680, IRDye 680Alexa Fluor 680, Cy5.5, IRDye 700[2][3]

In-Depth Analysis

Spectral Properties and Intrinsic Brightness

Both Cy5.5 and DyLight 680 are spectrally similar, with excitation and emission profiles in the far-red to near-infrared (NIR) region of the spectrum. This is advantageous for biological imaging as it minimizes autofluorescence from cells and tissues.

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Based on the available data, Cyanine5.5 possesses a significantly higher molar extinction coefficient than DyLight 680[3][4]. While the quantum yield for DyLight 680 is often qualitatively described as "high", specific values are not as consistently reported as for Cy5.5, which has a quantum yield of approximately 0.20-0.28[4]. A higher molar extinction coefficient suggests that Cy5.5 can capture more photons, potentially leading to a brighter signal, assuming comparable quantum yields.

Protein Labeling Chemistry

Both dyes are supplied as N-hydroxysuccinimide (NHS) esters, which is the most common reactive group for labeling proteins. NHS esters react efficiently with primary amines (the N-terminus of the protein and the side chain of lysine (B10760008) residues) under mild alkaline conditions (typically pH 8.0-9.0) to form stable amide bonds[1][2].

G Protein Protein (-NH2) ReactiveMix Reaction Mixture (pH 8.0-9.0) Protein->ReactiveMix Dye Dye-NHS Ester Dye->ReactiveMix LabeledProtein Labeled Protein (Stable Amide Bond) ReactiveMix->LabeledProtein Byproduct N-hydroxysuccinimide ReactiveMix->Byproduct G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization AntibodyPrep Antibody Preparation (Buffer Exchange) Conjugation Conjugation (pH 8.5, 1 hr, RT) AntibodyPrep->Conjugation DyePrep Dye Preparation (Dissolve in DMSO) DyePrep->Conjugation Purify Purification (Size Exclusion or Dialysis) Conjugation->Purify Characterize Characterization (Spectrophotometry, DOL Calculation) Purify->Characterize G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR/HER2 Receptor PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene Gene Expression (Proliferation, Survival) mTOR->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene LabeledAb Labeled Antibody (Cy5.5 or DyLight 680) LabeledAb->Receptor Binds to Extracellular Domain

References

A Comparative Guide to Near-Infrared (NIR) Fluorescent Dyes: Alternatives to Cyanine5.5 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) fluorescence imaging, the selection of a suitable fluorescent dye is a critical determinant of experimental success. Cyanine5.5 (Cy5.5) NHS ester has long been a widely used reagent for labeling biomolecules. However, a growing number of alternative NIR dyes offer potential advantages in terms of brightness, photostability, and in vivo performance. This guide provides an objective comparison of commercially available alternatives to Cy5.5 NHS ester, supported by quantitative data and detailed experimental protocols to facilitate informed decision-making.

The ideal NIR dye for applications such as in vivo imaging, western blotting, and flow cytometry should possess a high molar extinction coefficient, significant fluorescence quantum yield, and robust photostability. Furthermore, for in vivo applications, properties like water solubility and low non-specific tissue accumulation are paramount. This guide will delve into a selection of popular alternatives, presenting their key photophysical properties and the methodologies to evaluate them.

Quantitative Performance Comparison

The following tables summarize the key photophysical properties of Cyanine5.5 and its alternatives. It is important to note that these values can vary depending on the solvent, conjugation partner, and measurement conditions.

Table 1: Spectral Properties of Cyanine5.5 and Alternative NIR Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Reference
Cyanine5.5675 - 678694 - 707~190,000 - 209,000[1][2][3]
Alexa Fluor 680679702Not specified[4][5][6]
DyLight 680682 - 692712 - 715~140,000[7]
IRDye 680RD680694Not specified[8]
CF®680681698210,000[9]
CF®680RNot specifiedNot specifiedNot specified[9]
IRDye 800CW773 - 774789 - 792~240,000[10][11]

Table 2: Brightness and Stability of Cyanine5.5 and Alternative NIR Dyes

DyeQuantum Yield (Φ)Relative PhotostabilityKey Features
Cyanine5.5~0.2 in organic solventModerateWidely used, well-characterized.[2]
Alexa Fluor 680Not specifiedHighKnown for brightness and photostability.[6]
DyLight 680Not specifiedHighHigh fluorescence intensity.[7]
IRDye 680RDNot specifiedHighOptimized for in vivo imaging and western blotting.
CF®680Not specifiedHighHighly water-soluble and bright.[9]
CF®680RNot specifiedVery HighExtremely photostable rhodamine-based dye.[9]
IRDye 800CW~0.09 - 0.12 (conjugated)HighExcellent for in vivo imaging with low background.[12]

Experimental Protocols

Accurate comparison of NIR dyes requires standardized experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Protein Labeling with NHS Ester Dyes

This protocol describes a general procedure for conjugating amine-reactive NHS ester dyes to proteins, such as antibodies.

Materials:

  • Protein (e.g., IgG) to be labeled (in amine-free buffer like PBS)

  • NIR Dye NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or spin concentrator

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 2-5 mg/mL.

    • If the protein is already in an amine-free buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH.

  • Prepare the Dye Stock Solution:

    • Allow the vial of dye NHS ester to warm to room temperature.

    • Add anhydrous DMSO or DMF to the vial to prepare a 10 mg/mL stock solution. Vortex to dissolve completely.

  • Labeling Reaction:

    • Slowly add the calculated amount of dye stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Alternatively, use a spin concentrator with an appropriate molecular weight cutoff to remove the free dye.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and the absorption maximum of the dye (A_max).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

Protocol 2: Determination of Photophysical Properties

This protocol outlines the steps for measuring the key photophysical properties of NIR dyes.

Materials:

  • Purified NIR dye or dye-protein conjugate

  • Appropriate solvent (e.g., PBS, ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Absorption Spectrum and Molar Extinction Coefficient:

    • Prepare a series of dilutions of the dye in the chosen solvent.

    • Measure the absorbance spectrum using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λ_max).

    • Plot absorbance at λ_max versus concentration. The molar extinction coefficient (ε) can be determined from the slope of the linear portion of the curve according to the Beer-Lambert law (A = εcl).

  • Fluorescence Emission Spectrum and Quantum Yield:

    • Excite the dye solution at its λ_max using a fluorometer and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

    • The fluorescence quantum yield (Φ) is typically measured relative to a well-characterized standard with a known quantum yield (e.g., Indocyanine Green in DMSO). The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Photostability Assessment:

    • Prepare a solution of the dye or conjugate at a known concentration.

    • Continuously illuminate the sample with a light source of a specific wavelength and intensity.

    • Measure the fluorescence intensity at regular intervals over time.

    • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability.

Visualizing Experimental Workflows and Relationships

To better understand the processes involved, the following diagrams illustrate key workflows.

Experimental_Workflow_for_Dye_Comparison cluster_Preparation Preparation cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization cluster_Analysis Analysis Dye Select NIR Dye Alternatives Conjugate Conjugate Dye to Protein Dye->Conjugate Protein Prepare Protein (e.g., Antibody) Protein->Conjugate Purify Purify Conjugate Conjugate->Purify Spectroscopy Measure Photophysical Properties (Abs, Em, QY) Purify->Spectroscopy Photostability Assess Photostability Purify->Photostability Imaging In Vitro / In Vivo Imaging Purify->Imaging Compare Compare Performance Metrics (Brightness, Stability, S/N) Spectroscopy->Compare Photostability->Compare Imaging->Compare

Workflow for comparing NIR fluorescent dyes.

NHS_Ester_Conjugation Protein Protein with Primary Amine (-NH2) Reaction Reaction at pH 8.3-8.5 Protein->Reaction Dye NIR Dye with NHS Ester Group Dye->Reaction Conjugate Stable Amide Bond Formation (Dye-NH-Protein) Reaction->Conjugate Byproduct NHS Leaving Group Reaction->Byproduct

NHS ester conjugation chemistry.

Concluding Remarks

The selection of a near-infrared dye extends beyond simple spectral compatibility. As demonstrated, alternatives to Cyanine5.5 NHS ester, such as the Alexa Fluor, DyLight, IRDye, and CF dye series, offer a range of photophysical properties that may be better suited for specific applications. Researchers are encouraged to consider the quantitative data presented and utilize the provided protocols to perform their own evaluations. For in vivo imaging, dyes with higher quantum yields and photostability, such as IRDye 800CW and certain CF dyes, may provide superior sensitivity and signal-to-noise ratios. Ultimately, the optimal dye choice will depend on the specific experimental context, including the instrumentation available, the biological target, and the desired imaging outcome.

References

A Researcher's Guide to Validating Cyanine5.5-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of life sciences and drug development, the precision and reliability of experimental data are paramount. Fluorescently-conjugated antibodies are indispensable reagents for a multitude of applications, including immunofluorescence, flow cytometry, and in vivo imaging. Cyanine5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, is a popular choice for antibody conjugation due to its favorable spectral properties that minimize autofluorescence from biological samples. However, the process of conjugating a fluorophore to an antibody can potentially impact its antigen-binding affinity and overall functionality.

This guide provides a comprehensive framework for validating the conjugation of Cyanine5.5 NHS ester to antibodies. It offers a comparative analysis of Cy5.5 with alternative NIR dyes, detailed experimental protocols for key validation assays, and quantitative data to support researchers in making informed decisions for their specific applications.

Comparing Performance: Cyanine5.5 vs. Alternatives

While Cy5.5 is a widely used NIR dye, several alternatives are available, each with distinct photophysical properties. The choice of fluorophore can significantly influence the sensitivity and quality of experimental outcomes. A comparison of key performance indicators is presented below.

Performance MetricCyanine5.5Alexa Fluor 680DyLight 680IRDye 800CWKey Considerations
Excitation Max (nm) ~675~679~677~774Match with instrument laser lines.
Emission Max (nm) ~694~702~696~789Match with instrument emission filters.
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000[1]~183,000~180,000~270,000Higher values indicate greater light absorption.
Quantum Yield ModerateModerate to HighModerateModerateEfficiency of converting absorbed light into fluorescence.
Photostability ModerateHighHighHighResistance to photobleaching during imaging.
Brightness GoodVery GoodVery GoodExcellentA combination of extinction coefficient and quantum yield.
Water Solubility Good (sulfonated form)[1]ExcellentExcellentExcellentImportant for preventing aggregation in aqueous buffers.

Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the conjugation and the local chemical environment. The data presented here is for comparative purposes. Alexa Fluor 680 and DyLight 680 are spectrally similar to Cy5.5.[1]

Experimental Protocols

Antibody Conjugation with Cyanine5.5 NHS Ester

This protocol outlines the covalent labeling of an antibody with Cyanine5.5 N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody to form a stable amide bond.

Materials:

  • Purified antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • Cyanine5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Spectrophotometer

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS.

  • Dye Stock Solution Preparation: Immediately before use, dissolve the Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Adjust the antibody solution to a concentration of 1-2 mg/mL in the reaction buffer.

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio. A starting point of a 10:1 to 15:1 molar excess of dye to antibody is recommended.

  • Conjugation Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against PBS.

Characterization of the Conjugate: Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per antibody, is a critical parameter to determine. It can be calculated spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~675 nm, A₆₇₅).

  • Calculate the molar concentration of the antibody and the dye using the Beer-Lambert law (A = εcl), correcting for the dye's absorbance at 280 nm.

    • Correction Factor (CF₂₈₀) for Cy5.5 is approximately 0.05.

    • Molar extinction coefficient (ε) of IgG at 280 nm is ~210,000 M⁻¹cm⁻¹.

    • Molar extinction coefficient (ε) of Cy5.5 at 675 nm is ~190,000 M⁻¹cm⁻¹.[1]

Calculation:

  • Antibody Concentration (M): [Antibody] = (A₂₈₀ - (A₆₇₅ × CF₂₈₀)) / ε_antibody

  • Dye Concentration (M): [Dye] = A₆₇₅ / ε_dye

  • Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

An optimal DOL for most antibodies is typically between 2 and 8. Higher DOLs can lead to fluorescence quenching and may affect antibody function.[2][3][4][5]

Functional Validation of the Conjugated Antibody

It is crucial to verify that the conjugated antibody retains its antigen-binding capability. This can be assessed using methods such as ELISA and flow cytometry.

This protocol compares the binding of the Cy5.5-conjugated antibody to its unconjugated counterpart.

Procedure:

  • Antigen Coating: Coat a 96-well plate with the target antigen at an appropriate concentration and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Antibody Incubation: Prepare serial dilutions of both the Cy5.5-conjugated and the unconjugated primary antibody. Add the diluted antibodies to the wells and incubate for 1-2 hours at room temperature.

  • Detection (for unconjugated antibody): For the unconjugated antibody, add an enzyme-conjugated secondary antibody and incubate for 1 hour.

  • Signal Development:

    • For the unconjugated antibody, add the enzyme substrate and measure the absorbance.

    • For the Cy5.5-conjugated antibody, the fluorescence can be read directly using a plate reader with appropriate excitation and emission filters.

  • Analysis: Compare the binding curves of the conjugated and unconjugated antibodies. A significant shift in the EC50 value for the conjugated antibody may indicate a loss of affinity.

This method is suitable for assessing the binding of the conjugated antibody to cells expressing the target antigen.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of cells known to be positive and negative for the target antigen.

  • Staining: Incubate the cells with serial dilutions of the Cy5.5-conjugated antibody for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser that can excite Cy5.5 (e.g., 633 nm or 640 nm laser).

  • Analysis: Determine the staining index (separation between positive and negative populations) for each concentration. Compare the staining performance to a known positive control antibody if available. An isoclonic control, where cells are incubated with the fluorescent conjugate and increasing amounts of unconjugated antibody, can also be used to confirm specific binding. A decrease in fluorescence indicates specific binding.[6]

Visualization of the Workflow

The following diagram illustrates the complete workflow for the conjugation and validation of a Cyanine5.5-labeled antibody.

Antibody_Conjugation_Validation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_characterization Characterization cluster_validation Functional Validation antibody Purified Antibody (Amine-free buffer) reaction Conjugation Reaction (pH 8.3-8.5, RT, 1-2h) antibody->reaction dye Cy5.5 NHS Ester (Dissolved in DMSO) dye->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification Remove unreacted dye spectro Spectrophotometry (A280 & A675) purification->spectro Purified Conjugate dol Calculate DOL spectro->dol elisa ELISA dol->elisa Validated DOL flow Flow Cytometry dol->flow Validated DOL unconjugated_control Unconjugated Antibody Control unconjugated_control->elisa unconjugated_control->flow

Caption: Workflow for antibody conjugation and validation.

By following this comprehensive guide, researchers can confidently conjugate Cyanine5.5 NHS ester to their antibodies and rigorously validate the performance of the resulting conjugate, ensuring the generation of high-quality, reproducible data in their downstream applications.

References

Determining the Degree of Labeling of Cyanine5.5 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of biomolecular conjugates is paramount. The degree of labeling (DOL), which defines the average number of dye molecules covalently bound to a protein or antibody, is a critical quality attribute for Cyanine5.5 (Cy5.5) conjugates. An optimal DOL is crucial for achieving high sensitivity and specificity in imaging and diagnostic applications, while avoiding issues like fluorescence quenching or altered biological activity that can arise from over- or under-labeling. This guide provides a detailed comparison of the primary and alternative methods for determining the DOL of Cy5.5 conjugates, complete with experimental protocols and supporting data.

Comparison of Methods for DOL Determination

The selection of a method for DOL determination depends on various factors, including the required accuracy, sample availability, and access to specific instrumentation. The most common and accessible method is UV-Vis spectrophotometry, while Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) offer higher resolution and more detailed information.

FeatureUV-Vis SpectrophotometryMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Principle Measures absorbance at two wavelengths to determine the concentration of the protein and the dye.Measures the mass-to-charge ratio of the intact conjugate to determine the mass shift caused by the dye.Separates conjugate species with different numbers of dye molecules based on their physicochemical properties.
Information Provided Average DOL of the bulk sample.Distribution of species with different DOLs, providing a more detailed profile.Separation and quantification of species with different DOLs, offering a distribution profile.
Accuracy Good, but can be affected by impurities that absorb at similar wavelengths.High, provides precise mass measurements.High, with good resolution of different labeled species.
Precision Good, with typical relative standard deviations (RSD) of <5%.High, with excellent reproducibility.High, with RSDs typically below 2%.
Sensitivity Moderate, requires relatively pure samples at sufficient concentrations.High, can analyze small sample quantities.High, with sensitive detectors.
Analysis Time Fast (minutes per sample).Moderate to slow, depending on sample preparation and instrument type.Moderate, with typical run times of 15-30 minutes per sample.
Cost Low (instrumentation is widely available).High (requires expensive instrumentation and specialized expertise).Moderate to high, depending on the system and columns.
Throughput High.Low to moderate.Moderate to high, with autosamplers.

Experimental Protocols

UV-Vis Spectrophotometry: The Standard Approach

This method is based on the Beer-Lambert law and is the most straightforward technique for determining the average DOL.

Key Parameters for Cyanine5.5:

  • Molar Extinction Coefficient (ε) of Cy5.5 at ~684 nm: ~198,000 M⁻¹cm⁻¹[1][2]

  • Correction Factor (CF₂₈₀) for Cy5.5 at 280 nm: ~0.03 - 0.101[2][3] (This value can vary between suppliers and should be confirmed for the specific dye lot).

Detailed Protocol:

  • Sample Preparation:

    • Ensure the Cy5.5 conjugate is purified from any unconjugated dye. This can be achieved through dialysis or size-exclusion chromatography.

    • Prepare a solution of the conjugate in a suitable buffer (e.g., PBS). The buffer should not contain components that absorb significantly at 280 nm or the absorbance maximum of Cy5.5.

  • Spectrophotometer Setup:

    • Use a UV-Vis spectrophotometer and quartz cuvettes.

    • Blank the instrument with the same buffer used to dissolve the conjugate.

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~684 nm, A_max). If the absorbance is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure.

  • Calculation of DOL:

    a. Calculate the concentration of the dye (Cy5.5):

    b. Calculate the corrected absorbance of the protein at 280 nm:

    c. Calculate the concentration of the protein:

    d. Calculate the Degree of Labeling (DOL):

Workflow for DOL Determination by UV-Vis Spectrophotometry:

G cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation Purification Purify Conjugate (remove free dye) Dissolution Dissolve in appropriate buffer Purification->Dissolution Blank Blank with Buffer Dissolution->Blank Measure_Abs Measure A280 and Amax Blank->Measure_Abs Calc_Dye Calculate Dye Concentration Measure_Abs->Calc_Dye Calc_Prot Calculate Protein Concentration (with correction) Measure_Abs->Calc_Prot Calc_DOL Calculate DOL Calc_Dye->Calc_DOL Calc_Prot->Calc_DOL

Caption: Workflow for DOL determination using UV-Vis spectrophotometry.

Mass Spectrometry (MS): For a Detailed Profile

MS provides a more detailed analysis by measuring the mass of the intact conjugate. The mass difference between the unconjugated protein and the conjugate allows for the determination of the number of attached dye molecules.

Detailed Protocol:

  • Sample Preparation:

    • The conjugate must be highly pure and free of salts and detergents that can interfere with ionization. Buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) is often necessary.

    • For complex proteins like antibodies, deglycosylation may be performed to reduce heterogeneity and simplify the mass spectrum.

  • MS Analysis:

    • An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is typically used.

    • The instrument is calibrated, and the sample is infused or injected via liquid chromatography (LC-MS).

    • The mass spectrum of the intact conjugate is acquired.

  • Data Analysis:

    • The raw mass spectrum is deconvoluted to obtain the zero-charge mass of the different species present in the sample.

    • The mass of the unconjugated protein is subtracted from the masses of the conjugate species to determine the mass added by the Cy5.5 molecules.

    • The number of dye molecules for each species is calculated by dividing the mass difference by the molecular weight of the Cy5.5 dye.

    • The average DOL is calculated by taking the weighted average of the different labeled species.

High-Performance Liquid Chromatography (HPLC): Separation of Labeled Species

HPLC methods, such as Reversed-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC), can separate proteins with different numbers of attached Cy5.5 molecules.

Detailed Protocol:

  • Sample Preparation:

    • The conjugate should be purified and in a buffer compatible with the chosen HPLC method.

  • HPLC Analysis:

    • RP-HPLC: A C4 or C8 column is often used for proteins. A gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the proteins. The more hydrophobic, higher-labeled species will elute later.

    • HIC: A column with a hydrophobic stationary phase is used. Elution is achieved by a decreasing salt gradient (e.g., ammonium sulfate (B86663) or sodium chloride). More hydrophobic, higher-labeled species will bind more tightly and elute later.

    • A UV detector is used to monitor the elution profile, often at both 280 nm and the absorbance maximum of Cy5.5.

  • Data Analysis:

    • The chromatogram will show a series of peaks, with each peak corresponding to a population of proteins with a specific number of dye molecules.

    • The area of each peak is integrated.

    • The average DOL is calculated from the weighted average of the peak areas, assuming the extinction coefficient of the protein at 280 nm is not significantly altered by the conjugation.

Logical Relationship of DOL Determination Methods:

G UV_Vis UV-Vis Spectrophotometry (Average DOL) MS Mass Spectrometry (Distribution of DOL) UV_Vis->MS Provides average, but MS gives distribution HPLC HPLC (Separation & Quantification of Labeled Species) UV_Vis->HPLC Provides average, but HPLC separates species HPLC->MS Orthogonal methods for detailed characterization

Caption: Relationship between methods for DOL determination.

Conclusion

The determination of the Degree of Labeling is a critical step in the quality control of Cyanine5.5 conjugates. While UV-Vis spectrophotometry offers a rapid and accessible method for determining the average DOL, Mass Spectrometry and HPLC provide more detailed information about the distribution of labeled species. The choice of method will depend on the specific requirements of the research or application. For routine analysis and process monitoring, UV-Vis spectrophotometry is often sufficient. However, for in-depth characterization and to ensure the homogeneity of the conjugate, orthogonal methods like MS and HPLC are highly recommended. By employing these techniques, researchers can ensure the quality and consistency of their Cy5.5 conjugates, leading to more reliable and reproducible results in their downstream applications.

References

Head-to-Head Comparison: Cyanine5.5 vs. IRDye 800CW for High-Performance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal fluorescence imaging reagents, the choice between near-infrared (NIR) dyes is critical for achieving high sensitivity and specificity. This guide provides a comprehensive, data-driven comparison of two widely used heptamethine cyanine (B1664457) dyes: Cyanine5.5 (Cy5.5) and IRDye 800CW.

This objective analysis delves into the spectral and physicochemical properties, performance in key applications, and detailed experimental protocols to empower informed decisions for your research needs.

At a Glance: Key Performance Indicators

To facilitate a rapid yet comprehensive overview, the following table summarizes the core photophysical and chemical properties of Cy5.5 and IRDye 800CW.

PropertyCyanine5.5 (Cy5.5)IRDye 800CWReference
Excitation Maximum (λex) ~675-684 nm~774-783 nm[1][2]
Emission Maximum (λem) ~694-710 nm~789-802 nm[1][2]
Molar Extinction Coefficient (ε) ~198,000 - 250,000 M⁻¹cm⁻¹~240,000 M⁻¹cm⁻¹[3]
Quantum Yield (Φ) ~0.20~0.08 - 0.12[3]
Stokes Shift ~20 nm~25-50 nm[2][4]
Molecular Weight (NHS Ester) ~753 g/mol ~1166 g/mol [3]
Solubility Moderate water solubilityHigh water solubility[3]
Reactivity Primarily primary amines (NHS Ester)Primarily primary amines (NHS Ester)[3]

Performance in Core Applications: A Comparative Analysis

The selection of a fluorescent dye is ultimately dictated by its performance in specific experimental contexts. This section details the comparative efficacy of Cy5.5 and IRDye 800CW in common research applications.

In Vivo Imaging

In the realm of small animal in vivo imaging, the near-infrared window (700-900 nm) is favored for its reduced tissue autofluorescence and deeper tissue penetration. IRDye 800CW, with its emission maximum firmly within this window, consistently demonstrates a superior signal-to-background ratio (SBR) compared to Cy5.5.[1][5]

Studies have shown that while both dyes can effectively target tumors when conjugated to antibodies or other ligands, IRDye 800CW provides a significantly enhanced tumor-to-background ratio (TBR).[5] This is largely attributed to the lower autofluorescence in the 800 nm channel compared to the 700 nm channel where Cy5.5 emits.[1] For deep tissue imaging, IRDye 800CW is the preferred choice for achieving high-contrast images.

dot

Comparative In Vivo Imaging Workflow cluster_pre Pre-Imaging cluster_imaging Imaging cluster_analysis Analysis Dye_Conjugation Dye Conjugation (Cy5.5 or IRDye 800CW) Purification Purification of Conjugate Dye_Conjugation->Purification Targeting_Molecule Targeting Molecule (e.g., Antibody, Peptide) Targeting_Molecule->Dye_Conjugation Injection Intravenous Injection of Conjugate Purification->Injection Animal_Model Animal Model with Tumor Xenograft Animal_Model->Injection Image_Acquisition Fluorescence Imaging (Appropriate Filters) Injection->Image_Acquisition Time ROI_Selection Region of Interest (ROI) Selection (Tumor vs. Bkg) Image_Acquisition->ROI_Selection Data_Analysis Calculation of TBR/SBR ROI_Selection->Data_Analysis

Caption: Workflow for in vivo imaging experiments.

Western Blotting

For quantitative Western blotting, both dyes offer a sensitive alternative to traditional chemiluminescence. The choice between them often depends on the imaging system available. LI-COR's Odyssey systems, for example, are optimized for the 700 nm and 800 nm channels, making Cy5.5 (or spectrally similar dyes like IRDye 680) and IRDye 800CW ideal for two-color detection.

IRDye 800CW is known for its high sensitivity and low background on nitrocellulose and low-fluorescence PVDF membranes.[6] Its exceptional photostability allows for blots to be archived and re-imaged months later with minimal signal loss.[3] Cy5.5 also provides excellent performance, and its use in the 700 nm channel allows for multiplexing with IRDye 800CW for the simultaneous detection of two different target proteins.

dot

Two-Color Fluorescent Western Blot Workflow Start Protein Separation (SDS-PAGE) Transfer Transfer to Membrane (Nitrocellulose or PVDF) Start->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibodies (from two different species) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Antibodies (Anti-species 1-Cy5.5 & Anti-species 2-IRDye 800CW) Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Image Image on NIR Imager (700 nm and 800 nm channels) Wash2->Image Analyze Quantitative Analysis Image->Analyze

Caption: Multiplexed Western blotting workflow.

Photostability and Signal-to-Noise Ratio

Photostability is a crucial factor for applications requiring long exposure times or repeated imaging. Studies have indicated that IRDye 800CW exhibits greater photostability compared to many other cyanine dyes.[3] However, the photostability of Cy5.5 can be significantly enhanced through the use of antifade reagents or by conjugation to protective agents.

The signal-to-noise ratio (SNR) is a key determinant of image quality. In in vivo imaging, IRDye 800CW generally provides a higher SNR due to lower background autofluorescence in its emission range.[5] For in vitro applications like microscopy and Western blotting, both dyes can achieve high SNR with proper blocking and washing procedures.

Experimental Protocols

Detailed and reproducible protocols are essential for successful experimentation. The following sections provide generalized protocols for key applications, which should be optimized for specific experimental conditions.

In Vivo Imaging Protocol
  • Conjugation: Conjugate Cy5.5-NHS ester or IRDye 800CW-NHS ester to the targeting molecule (e.g., antibody) according to the manufacturer's instructions. A typical dye-to-protein ratio is 2-4:1.

  • Purification: Remove unconjugated dye using size exclusion chromatography (e.g., Sephadex G-25 column).

  • Animal Model: Utilize an appropriate tumor xenograft model in immunocompromised mice.

  • Injection: Intravenously inject the fluorescently labeled probe (typically 1-10 nmol) into the tail vein.

  • Imaging: At various time points post-injection (e.g., 4, 24, 48, 72 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system equipped with the appropriate excitation and emission filters for either Cy5.5 or IRDye 800CW.

  • Analysis: Draw regions of interest (ROIs) around the tumor and a contralateral background region to calculate the tumor-to-background ratio.

Two-Color Fluorescent Western Blot Protocol
  • Protein Separation and Transfer: Separate protein lysates via SDS-PAGE and transfer to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., LI-COR Intercept (TBS) Blocking Buffer).

  • Primary Antibody Incubation: Incubate the membrane with a cocktail of two primary antibodies from different host species (e.g., mouse and rabbit) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 5 minutes each with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Secondary Antibody Incubation: Incubate the membrane with a cocktail of two secondary antibodies, one conjugated to Cy5.5 (or a spectrally similar dye) and the other to IRDye 800CW, each recognizing one of the primary antibody host species. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST, protected from light.

  • Imaging: Image the blot on a near-infrared imaging system (e.g., LI-COR Odyssey CLx) using both the 700 nm and 800 nm channels.

  • Analysis: Use the imaging software to quantify the signal intensity for each protein, normalizing to a loading control if necessary.

Conclusion

Both Cyanine5.5 and IRDye 800CW are powerful tools for fluorescence imaging. The optimal choice depends on the specific application and available instrumentation.

  • For in vivo imaging, particularly for deep tissue applications, IRDye 800CW is the superior choice due to its emission in the 800 nm NIR window, which results in lower tissue autofluorescence and a higher signal-to-background ratio.

  • For multiplexed Western blotting and other in vitro applications, the combination of Cy5.5 and IRDye 800CW provides a robust platform for sensitive and quantitative two-color detection.

By understanding the distinct advantages of each dye and employing optimized experimental protocols, researchers can achieve high-quality, reproducible data to advance their scientific discoveries.

References

The Cost-Effectiveness of Cyanine5.5 NHS Ester: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research and drug development, the selection of appropriate fluorescent dyes is a critical decision that directly impacts experimental outcomes and budget allocation. Among the near-infrared (NIR) dyes, Cyanine5.5 (Cy5.5) NHS ester has emerged as a popular choice for labeling biomolecules due to its favorable spectral properties for in vivo imaging and other fluorescence-based assays.[1][2][3] This guide provides an objective comparison of the cost-effectiveness of Cy5.5 NHS ester against other commercially available, spectrally similar dyes. We present a synthesis of performance data from various sources and detailed experimental protocols to empower researchers to make informed decisions.

Performance Metrics: A Quantitative Comparison

The effectiveness of a fluorescent dye is primarily determined by its brightness and photostability. Brightness is a function of the molar extinction coefficient (how strongly the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[4] Photostability refers to the dye's resistance to chemical degradation upon light exposure. While pricing is a significant factor, it must be weighed against these performance characteristics to determine true cost-effectiveness.

Below is a summary of the key photophysical properties of Cy5.5 NHS ester and several common alternatives. It is important to note that these values are often reported under specific buffer and solvent conditions and may vary slightly between different manufacturers and experimental setups.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Cyanine5.5 NHS ester 673 - 684707 - 710190,000 - 209,000~0.2038,000 - 41,800
Alexa Fluor 680 NHS ester ~679~702~183,000~0.36~65,880
DyLight 680 NHS ester ~682~701~180,000Not readily availableNot readily available
IRDye 680RD NHS Ester 672 - 680694165,000 - 170,000Not readily availableNot readily available

Data compiled from multiple sources.[1][3][5][6][7][8] It is important to consult the specific product datasheet from the vendor for the most accurate information.

From the data, Alexa Fluor 680 demonstrates significantly higher brightness compared to Cy5.5, primarily due to its higher quantum yield. While quantum yield data for DyLight 680 and IRDye 680RD are not consistently published in the readily available literature, they are marketed as bright and photostable alternatives.[7]

The cost of these dyes can fluctuate based on the vendor, purity, and quantity purchased. A direct price comparison is challenging due to these variables. However, historically, dyes from the Alexa Fluor series have been positioned at a premium price point, while alternatives like DyLight and IRDye often offer a more competitive pricing structure. Cy5.5 and its analogs are generally considered cost-effective options.[9] Researchers are encouraged to obtain quotes from various suppliers for the desired quantity to perform a precise cost analysis for their specific needs.

Experimental Protocols

The following are generalized protocols for the conjugation of NHS ester dyes to proteins and for a typical in vivo fluorescence imaging workflow. Optimization is often necessary for specific applications.

Protein Labeling with Cyanine5.5 NHS Ester

This protocol describes the covalent labeling of a protein with an amine-reactive NHS ester dye.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • Cyanine5.5 NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[10][11]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the Cyanine5.5 NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[10]

  • Labeling Reaction: While gently vortexing, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 5-10 fold molar excess of dye is common.[12]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[10]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (e.g., ~675 nm for Cy5.5).[11]

In Vivo Fluorescence Imaging Workflow

This outlines a general procedure for imaging the biodistribution of a fluorescently labeled probe in a small animal model.

Materials:

  • Fluorescently labeled probe (e.g., Cy5.5-labeled antibody)

  • Small animal model (e.g., mouse)

  • In vivo imaging system equipped with appropriate lasers and filters

  • Anesthetic

Procedure:

  • Probe Administration: Administer the fluorescently labeled probe to the animal, typically via intravenous injection.[13]

  • Anesthesia: Anesthetize the animal according to approved institutional protocols.

  • Imaging: Place the anesthetized animal in the imaging system and acquire images at various time points post-injection to monitor the probe's distribution and accumulation at the target site.[13]

  • Data Analysis: Analyze the fluorescence intensity in regions of interest to quantify the probe's biodistribution.

  • (Optional) Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the animal and excise organs of interest for ex vivo imaging to confirm probe localization.[13]

Visualizing the Process: Workflows and Pathways

To further clarify the experimental and logical processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Reaction & Purification Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Combine in\nReaction Buffer (pH 8.3-8.5) Combine in Reaction Buffer (pH 8.3-8.5) Protein in\nAmine-Free Buffer->Combine in\nReaction Buffer (pH 8.3-8.5) Step 1 NHS Ester Dye NHS Ester Dye Dissolve Dye\nin DMSO/DMF Dissolve Dye in DMSO/DMF NHS Ester Dye->Dissolve Dye\nin DMSO/DMF Step 2 Dissolve Dye\nin DMSO/DMF->Combine in\nReaction Buffer (pH 8.3-8.5) Step 3 Incubate\n(1-2h, RT, Dark) Incubate (1-2h, RT, Dark) Combine in\nReaction Buffer (pH 8.3-8.5)->Incubate\n(1-2h, RT, Dark) Step 4 Purify\n(Size-Exclusion\nChromatography) Purify (Size-Exclusion Chromatography) Incubate\n(1-2h, RT, Dark)->Purify\n(Size-Exclusion\nChromatography) Step 5 Labeled Protein Labeled Protein Purify\n(Size-Exclusion\nChromatography)->Labeled Protein Final Product

Workflow for Protein Labeling with NHS Ester Dyes

G Start Start Administer Labeled\nProbe to Animal Administer Labeled Probe to Animal Start->Administer Labeled\nProbe to Animal Anesthetize Animal Anesthetize Animal Administer Labeled\nProbe to Animal->Anesthetize Animal Acquire In Vivo\nFluorescence Images Acquire In Vivo Fluorescence Images Anesthetize Animal->Acquire In Vivo\nFluorescence Images Time Points Time Points Acquire In Vivo\nFluorescence Images->Time Points Time Points->Acquire In Vivo\nFluorescence Images Repeat at Different Times Analyze Image Data Analyze Image Data Time Points->Analyze Image Data Final Time Point Euthanize Animal &\nExcise Organs Euthanize Animal & Excise Organs Analyze Image Data->Euthanize Animal &\nExcise Organs Acquire Ex Vivo\nFluorescence Images Acquire Ex Vivo Fluorescence Images Euthanize Animal &\nExcise Organs->Acquire Ex Vivo\nFluorescence Images End End Acquire Ex Vivo\nFluorescence Images->End

General Workflow for In Vivo Fluorescence Imaging

G Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Fluorescently\nLabeled Antibody Fluorescently Labeled Antibody Fluorescently\nLabeled Antibody->Receptor Targets for Visualization Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to

Targeted Visualization of a Signaling Pathway

Conclusion

The selection of a fluorescent dye for labeling biomolecules is a multifaceted decision that extends beyond just the initial purchase price. While Cyanine5.5 NHS ester remains a robust and cost-effective option for many applications, particularly those requiring near-infrared fluorescence, alternatives such as Alexa Fluor 680 may offer superior brightness, which can be critical for detecting low-abundance targets or in applications where signal-to-noise is paramount. Researchers must carefully consider the specific demands of their experiments, including the sensitivity required, the instrumentation available, and the overall budget. By evaluating the performance data and considering the total cost of experimentation, which includes the potential for failed or repeated experiments due to suboptimal reagents, a truly cost-effective choice can be made.

References

A Researcher's Guide to Cross-Reactivity Testing of Cyanine5.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Cyanine5.5 (Cy5.5) labeled antibodies, with a focus on assessing their cross-reactivity against immunoglobulins from various species. This document offers a qualitative comparison with alternative fluorophores, detailed experimental protocols for in-house validation, and a discussion on best practices to minimize non-specific binding.

Cyanine5.5 is a far-red fluorescent dye commonly used for labeling antibodies in a variety of applications, including immunofluorescence, flow cytometry, and Western blotting. Its emission spectrum in the near-infrared range helps to reduce autofluorescence from biological samples. However, as with any secondary antibody conjugate, understanding and validating its specificity is a critical step to ensure data integrity. Cross-reactivity, the unintended binding of a secondary antibody to immunoglobulins from species other than the intended target, can lead to high background, false-positive signals, and misinterpretation of results.

Qualitative Comparison of Secondary Antibody Cross-Adsorption

While direct quantitative cross-reactivity data from manufacturers is often limited, a valuable qualitative comparison can be made by examining the extent of cross-adsorption against various species as specified on product datasheets. An antibody that has been more extensively cross-adsorbed is generally expected to exhibit lower cross-reactivity. The following table provides a summary of typical cross-adsorption profiles for commonly used secondary antibodies.

Host SpeciesTarget SpeciesConjugateCross-Adsorption Profile (Examples of species IgG against which the antibody is adsorbed)
GoatMouseCy5.5Human, Rat, Bovine, Horse, Rabbit
GoatRabbitCy5.5Human, Mouse, Rat, Bovine, Horse
DonkeyGoatCy5.5Human, Mouse, Rabbit, Rat, Bovine, Horse
GoatMouseAlexa Fluor™ 647Human, Rat, Bovine, Horse, Rabbit, Sheep[1][2]
GoatRabbitAlexa Fluor™ 647Human, Mouse, Rat, Bovine, Horse
DonkeyGoatAlexa Fluor™ 647Human, Mouse, Rabbit, Rat, Bovine, Horse
GoatMouseDyLight™ 650Human, Rat, Bovine, Horse, Rabbit
GoatRabbitDyLight™ 650Human, Mouse, Rat, Bovine, Horse

Note: "H+L" indicates that the antibody recognizes both the heavy and light chains of the IgG molecule. Researchers should always consult the latest product datasheets for the most up-to-date and specific cross-adsorption information.

Performance Comparison: Cyanine5.5 vs. Alternative Fluorophores

The choice of fluorophore can significantly impact the quality of experimental data. While Cy5.5 is a robust choice for the far-red spectrum, alternatives such as Alexa Fluor™ 647 and DyLight™ 650 offer competitive performance.

FeatureCyanine5.5Alexa Fluor™ 647DyLight™ 650
Brightness HighVery High[2][3]High
Photostability GoodExcellent[3]Very Good
pH Sensitivity LowVery Low[1]Low
Water Solubility GoodExcellent[3]Excellent
Non-specific Binding Can exhibit non-specific binding to certain cell types (e.g., monocytes) in flow cytometry.[4]Generally low non-specific binding.Generally low non-specific binding.

Experimental Protocols for Cross-Reactivity Testing

To quantitatively assess the cross-reactivity of a Cy5.5 labeled secondary antibody in your specific experimental context, we provide detailed protocols for three common methods: Dot Blot, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.

Dot Blot Assay for Semi-Quantitative Cross-Reactivity Assessment

This method provides a rapid and straightforward visual assessment of secondary antibody binding to various immunoglobulins.

Experimental Workflow for Dot Blot Cross-Reactivity Testing

G cluster_prep Preparation cluster_incubation Incubation & Washing cluster_detection Detection & Analysis start Start: Prepare IgG Solutions spot Spot Serial Dilutions of IgGs onto Membrane start->spot block Block Membrane spot->block incubate Incubate with Cy5.5-labeled Secondary Antibody block->incubate wash1 Wash Membrane (3x) incubate->wash1 image Image Fluorescent Signal wash1->image analyze Analyze Signal Intensity image->analyze end End: Assess Cross-Reactivity analyze->end

Caption: Workflow for assessing secondary antibody cross-reactivity using a Dot Blot assay.

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphate Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20 (PBST))

  • Purified IgGs from various species (e.g., mouse, rat, human, rabbit, goat)

  • Cy5.5 labeled secondary antibody to be tested

  • Fluorescence imaging system

Protocol:

  • Antigen Immobilization: Spot 1-2 µL of serial dilutions (e.g., 1 µg/µL, 0.5 µg/µL, 0.25 µg/µL) of each purified IgG onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Secondary Antibody Incubation: Incubate the membrane with the Cy5.5 labeled secondary antibody, diluted in blocking buffer at the manufacturer's recommended concentration, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with PBST to remove unbound secondary antibody.

  • Detection: Allow the membrane to dry and visualize the fluorescent signal using a suitable imaging system with appropriate excitation and emission filters for Cy5.5.

  • Analysis: Compare the signal intensity of the spots corresponding to the target species' IgG with the signal from the non-target species' IgGs. Significant signal on non-target IgGs indicates cross-reactivity.[5]

ELISA for Quantitative Cross-Reactivity Analysis

ELISA allows for a more quantitative assessment of cross-reactivity by measuring the fluorescence intensity of the bound secondary antibody.

Experimental Workflow for Quantitative ELISA Cross-Reactivity Testing

G cluster_prep Plate Preparation cluster_incubation Incubation & Washing cluster_detection Detection & Analysis start Start: Coat Plate with IgGs block Wash and Block Wells start->block incubate Incubate with Serial Dilutions of Cy5.5-labeled Secondary Antibody block->incubate wash Wash Wells (5x) incubate->wash read Read Fluorescence on Plate Reader wash->read analyze Calculate % Cross-Reactivity read->analyze end End: Quantitative Assessment analyze->end G cluster_prep Cell Preparation cluster_staining Staining & Washing cluster_analysis Data Acquisition & Analysis start Start: Prepare Single Cell Suspension fc_block Fc Block (Optional but Recommended) start->fc_block stain_control Stain with Cy5.5-labeled Secondary Antibody Alone (Control) fc_block->stain_control stain_primary Stain with Primary + Cy5.5-labeled Secondary Antibody fc_block->stain_primary wash Wash Cells stain_control->wash stain_primary->wash acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Background Staining in Control vs. Stained Samples acquire->analyze end End: Assess Non-Specific Binding analyze->end

References

Performance of Cyanine5.5 NHS Ester in Diverse Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorophore is critical for achieving high-quality results in fluorescence-based applications. This guide provides an objective comparison of Cyanine5.5 (Cy5.5) NHS ester's performance against other common NIR dyes, supported by experimental data and detailed protocols to inform your research.

Cyanine5.5 NHS ester is a widely used fluorescent dye for labeling biomolecules due to its advantageous spectral properties in the near-infrared window, which reduces autofluorescence from biological samples and allows for deeper tissue penetration.[1][2] This guide will evaluate its performance in various biological contexts and compare it to several popular alternatives.

Comparative Performance of NIR Dyes

The selection of a fluorescent dye significantly impacts the quality of experimental data. Below is a summary of key performance indicators for Cy5.5 NHS ester and its spectral counterparts: Alexa Fluor 680, DyLight 680, and IRDye 680RD.

FeatureCyanine5.5 NHS EsterAlexa Fluor 680 NHS EsterDyLight 680 NHS EsterIRDye 680RD NHS Ester
Excitation Maximum (nm) ~675~679~682~680
Emission Maximum (nm) ~694~702~700~694
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[3]~183,000~180,000~240,000
Quantum Yield ~0.2~0.36Data not readily available~0.12
Photostability ModerateHigh[4][5]High[6]High
Brightness (Extinction Coeff. x QY) ~50,000~65,880Data not readily available~28,800
In Vivo Performance GoodVery GoodGoodVery Good

Note: The performance metrics can be influenced by the specific experimental conditions, the molecule to which the dye is conjugated, and the biological environment.

Studies have shown that while Cy5.5 is a reliable dye, alternatives may offer advantages in specific applications. For instance, in a comparison of EGF receptor-targeted probes, IRDye 800CW (a longer wavelength dye from the same family as IRDye 680RD) demonstrated a significantly higher tumor-to-background ratio compared to Cy5.5 in in vivo imaging.[7] For deep tissue imaging, Cy7 has been shown to be superior to Cy5.5.[8] General comparisons between Alexa Fluor dyes and Cy dyes have indicated that Alexa Fluor dyes are notably more resistant to photobleaching and exhibit less fluorescence quenching when multiple dye molecules are conjugated to a single protein.[5][9] Furthermore, some manufacturers claim that their dyes, such as IRDye 680LT, offer superior brightness and photostability compared to Alexa Fluor 680.[10] DyLight dyes are also marketed as having enhanced photostability and brightness over traditional cyanine (B1664457) dyes.[6]

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of fluorescent dyes. The following are methodologies for key experiments cited in the comparison of Cy5.5 NHS ester and its alternatives.

Antibody Labeling with Cyanine5.5 NHS Ester

This protocol outlines the procedure for conjugating Cy5.5 NHS ester to an antibody.

  • Antibody Preparation: The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 0.5-3.0 mg/mL.[11] Impurities like BSA, gelatin, or free amino acids must be removed as they will compete with the antibody for conjugation.[12]

  • Dye Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[13]

  • Conjugation Reaction: A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[13] The reaction is typically carried out in a buffer with a pH of 8.3-8.5.[14]

  • Incubation: The reaction mixture is incubated for 1 hour at room temperature with continuous stirring or rotation, protected from light.[12]

  • Purification: Unconjugated dye is removed using a desalting column, such as Sephadex G-25.[15]

  • Characterization: The degree of labeling (DOL), which is the average number of dye molecules per antibody, is determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm for Cy5.5). An optimal DOL for in vivo imaging is typically between 1.5 and 3.[11]

In Vivo Optical Imaging in Mice

This protocol provides a general workflow for in vivo imaging using a fluorescently labeled antibody in a mouse model.

  • Animal Model: Hairless mice, such as athymic nude mice, are recommended to minimize light scattering from fur. If other strains are used, the hair in the imaging area should be removed.[11]

  • Probe Administration: The fluorescently labeled antibody is typically administered via intravenous injection.[16] The optimal dose needs to be determined empirically, with a common starting point being around 50 µg per mouse.[11]

  • Imaging Time Course: The time between injection and imaging depends on the target and the antibody. For vascular imaging, the signal is immediate, while for tumor targeting, optimal signal may be achieved several hours to days post-injection.[11]

  • Image Acquisition: The anesthetized mouse is placed in an in vivo imaging system equipped with the appropriate excitation and emission filters for the specific dye.[17]

  • Data Analysis: The signal-to-noise ratio is a key metric for evaluating the imaging agent. This is often calculated as the ratio of the fluorescence intensity in the region of interest (e.g., a tumor) to the intensity of a background region (e.g., adjacent normal tissue).[18][19]

Cell Staining and Fluorescence Microscopy

This protocol describes the use of fluorescently labeled antibodies for staining cells for microscopy.

  • Cell Preparation: Cells can be grown on coverslips or in imaging-compatible plates. For non-adherent cells, they can be attached to coated slides.[20]

  • Fixation and Permeabilization: If targeting intracellular antigens, cells are fixed (e.g., with 4% formaldehyde) and then permeabilized (e.g., with a detergent like Triton X-100).[20]

  • Blocking: To prevent non-specific antibody binding, cells are incubated with a blocking solution, such as 10% serum from the same species as the secondary antibody.[21]

  • Antibody Incubation: The cells are incubated with the fluorescently labeled primary antibody at a predetermined optimal concentration for 1-2 hours at room temperature or overnight at 4°C.[22]

  • Washing: Unbound antibody is removed by washing the cells multiple times with a suitable buffer like PBS.[21]

  • Mounting and Imaging: The coverslip is mounted onto a microscope slide with an anti-fade mounting medium. The cells are then imaged using a fluorescence microscope with the appropriate filter sets for the fluorophore.[20]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows.

antibody_conjugation_workflow Antibody Conjugation Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_characterization Purification & Characterization Antibody_in_Amine_Free_Buffer Antibody in Amine-Free Buffer Mix_Antibody_and_Dye Mix Antibody and Dye (pH 8.3-8.5) Antibody_in_Amine_Free_Buffer->Mix_Antibody_and_Dye Cy5_5_NHS_Ester_in_DMSO Cy5.5 NHS Ester in DMSO/DMF Cy5_5_NHS_Ester_in_DMSO->Mix_Antibody_and_Dye Incubate Incubate 1 hr at RT (dark) Mix_Antibody_and_Dye->Incubate Purification Purification (Desalting Column) Incubate->Purification Characterization Characterization (Determine DOL) Purification->Characterization

Caption: Workflow for conjugating Cyanine5.5 NHS ester to an antibody.

invivo_imaging_workflow In Vivo Imaging Workflow Animal_Model Select Animal Model (e.g., Nude Mouse) Probe_Administration Administer Labeled Antibody (e.g., IV injection) Animal_Model->Probe_Administration Imaging Image at Various Time Points (In Vivo Imaging System) Probe_Administration->Imaging Data_Analysis Analyze Data (Signal-to-Noise Ratio) Imaging->Data_Analysis

Caption: A streamlined workflow for in vivo optical imaging in mice.

cell_staining_workflow Cell Staining Workflow Prepare_Cells Prepare Cells (on coverslips) Fix_Permeabilize Fix and Permeabilize (if needed) Prepare_Cells->Fix_Permeabilize Block Block Non-Specific Binding Fix_Permeabilize->Block Antibody_Incubation Incubate with Labeled Antibody Block->Antibody_Incubation Wash Wash to Remove Unbound Antibody Antibody_Incubation->Wash Mount_Image Mount and Image (Fluorescence Microscope) Wash->Mount_Image

Caption: The sequential steps for immunofluorescence staining of cells.

References

Safety Operating Guide

Proper Disposal of Cyanine5.5 NHS Ester Chloride (TEA): A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed protocol for the proper disposal of Cyanine5.5 NHS ester chloride (TEA), a fluorescent dye commonly used for labeling proteins, antibodies, and other molecules.

While some safety data sheets (SDS) classify Cyanine5.5 NHS ester chloride as a non-hazardous substance, it is crucial to adhere to rigorous disposal practices to maintain a safe laboratory environment and comply with institutional and local regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Immediate Safety and Handling Precautions

Before handling Cyanine5.5 NHS ester chloride (TEA), ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. In case of accidental contact, follow these first-aid measures[1]:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer CPR.

  • Skin Contact: Thoroughly rinse the affected area with large amounts of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes immediately with large amounts of water, holding eyelids apart. Seek prompt medical attention.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek medical attention.

For detailed chemical and physical properties, refer to the table below.

PropertyValue
Molecular Formula C44H46ClN3O4
Molecular Weight 716.31 g/mol
Appearance Dark blue powder
Solubility Soluble in organic solvents (DMSO, DMF), low solubility in water.[2]
Storage Conditions Store at -20°C in the dark, desiccated.[2][3]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of unused or waste Cyanine5.5 NHS ester chloride (TEA).

  • Deactivation of Reactive NHS Ester: The N-hydroxysuccinimide (NHS) ester is a reactive group. Before disposal, it is good practice to quench this reactivity. This can be achieved by dissolving the compound in a solution containing a high concentration of a primary amine, such as Tris or glycine (B1666218) buffer, or by hydrolysis with a basic solution (e.g., 0.1 M NaOH) for several hours at room temperature. This process will hydrolyze the NHS ester, reducing its reactivity.

  • Collection of Waste:

    • Solid Waste: Collect any unused powder, contaminated lab supplies (e.g., weigh boats, pipette tips), and PPE in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the dye, including the deactivated solution from Step 1, in a labeled, sealed, and chemical-resistant waste container. Do not mix with other incompatible waste streams.

  • Labeling and Storage of Waste:

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("Cyanine5.5 NHS ester chloride (TEA) waste"), the concentration, and the date.

    • Store the waste container in a designated secondary containment area away from incompatible materials, direct sunlight, and heat sources.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the chemical waste.

    • Provide the EHS office with a complete and accurate description of the waste, including the chemical name and any other components in the waste mixture.

  • Documentation:

    • Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.

The following diagram illustrates the workflow for the proper disposal of Cyanine5.5 NHS ester chloride (TEA).

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Process start Start: Unused or Waste Cyanine5.5 NHS Ester ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste (Powder, Contaminated Supplies) start->collect_solid deactivate Deactivate NHS Ester (e.g., with Tris or Glycine buffer) ppe->deactivate collect_liquid Collect Liquid Waste (Solutions) deactivate->collect_liquid label_waste Label Waste Container (Name, Date, Hazards) collect_solid->label_waste collect_liquid->label_waste store_waste Store in Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs document Document Disposal contact_ehs->document end End: Compliant Disposal document->end

Figure 1. Disposal workflow for Cyanine5.5 NHS ester chloride (TEA).

References

Essential Safety and Logistical Information for Handling Cyanine5.5 NHS Ester Chloride (TEA)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Cyanine5.5 NHS ester chloride (TEA). The following procedural guidance is designed to ensure safe operational handling and disposal of this chemical.

Chemical Identifier: Cyanine5.5 NHS ester chloride (TEA) is a reactive fluorescent dye used for labeling proteins, antibodies, and other small molecules.[1][2][3] The "(TEA)" designation indicates the presence of triethylamine (B128534) as a counter-ion, which significantly influences the compound's hazard profile.

Hazard Identification and Personal Protective Equipment (PPE)

While some suppliers may classify Cyanine5.5 NHS ester chloride as non-hazardous, the presence of triethylamine (TEA) necessitates stringent safety precautions.[4] Triethylamine is a highly flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin.[5][6] It can cause severe skin burns, eye damage, and respiratory irritation.[5][7][8]

Quantitative Exposure Limits for Triethylamine:

ParameterValueOrganization
Permissible Exposure Limit (PEL) - TWA1 ppmACGIH
Short-Term Exposure Limit (STEL)1 ppmACGIH
Immediately Dangerous to Life or Health (IDLH)200 ppmNIOSH

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.[8]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE plan is mandatory for all personnel handling this compound.

Body PartRequired PPESpecifications and Notes
Hands Double Nitrile GlovesWear a utility-grade nitrile glove over an exam-style nitrile glove for robust protection against chemical contact.[9]
Eyes/Face Chemical Safety Goggles and Face ShieldProtects against splashes and vapors that can cause severe eye irritation.[9]
Body Laboratory Coat and Chemical-Resistant ApronA fully buttoned lab coat and an apron provide protection against spills.[9]
Respiratory Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.[9]

Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is critical for minimizing exposure and ensuring safe handling.

A. Pre-Handling Preparations:

  • Work Area Designation: Designate a specific area within a certified chemical fume hood for handling the compound.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.

  • Spill Kit: Have a chemical spill kit rated for flammable and corrosive materials available.

  • Waste Containers: Prepare clearly labeled hazardous waste containers for solid and liquid waste.

B. Handling the Solid Compound:

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing: Tare the balance with the receiving vessel inside the fume hood. Carefully weigh the desired amount of the dark blue powder.[10] Avoid creating dust.

  • Container Sealing: Immediately and securely seal the stock container after dispensing. The compound is sensitive to light and moisture.[10][11]

C. Solution Preparation:

  • Solvent Choice: The compound is soluble in organic solvents like DMSO and DMF.[10][12][13]

  • Dissolving: In the fume hood, add the appropriate solvent to the vessel containing the weighed compound. Mix gently to dissolve; sonication may be recommended.[12]

  • Storage of Stock Solution: Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[1]

D. Post-Handling Procedures:

  • Decontamination: Wipe down the work area within the fume hood with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and removing gloves.

Disposal Plan

All waste generated from handling Cyanine5.5 NHS ester chloride (TEA) must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container for flammable and corrosive liquids. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Visual Guides

To further clarify the procedural flow, the following diagrams illustrate the key workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Fume Hood Area check_safety Verify Emergency Equipment prep_area->check_safety prep_waste Prepare Waste Containers check_safety->prep_waste don_ppe Don PPE prep_waste->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve seal Seal Stock Container dissolve->seal decontaminate Decontaminate Work Area seal->decontaminate doff_ppe Doff & Dispose PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash Disposal_Plan cluster_waste_streams Waste Segregation cluster_containers Containment start Waste Generation solid_waste Solid Waste (Gloves, Paper) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste container_waste Empty Containers start->container_waste solid_container Labeled Solid Waste Bin solid_waste->solid_container liquid_container Labeled Liquid Waste Bottle liquid_waste->liquid_container rinsate_container Collect Rinsate container_waste->rinsate_container end Dispose via Certified Vendor solid_container->end liquid_container->end rinsate_container->liquid_container

References

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